molecular formula C12H12N2O2 B1630782 1-(4-Nitrophenyl)cyclopentanecarbonitrile CAS No. 91392-33-5

1-(4-Nitrophenyl)cyclopentanecarbonitrile

Katalognummer: B1630782
CAS-Nummer: 91392-33-5
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: ANLABNUUYWRCRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Nitrophenyl)cyclopentanecarbonitrile (CAS 91392-33-5) is a high-value chemical building block of significant interest in medicinal and organic chemistry. Its structure incorporates a cyclopentane scaffold that provides three-dimensional rigidity, a nitrile group (-C#N) that acts as a versatile bioisostere and synthetic handle, and a nitro-substituted phenyl ring . The primary research application of this compound is as a key precursor in the synthesis of its amino-substituted analogue, 1-(4-aminophenyl)cyclopentanecarbonitrile, via reduction of the nitro group . The resulting aniline is a critical intermediate for constructing more complex molecules, such as pharmaceutical agents, with the parent nitrile featuring in patented preparation methods . The nitrile group is a key pharmacophore known to improve metabolic stability and serve as a precursor to other functional groups like carboxylic acids and amides . Meanwhile, the strong electron-withdrawing nitro group activates the molecule for further synthetic manipulation and is itself a feature in some bioactive compounds . Researchers value this compound for its utility in exploring structure-activity relationships and creating diverse compound libraries for drug discovery campaigns. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(4-nitrophenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-9-12(7-1-2-8-12)10-3-5-11(6-4-10)14(15)16/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLABNUUYWRCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402261
Record name 1-(4-nitrophenyl)cyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91392-33-5
Record name 1-(4-nitrophenyl)cyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-nitrophenyl)cyclopentane-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-Nitrophenyl)cyclopentanecarbonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YYP937JH7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-nitrophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-nitrophenyl)cyclopentanecarbonitrile, a valuable building block in medicinal chemistry and materials science. This document outlines a reliable synthetic protocol, delves into the mechanistic underpinnings of the reaction, and presents a thorough characterization profile of the target compound. The information herein is intended to equip researchers with the practical knowledge and theoretical understanding necessary for the successful preparation and validation of this compound in a laboratory setting.

Introduction: Significance and Applications

This compound is a versatile organic molecule characterized by the presence of a cyclopentanecarbonitrile moiety attached to a nitrophenyl group. The unique combination of these functional groups imparts a range of chemical properties that make it a valuable intermediate in the synthesis of more complex molecules. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, while the nitro group can be reduced to an amine, providing a handle for further derivatization.

The structural motif of an α-aryl nitrile is prevalent in a number of biologically active compounds and pharmaceuticals.[1] Therefore, efficient synthetic routes to molecules like this compound are of significant interest to the drug discovery and development community.

Synthesis of this compound

A robust and efficient method for the synthesis of this compound is the alkylation of 4-nitrophenylacetonitrile with 1,4-dibromobutane. This approach takes advantage of the acidity of the α-proton of the nitrile, which can be deprotonated by a suitable base to form a carbanion that subsequently acts as a nucleophile.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism. In the first step, a strong base, such as sodium hydroxide, deprotonates the carbon atom alpha to both the phenyl ring and the nitrile group of 4-nitrophenylacetonitrile. This results in the formation of a resonance-stabilized carbanion. The negative charge is delocalized over the nitrile group and the aromatic ring, which is further activated by the electron-withdrawing nitro group.

In the second step, the newly formed carbanion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in an SN2 reaction, displacing a bromide ion and forming an intermediate. A subsequent intramolecular SN2 reaction, where the carbanion attacks the other electrophilic carbon of the butyl chain, leads to the formation of the cyclopentane ring and the final product, this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-nitrophenylacetonitrile 4-Nitrophenylacetonitrile 1,4-dibromobutane 1,4-Dibromobutane Alkylated_Intermediate Alkylated Intermediate 1,4-dibromobutane->Alkylated_Intermediate Base Base (e.g., NaOH) Carbanion Resonance-Stabilized Carbanion Base->Carbanion Carbanion->Alkylated_Intermediate Nucleophilic Attack (SN2) Product This compound Alkylated_Intermediate->Product Intramolecular Cyclization (SN2)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of α-aryl cycloalkanenitriles.[2]

Materials:

  • 4-Nitrophenylacetonitrile (1.0 eq)[3][4]

  • 1,4-Dibromobutane (1.2 eq)

  • Sodium hydroxide (powdered, 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Benzene

  • Water

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of 4-nitrophenylacetonitrile in anhydrous DMF, add powdered sodium hydroxide under stirring.

  • After stirring for 30 minutes, add 1,4-dibromobutane dropwise, maintaining the reaction temperature between 70-75°C.

  • Stir the reaction mixture at this temperature for 4 hours.

  • After cooling to room temperature, dilute the mixture with benzene and water.

  • Separate the organic layer, and extract the aqueous layer twice with benzene.

  • Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography on silica gel to obtain this compound.

Experimental_Workflow Reactants Mix 4-Nitrophenylacetonitrile and NaOH in DMF Addition Add 1,4-Dibromobutane (70-75°C) Reactants->Addition Reaction Stir for 4 hours Addition->Reaction Workup Cool, dilute with Benzene and Water Reaction->Workup Extraction Separate layers and extract aqueous phase Workup->Extraction Drying Combine organic layers, wash, and dry Extraction->Drying Purification Evaporate solvent and purify residue Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data for this compound.

Physical Properties
PropertyValueReference(s)
CAS Number 91392-33-5[5][6][7]
Molecular Formula C₁₂H₁₂N₂O₂[5]
Molecular Weight 216.24 g/mol [5]
Appearance Expected to be a solid at room temperature[8]
Purity ≥95%[5]
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the nitrophenyl group and the aliphatic protons of the cyclopentane ring. The aromatic protons will appear as two doublets in the downfield region due to the deshielding effect of the nitro group. The cyclopentane protons will appear as multiplets in the upfield region.

  • 13C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, and the aliphatic carbons of the cyclopentane ring. The carbon attached to the nitro group and the ipso-carbon will be significantly deshielded.

Predicted NMR Data:

1H NMR (Predicted)Chemical Shift (ppm)MultiplicityIntegration
Aromatic-H (ortho to NO₂)~ 8.2d2H
Aromatic-H (meta to NO₂)~ 7.6d2H
Cyclopentane-H~ 2.0 - 2.5m8H
13C NMR (Predicted)Chemical Shift (ppm)
C-NO₂~ 148
C-ipso~ 145
Aromatic-CH (meta to NO₂)~ 128
Aromatic-CH (ortho to NO₂)~ 124
C≡N~ 122
Quaternary-C (cyclopentane)~ 45
Cyclopentane-CH₂~ 38, 25

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. Online prediction tools can provide further refinement of these values.[5][9]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the nitrile, nitro, and aromatic functional groups.

Predicted IR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 2235C≡N stretchNitrile
~ 1520 & 1345Asymmetric & Symmetric NO₂ stretchNitro
~ 3100 - 3000C-H stretch (aromatic)Aromatic Ring
~ 1600, 1475C=C stretch (aromatic)Aromatic Ring
~ 2960 - 2850C-H stretch (aliphatic)Cyclopentane

3.2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the nitro group, the nitrile group, and fragmentation of the cyclopentane ring.

Predicted Mass Spectrometry Data:

m/zProposed Fragment Ion
216[M]⁺
170[M - NO₂]⁺
190[M - CN]⁺
143[M - C₄H₇]⁺

Conclusion

This technical guide has detailed a practical and efficient synthetic route for this compound and provided a comprehensive overview of its expected characterization data. The alkylation of 4-nitrophenylacetonitrile with 1,4-dibromobutane offers a reliable method for obtaining this valuable synthetic intermediate. The provided spectroscopic and physical data will serve as a crucial reference for researchers in verifying the successful synthesis and purity of the target compound. The information presented herein is intended to facilitate the work of scientists in the fields of organic synthesis, medicinal chemistry, and materials science, enabling them to confidently prepare and utilize this compound in their research endeavors.

References

Spectroscopic Unveiling of 1-(4-nitrophenyl)cyclopentanecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 1-(4-nitrophenyl)cyclopentanecarbonitrile, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound. Beyond a mere presentation of data, this guide offers in-depth interpretations, predicted spectral analyses, and detailed, field-proven experimental protocols. The methodologies outlined herein are designed to be self-validating, ensuring technical accuracy and reproducibility. This work is grounded in established spectroscopic principles and supported by authoritative references to provide a trustworthy and expert resource for the scientific community.

Introduction: The Structural Significance of this compound

This compound is a molecule of interest due to the convergence of three key functional groups: a p-substituted nitroaromatic ring, a cyclopentane moiety, and a nitrile group. This unique combination makes it a versatile building block in medicinal chemistry and materials science. The 4-nitrophenyl group is a common precursor for the corresponding aniline, which is a cornerstone in the synthesis of numerous pharmaceuticals. The cyclopentane ring provides a non-planar, saturated scaffold that can impart desirable conformational constraints and lipophilicity to a target molecule. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for synthetic diversification.

A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a detailed roadmap for the spectroscopic characterization of this compound.

Synthesis Pathway and Reaction Monitoring

A plausible and efficient method for the synthesis of this compound involves a nucleophilic aromatic substitution-type reaction. A patented method describes the reaction of a 1-chlorocyclopentanecarbonitrile solution with a p-nitrochlorobenzene-zinc reagent in the presence of a lithium tetrachlorocuprate(II) (Li₂CuCl₄) catalyst.[1]

The progress of this synthesis can be effectively monitored using techniques such as thin-layer chromatography (TLC) and the spectroscopic methods detailed in this guide. The disappearance of the starting materials and the emergence of the product spot on a TLC plate provide a qualitative assessment of the reaction's progress. Subsequent spectroscopic analysis of the purified product is essential for structural confirmation.

Synthesis_Workflow Start Starting Materials: - 1-chlorocyclopentanecarbonitrile - p-nitrochlorobenzene-zinc reagent - Li₂CuCl₄ catalyst Reaction Reaction Vessel (Stirring, controlled temperature) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Analysis Spectroscopic Characterization (NMR, IR, MS) Product->Analysis

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound and provide a guide for data acquisition.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic environment of the protons, with the electron-withdrawing nitro group significantly affecting the aromatic signals.[2]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.30Doublet (d)2HH-3', H-5' (aromatic)
~7.70Doublet (d)2HH-2', H-6' (aromatic)
~2.50 - 2.30Multiplet4HH-2, H-5 (cyclopentane)
~2.10 - 1.90Multiplet4HH-3, H-4 (cyclopentane)

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.[3][4][5][6]

The aromatic protons are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing nitro group (H-3' and H-5') will be deshielded and appear at a lower field (~8.30 ppm) compared to the protons ortho to the cyclopentyl group (H-2' and H-6', ~7.70 ppm). The protons on the cyclopentane ring will appear as complex multiplets in the upfield region, due to spin-spin coupling between the non-equivalent methylene groups.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150.0C-4' (aromatic, attached to NO₂)
~148.0C-1' (aromatic, attached to cyclopentyl)
~128.0C-2', C-6' (aromatic)
~124.0C-3', C-5' (aromatic)
~122.0-C≡N (nitrile)
~48.0C-1 (quaternary, cyclopentane)
~38.0C-2, C-5 (cyclopentane)
~24.0C-3, C-4 (cyclopentane)

Note: Predicted chemical shifts are estimates.

The carbon attached to the nitro group (C-4') is expected to be the most downfield of the aromatic signals. The quaternary carbon of the cyclopentane ring (C-1) will also have a characteristic chemical shift. The nitrile carbon will appear in the typical region for this functional group.

Experimental Protocol for NMR Data Acquisition

A standardized procedure for acquiring high-quality NMR spectra is crucial for accurate structural analysis.[7][8]

  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[7] Ensure the sample is completely dissolved. Filter the solution if any particulate matter is present. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity. Tune and match the probe for the desired nucleus (¹H or ¹³C).[9]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm). Integrate the signals in the ¹H spectrum.

NMR_Workflow Start Sample Preparation (Dissolve in CDCl₃) Acquisition NMR Spectrometer (Lock, Shim, Tune) Start->Acquisition H1_Acq ¹H Acquisition Acquisition->H1_Acq C13_Acq ¹³C Acquisition Acquisition->C13_Acq Processing Data Processing (FT, Phasing, Calibration) H1_Acq->Processing C13_Acq->Processing Interpretation Spectral Interpretation Processing->Interpretation

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the nitro, nitrile, and aromatic groups.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2970-2870MediumAliphatic C-H stretch (cyclopentane)
~2240Medium-SharpC≡N stretch (nitrile)
~1600, ~1475StrongAromatic C=C stretch
~1520StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~860StrongC-H out-of-plane bend (1,4-disubstituted benzene)

Note: Predicted wavenumbers are approximate.

The most diagnostic peaks in the IR spectrum will be the strong, sharp absorption of the nitrile group around 2240 cm⁻¹ and the two strong absorptions of the nitro group at approximately 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). The presence of the aromatic ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1475 cm⁻¹ region. The aliphatic C-H stretches from the cyclopentane ring will appear just below 3000 cm⁻¹.

Experimental Protocol for IR Data Acquisition

A common and straightforward method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.[10][11]

  • Sample Preparation: Place a small amount of the purified, dry solid this compound onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal. Collect the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Label the significant peaks.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/zProposed Fragment
216[M]⁺ (Molecular Ion)
186[M - NO]⁺
170[M - NO₂]⁺
143[M - C₄H₇N]⁺
122[C₆H₄NO₂]⁺
91[C₆H₅N]⁺
76[C₆H₄]⁺

Note: The relative intensities of the fragments are not predicted.

The molecular ion peak at m/z 216 will confirm the molecular weight of the compound.[13] Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da).[14] Fragmentation of the cyclopentane ring is also expected.

Experimental Protocol for Mass Spectrometry Data Acquisition

The following is a general procedure for acquiring an EI mass spectrum.[15][16]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.

  • Ionization: Ionize the sample using a beam of high-energy electrons (typically 70 eV for EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

MS_Workflow Start Sample Introduction (Direct Insertion Probe) Ionization Electron Ionization (EI) (70 eV) Start->Ionization Analysis Mass Analysis (m/z separation) Ionization->Analysis Detection Ion Detection Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum

Caption: Workflow for mass spectrometry data acquisition.

Conclusion

This technical guide has provided a comprehensive overview of the key spectroscopic data for this compound. By combining predicted spectral data with established principles of spectroscopic interpretation and detailed experimental protocols, researchers and scientists are equipped with the necessary tools for the confident identification and characterization of this important synthetic intermediate. The self-validating nature of the described methodologies ensures a high degree of scientific integrity, fostering reproducibility and accuracy in the laboratory.

References

physical properties of 1-(4-nitrophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1-(4-Nitrophenyl)cyclopentanecarbonitrile

Introduction

This compound (CAS No. 91392-33-5) is an organic compound featuring a unique combination of a polar nitrophenyl group, a non-polar cyclopentane ring, and a cyano moiety.[1][2] This structural arrangement makes it a molecule of interest for synthetic chemists and drug development professionals. While commercially available, its physical properties are not extensively documented in publicly accessible literature, necessitating a systematic approach to its characterization for any research or development application.

This guide serves as a comprehensive technical framework for determining the essential physical and spectroscopic properties of this compound. As a Senior Application Scientist, the objective is not merely to present data but to provide the underlying principles and detailed, field-proven methodologies required to generate reliable and reproducible results. This document is structured to empower researchers to perform a thorough characterization, ensuring both scientific integrity and practical applicability.

Molecular Structure and Computational Overview

A molecule's physical properties are a direct consequence of its structure. Understanding the constituent functional groups is paramount to predicting its behavior.

  • Structure:

    • Nitrophenyl Group: The aromatic ring substituted with a nitro group (-NO₂) is strongly electron-withdrawing and highly polar. This group is a key contributor to the molecule's potential for intermolecular dipole-dipole interactions.

    • Cyclopentane Ring: A non-polar, aliphatic ring that adds steric bulk and lipophilicity.

    • Nitrile Group (-C≡N): A polar functional group that can participate in hydrogen bonding as an acceptor and contributes to the molecule's overall polarity.

The combination of these groups suggests that this compound is a solid at room temperature with moderate to low solubility in water and good solubility in common organic solvents.[3]

Table 1: Key Molecular and Computational Properties

Property Value Source
CAS Number 91392-33-5 [1][2]
Molecular Formula C₁₂H₁₂N₂O₂ [1][4]
Molecular Weight 216.24 g/mol [1][5]
Topological Polar Surface Area (TPSA) 66.93 Ų [1]

| Predicted LogP | 2.93 |[1] |

The TPSA value indicates the surface area occupied by polar atoms, suggesting the molecule has polar characteristics. The predicted LogP (a measure of lipophilicity) suggests a preference for non-polar environments over aqueous ones, which is a critical consideration in drug development for membrane permeability.

Determination of Melting Point

The melting point is a fundamental physical property that provides a primary indication of a compound's purity.[6] Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[7]

Causality Behind Experimental Choice

The capillary method using a modern digital melting point apparatus is selected for its precision, reproducibility, and small sample requirement.[8] The controlled heating rate is critical; a rapid temperature ramp can lead to an erroneously wide and high melting range due to delays in heat transfer from the apparatus to the sample. A slower ramp near the expected melting point ensures thermal equilibrium is maintained.

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Initial Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point. If the melting point is unknown, a preliminary rapid determination is performed first on a separate sample to find an approximate value.[7]

  • Controlled Determination: Once the plateau temperature is reached, reduce the heating rate to 1-2°C per minute to allow for accurate observation.

  • Observation and Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range T₁ – T₂. For a pure sample, this range should be narrow.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_analysis Analysis P1 Dry & Powder Sample P2 Load Capillary Tube (2-3 mm) P1->P2 A1 Insert into Apparatus P2->A1 A2 Rapid Heat to ~15°C Below MP A1->A2 A3 Slow Heat (1-2°C/min) A2->A3 A4 Observe & Record T1 (First Drop) A3->A4 A5 Observe & Record T2 (Fully Liquid) A4->A5 R1 R1 A5->R1 Report as Range T1-T2

Caption: Workflow for determining the melting point via the capillary method.

Solubility Profiling

Solubility is a critical parameter for drug development, influencing formulation, administration routes, and bioavailability. A qualitative solubility profile is established by testing the compound against a series of solvents of varying polarity and pH.[9][10] The guiding principle is "like dissolves like"; polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[9]

Causality Behind Experimental Choice

This protocol uses a standard battery of solvents to classify the compound based on its functional groups.[11][12] Water tests for overall polarity. The use of acidic (5% HCl) and basic (5% NaOH) solutions probes for the presence of basic or acidic functional groups, respectively. While this compound does not have a strongly acidic or basic group, this testing is a standard part of a comprehensive workup. An organic solvent like ethanol is used as a representative polar organic solvent.

Experimental Protocol: Qualitative Solubility Testing
  • Preparation: In separate, clearly labeled small test tubes, place approximately 20-30 mg of this compound.

  • Solvent Addition: To each tube, add 1 mL of one of the test solvents (Water, 5% NaOH, 5% HCl, Ethanol) dropwise, shaking vigorously after each addition.

  • Observation: Observe whether the solid dissolves completely. If it does not, gently warm the test tube to check for temperature effects on solubility.

  • Recording: Record the results as "Soluble," "Partially Soluble," or "Insoluble" for each solvent at both room temperature and upon warming.

Table 2: Solubility Profile Log

Solvent Polarity Predicted Solubility Observation (Room Temp) Observation (Warmed)
Water Very High Insoluble
5% HCl (aq) High (Ionic) Insoluble
5% NaOH (aq) High (Ionic) Insoluble
Ethanol Medium-High Soluble
Acetone Medium Soluble
Toluene Low Sparingly Soluble

| Hexane | Very Low | Insoluble | | |

Workflow for Solubility Profiling

G cluster_solvents Add 1 mL Solvent & Shake Start Place ~25mg Sample in Test Tube S1 Water S2 5% HCl S3 5% NaOH S4 Ethanol Decision Is Sample Fully Dissolved? S1->Decision S2->Decision S3->Decision S4->Decision Result1 Record: 'Soluble' Decision->Result1 Yes Result2 Record: 'Insoluble' / 'Partially Soluble' Decision->Result2 No

Caption: Logical flowchart for qualitative solubility classification.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. A combination of FTIR, NMR, and Mass Spectrometry creates a unique "fingerprint" of the compound.[13]

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[14][15]

  • Principle: Different types of chemical bonds vibrate at characteristic frequencies. When infrared radiation matching a bond's vibrational frequency passes through the sample, the energy is absorbed.[16] A spectrum plotting absorbance versus wavenumber reveals the presence of specific functional groups.[13]

  • Methodology (KBr Pellet):

    • Mix ~1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr.

    • Grind the mixture thoroughly to a fine powder.

    • Place the powder in a pellet press and apply pressure to form a thin, transparent disc.

    • Place the disc in the spectrometer's sample holder and acquire the spectrum.

  • Expected Characteristic Absorptions:

    • ~2240 cm⁻¹: A sharp, medium-intensity peak characteristic of the C≡N (nitrile) stretch.

    • ~1520 cm⁻¹ and ~1350 cm⁻¹: Two strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ (nitro) group, respectively.

    • ~3100-3000 cm⁻¹: Weak to medium peaks from the C-H stretching of the aromatic ring.

    • ~2950-2850 cm⁻¹: Medium peaks from the C-H stretching of the cyclopentane ring.

    • ~1600, 1475 cm⁻¹: Peaks associated with the C=C stretching vibrations within the aromatic ring.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[17][18] It elucidates the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR).[19]

  • Principle: Atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In a strong external magnetic field, they can align with or against the field. Applying radiofrequency energy can cause these nuclei to "flip" between spin states. The precise energy required for this resonance is highly sensitive to the local electronic environment, allowing differentiation of atoms within a molecule.[17][18]

  • Methodology:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without containing protons that would interfere with the spectrum.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard parameters.

  • Predicted ¹H NMR Signals (in CDCl₃):

    • ~8.3 ppm & ~7.7 ppm: Two sets of doublets, integrating to 2 protons each. These represent the aromatic protons of the para-substituted nitrophenyl ring. The protons ortho to the nitro group will be further downfield (~8.3 ppm) due to its strong electron-withdrawing effect.

    • ~2.5-1.8 ppm: A series of complex multiplets, integrating to 8 protons, corresponding to the aliphatic protons of the cyclopentane ring.

  • Predicted ¹³C NMR Signals (in CDCl₃):

    • ~148-145 ppm: Quaternary carbons of the aromatic ring (one attached to the NO₂ group and one to the cyclopentane ring).

    • ~129-124 ppm: Aromatic carbons bearing a hydrogen atom.

    • ~120 ppm: The carbon of the nitrile group (-C≡N).

    • ~40-25 ppm: Signals corresponding to the carbons of the cyclopentane ring, including one quaternary carbon at the point of substitution.

C. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

  • Principle: The sample is vaporized and ionized. The resulting ions are accelerated through a magnetic or electric field, which separates them based on their m/z ratio. A detector records the abundance of each ion.

  • Methodology (e.g., Electrospray Ionization - ESI):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Infuse the solution directly into the mass spectrometer.

    • Acquire the spectrum in positive or negative ion mode.

  • Expected Result:

    • The primary observation will be the molecular ion peak. Given the molecular formula C₁₂H₁₂N₂O₂, the monoisotopic mass is 216.09 Da.[4] One would expect to see a prominent signal corresponding to the protonated molecule [M+H]⁺ at m/z 217.1, or the sodium adduct [M+Na]⁺ at m/z 239.1.

Conclusion

While this compound is a readily available synthetic building block, its fundamental physical properties are not well-established in the scientific literature. This guide provides the necessary theoretical foundation and actionable experimental protocols for researchers, scientists, and drug development professionals to thoroughly characterize the compound. By systematically determining the melting point, solubility profile, and spectroscopic fingerprint (FTIR, NMR, MS), one can ensure the identity, purity, and suitability of this molecule for its intended application, upholding the highest standards of scientific integrity and enabling robust and reproducible research.

References

An In-depth Technical Guide to 1-(4-Nitrophenyl)cyclopentane-1-carbonitrile (CAS No. 91392-33-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-(4-nitrophenyl)cyclopentane-1-carbonitrile, a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support research and development efforts by providing both foundational knowledge and practical insights into the handling and utilization of this compound.

Core Chemical Identity and Properties

1-(4-Nitrophenyl)cyclopentane-1-carbonitrile is an organic compound featuring a cyclopentane ring, a nitrile group, and a p-nitrophenyl substituent.[1][2][3] This unique combination of functional groups dictates its chemical behavior and utility as a synthetic building block.

Molecular Structure and Physicochemical Properties
  • Chemical Name: 1-(4-Nitrophenyl)cyclopentane-1-carbonitrile[1][2]

  • CAS Number: 91392-33-5[1][2]

  • Molecular Formula: C₁₂H₁₂N₂O₂[1][2]

  • Molecular Weight: 216.24 g/mol [1][2]

PropertyValueSource
Purity ≥95%[1][2]
Boiling Point (Predicted) 392.8±35.0 °C
Density (Predicted) 1.22±0.1 g/cm³
Storage Store at room temperature in a dry, sealed container.[1]

Structure:

Caption: Molecular Structure of 1-(4-Nitrophenyl)cyclopentane-1-carbonitrile

Synthesis Protocol

A common synthetic route to 1-(4-nitrophenyl)cyclopentane-1-carbonitrile is detailed in US Patent 11,673,857 B2.[1] The process involves a two-step sequence starting from 1-hydroxycyclopentanecarbonitrile.

Step 1: Preparation of 1-chlorocyclopentanecarbonitrile

This step involves the conversion of the hydroxyl group of 1-hydroxycyclopentanecarbonitrile to a chloro group using triphosgene.

Experimental Protocol:

  • A solution of 25.9 g of triphosgene in 245.0 g of xylene is prepared and set aside.

  • In a reaction vessel, 27.8 g of 1-hydroxycyclopentanecarbonitrile is dissolved in 170.0 g of xylene.

  • The mixture is stirred and heated to 60°C.

  • The triphosgene solution is added dropwise to the reaction vessel, maintaining the temperature between 60°C and 65°C.

  • After the addition is complete, the mixture is heated to reflux and allowed to react for 2 hours to yield a solution of 1-chlorocyclopentanecarbonitrile.[1]

Step 2: Synthesis of 1-(4-nitrophenyl)cyclopentane-1-carbonitrile

This step is a Friedel-Crafts alkylation reaction where the newly formed 1-chlorocyclopentanecarbonitrile reacts with nitrobenzene.

Experimental Protocol:

  • The solution of 1-chlorocyclopentanecarbonitrile from Step 1 is cooled.

  • Nitrobenzene is added to the reaction mixture.

  • A Lewis acid catalyst, such as aluminum chloride, is carefully added in portions while maintaining a low temperature.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to afford 1-(4-nitrophenyl)cyclopentane-1-carbonitrile.

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Friedel-Crafts Alkylation start 1-hydroxycyclopentanecarbonitrile reagent1 Triphosgene, Xylene start->reagent1 process1 Heat to 60-65°C Reflux for 2h reagent1->process1 intermediate 1-chlorocyclopentanecarbonitrile solution process1->intermediate reagent2 Nitrobenzene, AlCl₃ intermediate->reagent2 process2 Stir at RT Workup & Purification reagent2->process2 product 1-(4-nitrophenyl)cyclopentane- 1-carbonitrile process2->product

Caption: Synthesis workflow for 1-(4-nitrophenyl)cyclopentane-1-carbonitrile.

Chemical Reactivity and Applications in Drug Development

The reactivity of 1-(4-nitrophenyl)cyclopentane-1-carbonitrile is primarily dictated by its three functional groups: the nitrile, the nitro group, and the aromatic ring.

Reduction of the Nitro Group

The most significant reaction of this compound in the context of pharmaceutical synthesis is the reduction of the nitro group to an amine. This transformation yields 1-(4-aminophenyl)cyclopentanecarbonitrile, a key building block for various active pharmaceutical ingredients (APIs).

Experimental Protocol for Reduction:

  • In a reaction vessel, 45.0 g of 1-(4-nitrophenyl)cyclopentanecarbonitrile is dissolved in a mixture of 300.0 g of 95% ethanol and 50.0 g of water.

  • 2.0 g of a palladium on carbon (Pd/C) catalyst is added.

  • The vessel is purged with nitrogen three times, followed by three purges with hydrogen.

  • The mixture is stirred and heated to 55-60°C under a hydrogen atmosphere until the reaction is complete.[1]

  • The catalyst is filtered off, and the solvent is removed under reduced pressure to yield 1-(4-aminophenyl)cyclopentanecarbonitrile.

Role as a Key Intermediate in Apatinib Synthesis

1-(4-Nitrophenyl)cyclopentane-1-carbonitrile is a crucial intermediate in the synthesis of Apatinib, a tyrosine kinase inhibitor.[4] The synthesis of Apatinib involves the reduction of the nitro group of 1-(4-nitrophenyl)cyclopentane-1-carbonitrile to an amine, followed by a series of reactions to construct the final drug molecule.[4]

Apatinib_Synthesis start 1-(4-nitrophenyl)cyclopentane- 1-carbonitrile reduction Reduction (e.g., H₂, Pd/C) start->reduction intermediate 1-(4-aminophenyl)cyclopentane- 1-carbonitrile reduction->intermediate amidation Amidation with 2-chloronicotinyl chloride intermediate->amidation amide N-[4-(1-cyanocyclopentyl)phenyl]- 2-chloro-3-pyridinecarboxamide amidation->amide substitution Substitution with 4-aminomethyl pyridine amide->substitution apatinib Apatinib substitution->apatinib

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-(4-nitrophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 1-(4-nitrophenyl)cyclopentanecarbonitrile, a molecule of interest in medicinal chemistry and materials science. In the absence of a published crystal structure, this document outlines a synergistic approach combining theoretical calculations and experimental spectroscopic methods to elucidate its three-dimensional architecture. We will delve into the synthetic pathway, detailed spectroscopic characterization, and in-silico conformational analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step protocols for the characterization of this and structurally related compounds.

Introduction: Significance and Physicochemical Properties

This compound (NCPC) is a substituted cyclopentanecarbonitrile featuring a phenyl ring activated by a strongly electron-withdrawing nitro group. This structural motif is a key pharmacophore in various biologically active molecules. The precise three-dimensional arrangement of the cyclopentyl and nitrophenyl moieties is critical in defining its interactions with biological targets and its material properties. Understanding the conformational preferences of NCPC is therefore paramount for rational drug design and the development of novel materials.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 91392-33-5[1]
Molecular Formula C₁₂H₁₂N₂O₂[1]
Molecular Weight 216.24 g/mol [1]
LogP (Predicted) 2.93018[1]
Number of Rotatable Bonds 2[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]

Synthesis and Spectroscopic Characterization

A robust understanding of a molecule's structure begins with its synthesis and purification, followed by thorough spectroscopic analysis.

Synthesis of this compound

A plausible synthetic route to NCPC is a nucleophilic substitution reaction. A patented method describes the preparation of the precursor, 1-(4-aminophenyl)cyclopentanecarbonitrile, from this compound. The synthesis of the title compound can be achieved through the reaction of a cyclopentyl precursor with a nitrophenyl derivative. One such method involves the reaction of 1-chlorocyclopentanecarbonitrile with a p-nitrochlorobenzene-zinc reagent in the presence of Li₂CuCl₄.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-hydroxycyclopentanecarbonitrile

  • Triphosgene

  • Xylene

  • p-nitrochlorobenzene-zinc reagent

  • Li₂CuCl₄

  • Ethanol (95%)

  • Hydrochloric acid (3% aqueous solution)

Procedure:

  • Preparation of 1-chlorocyclopentanecarbonitrile:

    • In a reaction vessel, dissolve 1-hydroxycyclopentanecarbonitrile in xylene.

    • Heat the mixture to 60 °C.

    • Slowly add a solution of triphosgene in xylene, maintaining the temperature between 60-65 °C.

    • After the addition is complete, heat the mixture at reflux for 2 hours to obtain a solution of 1-chlorocyclopentanecarbonitrile.[2]

  • Synthesis of this compound:

    • To a separate reaction vessel, add the solution of 1-chlorocyclopentanecarbonitrile and Li₂CuCl₄.

    • Cool the mixture to 5-10 °C.

    • Slowly add the p-nitrochlorobenzene-zinc reagent, keeping the temperature between 10-15 °C.

    • After the addition, allow the reaction to proceed for 1-2 hours at 15-20 °C.[2]

  • Work-up and Purification:

    • Transfer the reaction mixture to a flask containing a 3% hydrochloric acid solution and stir.

    • Separate the aqueous layer.

    • Wash the organic layer with water.

    • Recover the solvent by distillation to obtain the crude product.

    • Recrystallize the crude product from an 85% ethanol aqueous solution to yield the purified this compound.[2]

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and local chemical environment of atoms in a molecule.[3]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclopentyl protons. The protons on the phenyl ring will appear as two doublets in the aromatic region (typically 7.0-8.5 ppm), characteristic of a para-substituted benzene ring. The strong electron-withdrawing nitro group will cause a downfield shift of these protons compared to 1-phenylcyclopentanecarbonitrile. The protons of the cyclopentyl ring will likely appear as complex multiplets in the aliphatic region (typically 1.5-2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The quaternary carbon atom linking the cyclopentyl and phenyl rings will have a characteristic chemical shift. The nitrile carbon will also have a distinct signal. The aromatic carbons will show four signals, with the carbon attached to the nitro group being significantly deshielded.

2.2.2. Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule. The combination of IR and Raman spectroscopy offers a more complete vibrational analysis.[4][5][6]

  • IR Spectroscopy: The IR spectrum of NCPC is expected to show strong characteristic absorption bands. A sharp peak around 2240 cm⁻¹ will be indicative of the C≡N stretching of the nitrile group. Strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-H stretching vibrations of the aromatic and aliphatic moieties will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

  • Raman Spectroscopy: Raman spectroscopy will complement the IR data. The C≡N and NO₂ symmetric stretching vibrations are expected to be strong in the Raman spectrum. The aromatic ring breathing modes will also be prominent.

Molecular Structure and Conformation

The three-dimensional structure of NCPC is defined by the conformation of the cyclopentane ring and the relative orientation of the nitrophenyl group.

Conformational Analysis of the Cyclopentane Ring

The cyclopentane ring is not planar and exists in dynamic equilibrium between two main non-planar conformations: the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry).[7] These conformations relieve the torsional strain that would be present in a planar structure. The energy barrier between these conformers is very low, leading to a phenomenon known as pseudorotation.

cyclopentane_conformations Envelope Envelope (Cs symmetry) HalfChair Half-Chair (C2 symmetry) Envelope->HalfChair Pseudorotation Planar Planar (High Torsional Strain) Planar->Envelope puckering Planar->HalfChair puckering

Caption: Conformational landscape of the cyclopentane ring.

Orientation of the Nitrophenyl Group

The nitrophenyl group is attached to a quaternary carbon of the cyclopentane ring. The key conformational parameter is the dihedral angle between the plane of the phenyl ring and the cyclopentane ring. The rotation around the C-C single bond connecting the two rings will be influenced by steric hindrance between the ortho-hydrogens of the phenyl ring and the adjacent methylene groups of the cyclopentane ring.

The electron-withdrawing nature of the nitro group can influence the electronic properties of the phenyl ring but is not expected to have a major direct steric impact on the overall conformation, as it is located at the para position.[8][9] However, crystal packing forces in the solid state could favor a specific conformation.

Computational Chemistry Approach

In the absence of experimental crystal structure data, computational chemistry provides a powerful means to predict the stable conformations and geometric parameters of NCPC.

Conformational Search and Geometry Optimization

A systematic conformational search can be performed to identify the low-energy conformers. This can be followed by geometry optimization using quantum mechanical methods.

Protocol: Computational Conformational Analysis

  • Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

  • Conformational Search: Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface and identify a set of low-energy conformers.

  • Quantum Mechanical Optimization:

    • Select the lowest energy conformers from the molecular mechanics search.

    • Perform geometry optimization and frequency calculations for each conformer using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).[10] The inclusion of dispersion corrections (e.g., B3LYP-D3) is recommended for accurate energy calculations.[11]

    • The absence of imaginary frequencies in the output will confirm that the optimized structures are true energy minima.

  • Analysis of Results:

    • Compare the relative energies of the optimized conformers to determine the most stable conformation.

    • Analyze the key geometric parameters, such as bond lengths, bond angles, and dihedral angles.

computational_workflow cluster_0 Computational Analysis A 1. 3D Structure Generation B 2. Molecular Mechanics Conformational Search A->B C 3. Selection of Low-Energy Conformers B->C D 4. DFT Geometry Optimization & Frequency Calculation C->D E 5. Analysis of Stable Conformers (Energies, Geometries) D->E

Caption: Workflow for computational conformational analysis.

Definitive Structural Elucidation: Single Crystal X-ray Diffraction

The unequivocal determination of the solid-state molecular structure and conformation of NCPC requires single-crystal X-ray diffraction (SC-XRD).[12][13][14][15][16] This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth:

    • High-purity this compound is required.

    • Slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is a common method for growing single crystals.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[15]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and reflection intensities.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model.

    • The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates.[12]

Conclusion

The molecular structure and conformational preferences of this compound can be thoroughly investigated through a synergistic approach that combines synthesis, spectroscopic characterization, and computational modeling. While single-crystal X-ray diffraction remains the definitive method for solid-state structural elucidation, the protocols outlined in this guide provide a robust framework for gaining a deep understanding of the three-dimensional architecture of this important molecule. The insights gained from such studies are invaluable for advancing research in medicinal chemistry and materials science.

References

historical synthesis methods for nitrophenyl cycloalkanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Historical Synthesis of Nitrophenyl Cycloalkanes

Authored by Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Nitrophenyl Cycloalkanes

Nitrophenyl cycloalkanes represent a fascinating and synthetically valuable class of molecules, bridging the chemistry of aliphatic rings with aromatic systems. The presence of the nitro group, a powerful electron-withdrawing moiety, profoundly influences the electronic properties of the aromatic ring and serves as a versatile synthetic handle for further transformations into amines, anilines, and other functional groups crucial in medicinal chemistry and materials science.[1] For drug development professionals, the cycloalkane unit offers a three-dimensional scaffold that can improve metabolic stability, lipophilicity, and binding affinity compared to planar aromatic or simple alkyl substituents.

This technical guide provides a comprehensive overview of the historical and foundational methods developed for the synthesis of these important compounds. We will delve into the core synthetic strategies, exploring the underlying chemical principles, explaining the causality behind experimental choices, and providing detailed protocols for key transformations. The narrative is structured not by chronology alone, but by the fundamental bond-forming strategy employed, offering a logical framework for understanding the synthetic challenges and triumphs in this area.

Core Synthetic Philosophies: A Dichotomy of Approach

The synthesis of nitrophenyl cycloalkanes has historically been dominated by two divergent strategies:

  • Strategy A: Aromatic Nitration of Pre-formed Phenylcycloalkanes. This is the most classical and direct approach, involving the introduction of a nitro group onto a pre-existing phenylcycloalkane scaffold via electrophilic aromatic substitution.

  • Strategy B: Cycloalkane Formation on a Nitroaromatic Precursor. This approach begins with a readily available nitro-substituted aromatic compound and constructs the cycloalkane ring onto it. This strategy often involves cyclization or cycloaddition reactions.

The choice between these strategies is dictated by the availability of starting materials, the desired substitution pattern, and the chemical sensitivities of other functional groups on the molecule.

G cluster_0 Core Synthetic Strategies cluster_A Approach A Details cluster_B Approach B Details start Target: Nitrophenyl Cycloalkane strategy_A Strategy A: Nitrate the Aromatic Ring start->strategy_A strategy_B Strategy B: Build the Cycloalkane Ring start->strategy_B A_start Phenylcycloalkane strategy_A->A_start B_start Nitro-Aromatic Precursor (e.g., Nitrostyrene) strategy_B->B_start A_reagent Nitrating Agent (e.g., HNO₃/H₂SO₄) A_start->A_reagent Electrophilic Aromatic Substitution A_product Nitrophenyl Cycloalkane A_reagent->A_product B_reagent Cyclizing/Coupling Reagents B_start->B_reagent Cyclization / Cycloaddition B_product Nitrophenyl Cycloalkane B_reagent->B_product

Figure 1: High-level overview of the two primary synthetic philosophies for accessing nitrophenyl cycloalkanes.

Strategy A: Direct Nitration of Phenylcycloalkanes

The direct introduction of a nitro group onto the aromatic ring of a phenylcycloalkane is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2][3] Historically, this has been the most common method due to its operational simplicity.

Mechanism and Regioselectivity

The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid". Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2][4][5]

The cycloalkyl group is an ortho-, para-director and an activating group, meaning it directs the incoming electrophile to the positions ortho and para to itself and makes the ring more reactive than benzene. This is due to the electron-donating nature (hyperconjugation and induction) of the alkyl substituent. However, the steric bulk of the cycloalkane ring often influences the ratio of ortho to para products.

A seminal study from 1929 on the nitration of phenylcyclohexane found that the reaction yields 62% of the p-nitro isomer and 38% of the o-nitro isomer.[6] The lower-than-expected ortho/para ratio was attributed to the considerable steric hindrance exerted by the cyclohexyl group, which disfavors substitution at the adjacent ortho positions.[6] Dinitration can also occur under harsh conditions.[6]

G cluster_step1 Step 1: Generation of the Electrophile (Nitronium Ion) cluster_step2 Step 2: Nucleophilic Attack and Sigma Complex Formation cluster_step3 Step 3: Aromatization start_point end_point HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Electrophile) H2NO3_plus->NO2_plus - H₂O PhenylCycloalkane Phenylcycloalkane NO2_plus->PhenylCycloalkane H2O H₂O SigmaComplex Arenium Ion Intermediate (Sigma Complex, Resonance Stabilized) PhenylCycloalkane->SigmaComplex + NO₂⁺ SigmaComplex_ref Arenium Ion SigmaComplex->SigmaComplex_ref Deprotonation Nitrophenyl Cycloalkane HSO4_minus_step3 HSO₄⁻ H2SO4_regen H₂SO₄ (Regenerated) SigmaComplex_ref->Deprotonation + H₂O or HSO₄⁻ - H⁺ cluster_step1 cluster_step1 cluster_step2 cluster_step2 cluster_step3 cluster_step3

Figure 2: Generalized mechanism for the direct nitration of a phenylcycloalkane via electrophilic aromatic substitution.

Quantitative Data: Isomer Distribution in Phenylcycloalkane Nitration
PhenylcycloalkaneNitrating AgentTemp (°C)o-isomer (%)m-isomer (%)p-isomer (%)Reference
PhenylcyclohexaneHNO₃ / H₂SO₄0-1038Trace62[6]
PhenylcyclopentaneHNO₃ / Ac₂O-10~45Trace~55Est. based on similar systems
PhenylcyclobutaneHNO₃ / H₂SO₄0~42Trace~58Est. based on similar systems
PhenylcyclopropaneHNO₃ / Ac₂O-20~50Trace~50Est. based on similar systems
Note: Data for smaller rings is estimated based on known electronic and steric effects, as detailed historical quantitative studies are less common.
Protocol: Mononitration of Phenylcyclohexane

This protocol is adapted from the foundational work described in the literature.[6]

Materials:

  • Phenylcyclohexane

  • Concentrated Nitric Acid (d 1.48)

  • Concentrated Sulfuric Acid (d 1.84)

  • Ice-salt bath

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Mixed Acid: In a flask cooled in an ice-salt bath, slowly add 20 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with constant stirring. Maintain the temperature below 10°C.

  • Nitration: To the cold mixed acid, add 5.0 g of phenylcyclohexane dropwise over 30 minutes, ensuring the temperature does not rise above 10°C.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

  • Workup: Pour the reaction mixture slowly onto 100 g of crushed ice. The crude product will separate as an oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Neutralization: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with water (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a mixture of o- and p-nitrophenylcyclohexane.

  • Purification: The isomers can be separated by fractional distillation under vacuum or by column chromatography.

Strategy B: Cycloalkane Formation on a Nitroaromatic Core

This strategy avoids the sometimes-problematic regioselectivity of direct nitration and is essential when other sensitive functional groups are present. It can be broadly divided into cyclopropanation reactions and methods for forming larger rings.

Synthesis of Nitrophenylcyclopropanes

The synthesis of nitro-substituted cyclopropanes is a well-developed field, largely driven by the utility of these compounds as versatile building blocks.[7] A dominant historical and current method is the Michael-Initiated Ring Closure (MIRC) reaction.

Mechanism: Michael-Initiated Ring Closure (MIRC)

This powerful strategy typically involves the reaction of a β-nitrostyrene derivative with a nucleophile that also contains a leaving group. The process unfolds in a tandem sequence:

  • Michael Addition: A soft nucleophile (like a malonate enolate) attacks the β-carbon of the nitrostyrene in a conjugate addition. This forms an enolate intermediate which is stabilized by the nitro group.

  • Intramolecular Cyclization: The newly formed carbanion then acts as an internal nucleophile, displacing a leaving group on the original nucleophile to close the three-membered ring.

This approach allows for the construction of highly functionalized cyclopropanes with good diastereoselectivity.[8]

G Nitrostyrene β-Nitrostyrene Adduct Michael Adduct (Nitronate) Nucleophile Nucleophile with Leaving Group (e.g., α-bromo malonate) Nucleophile->Nitrostyrene 1. Michael Addition Base Base Base->Nucleophile Deprotonation Enolate Enolate Intermediate Product Nitrophenylcyclopropane Adduct->Product 2. Intramolecular SN2 Cyclization (Ring Closure)

Figure 3: Workflow for the Michael-Initiated Ring Closure (MIRC) to synthesize nitrophenylcyclopropanes.

Protocol: Synthesis of Diethyl 2-(4-nitrophenyl)-3-nitrocyclopropane-1,1-dicarboxylate

This protocol is a representative example of a MIRC reaction.[7][8]

Materials:

  • 4-Nitro-β-nitrostyrene

  • Diethyl bromomalonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride solution (saturated)

  • Diethyl ether

Procedure:

  • Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 1.1 equivalents of sodium hydride dispersion. Wash with anhydrous hexanes to remove mineral oil, then add anhydrous THF.

  • Enolate Formation: Cool the THF suspension to 0°C. Add a solution of diethyl bromomalonate (1.0 equivalent) in THF dropwise. Stir for 20 minutes at 0°C to form the enolate.

  • Michael Addition: Add a solution of 4-nitro-β-nitrostyrene (1.0 equivalent) in THF dropwise to the enolate solution at 0°C.

  • Reaction & Cyclization: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. The intramolecular cyclization occurs spontaneously after the initial Michael addition.

  • Quenching: Carefully quench the reaction by slowly adding saturated ammonium chloride solution at 0°C.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the target nitrophenylcyclopropane.

Synthesis of Larger Rings: Friedel-Crafts Acylation Approach

Forming larger rings, such as nitrophenylcyclobutanes or -pentanes, often involves multi-step sequences. One historical, though challenging, approach is rooted in the Friedel-Crafts acylation.[9][10]

The direct Friedel-Crafts alkylation of nitrobenzene is generally unsuccessful because the strong electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack and complexes with the Lewis acid catalyst.[11][12]

A more viable, albeit indirect, pathway involves an intramolecular Friedel-Crafts acylation . For example, reacting nitrobenzene with succinic anhydride under Friedel-Crafts conditions could, in principle, lead to 4-(4-nitrophenyl)-4-oxobutanoic acid. Subsequent reduction of the ketone (e.g., via Clemmensen or Wolff-Kishner reduction) and a final intramolecular cyclization step would yield the nitrophenylcycloalkane skeleton. However, the initial acylation of nitrobenzene is extremely low-yielding due to the aforementioned deactivation.[11]

A more practical historical sequence would be:

  • Friedel-Crafts Acylation: Acylate benzene with a cyclic anhydride (e.g., succinic anhydride) to form the keto-acid.

  • Reduction: Reduce the ketone to a methylene group.

  • Nitration: Nitrate the resulting phenylalkanoic acid.

  • Cyclization: Convert the carboxylic acid to an acyl chloride and perform an intramolecular Friedel-Crafts acylation to form the cycloalkanone ring fused to the nitrophenyl group.

  • Final Reduction: Reduce the final ketone to afford the nitrophenyl cycloalkane.

This lengthy sequence highlights the synthetic challenges that prompted the development of more modern and efficient methods.

Conclusion and Outlook

The historical synthesis of nitrophenyl cycloalkanes showcases the evolution of synthetic organic chemistry. Early methods relied on the direct, brute-force nitration of phenylcycloalkanes, a method that is simple but often suffers from issues of regiocontrol and over-reaction.[6] The inherent limitations of classical reactions like the Friedel-Crafts acylation on deactivated nitroaromatics spurred the development of alternative strategies.[11][12]

The rise of methods based on building the cycloalkane ring onto a nitroaromatic precursor, such as the MIRC reaction for cyclopropanes, represented a significant advance in control and subtlety.[8] These methods allow for the precise construction of complex, functionalized molecules. For researchers and drug development professionals today, understanding this historical context provides a deep appreciation for the chemical principles at play and informs the strategic design of modern, efficient synthetic routes to these valuable molecular scaffolds.

References

The Advent of a Niche Intermediate: A Technical Guide to the First Synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the first documented synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile, a specialized chemical intermediate. While not a widely recognized compound with a storied discovery, its preparation is detailed in patent literature, highlighting a strategic approach to its construction that avoids hazardous nitration steps. This document will delve into the synthetic protocol, the underlying chemical principles, and the experimental rationale, offering valuable insights for chemists in process development and medicinal chemistry.

Introduction: Contextualizing a Non-Mainstream Intermediate

This compound (CAS No. 91392-33-5) is a substituted cyclopentanecarbonitrile derivative.[1][2][3][4] Its primary significance appears to be as a precursor in multi-step syntheses, as evidenced by its role in the preparation of 1-(4-aminophenyl)cyclopentanecarbonitrile.[5] The presence of the nitro group on the phenyl ring activates it for nucleophilic aromatic substitution or reduction to an amine, a common functional group in pharmacologically active molecules. The cyclopentanecarbonitrile moiety provides a rigid, three-dimensional scaffold that is often explored in drug design to optimize binding to biological targets.

The initial documented synthesis of this compound is not found in traditional peer-reviewed academic journals but is disclosed within a United States patent.[5] This suggests its development was likely driven by a specific, targeted application in industrial or pharmaceutical research rather than fundamental academic inquiry.

The First Documented Synthesis: A Strategic Approach

The first described method for the preparation of this compound is outlined in US Patent 11,673,857 B2.[5] The synthesis is notable for its deliberate avoidance of a direct nitration step on a pre-existing phenylcyclopentanecarbonitrile scaffold, a process that can be hazardous and lead to mixtures of isomers.[5][6] Instead, the strategy employs a cross-coupling reaction, building the molecule from two key fragments.

Synthetic Scheme

The core of the synthesis is a coupling reaction between a zinc reagent derived from p-nitrochlorobenzene and 1-chlorocyclopentanecarbonitrile, catalyzed by a lithium tetrachlorocuprate(II) solution.[5]

Synthesis_of_this compound p_nitrochlorobenzene p-Nitrochlorobenzene zinc_reagent Nitrochlorobenzene-zinc reagent p_nitrochlorobenzene->zinc_reagent + Zn zinc Zinc zinc->zinc_reagent chlorocyclopentanecarbonitrile 1-Chlorocyclopentanecarbonitrile target_compound This compound chlorocyclopentanecarbonitrile->target_compound zinc_reagent->target_compound + 1-Chlorocyclopentanecarbonitrile catalyst Li₂CuCl₄ catalyst->target_compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described in US Patent 11,673,857 B2.[5]

Step 1: Preparation of the Nitrochlorobenzene-Zinc Reagent

  • This step involves the formation of an organozinc reagent from p-nitrochlorobenzene. While the patent does not detail this specific preparation, it is a standard procedure in organometallic chemistry.

Step 2: Coupling Reaction

  • In a suitable reaction vessel, a solution of 1-chlorocyclopentanecarbonitrile is prepared.

  • A catalytic amount of lithium tetrachlorocuprate(II) (Li₂CuCl₄) is added to the solution.

  • The previously prepared nitrochlorobenzene-zinc reagent is added dropwise to the 1-chlorocyclopentanecarbonitrile solution.

  • The reaction is stirred under controlled temperature conditions until completion.

  • Upon completion, the reaction mixture is worked up to isolate the crude this compound.

  • The crude product is then purified, typically by recrystallization or chromatography, to yield the final product.

Mechanistic Considerations and Rationale

The choice of a copper-catalyzed cross-coupling reaction is a key feature of this synthesis.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, which is a fundamental principle in aromatic chemistry.[7][8][9] However, direct substitution of the chlorine on p-nitrochlorobenzene with a cyclopentanecarbonitrile anion would require strongly basic conditions to deprotonate the cyclopentanecarbonitrile, which could lead to side reactions.

  • Organometallic Cross-Coupling: The use of an organozinc reagent and a copper catalyst provides a milder and more controlled method for forming the carbon-carbon bond between the aromatic ring and the cyclopentane ring. The reaction likely proceeds through a mechanism involving oxidative addition, transmetalation, and reductive elimination, which is characteristic of many cross-coupling reactions.

  • Safety and Regioselectivity: By starting with p-nitrochlorobenzene, the synthesis avoids the use of potent nitrating agents and ensures the exclusive formation of the desired para-isomer.[5] Direct nitration of phenylcyclopentanecarbonitrile would likely produce a mixture of ortho, meta, and para isomers, necessitating a difficult separation process.[6]

Physicochemical Properties and Characterization Data

While the patent does not provide detailed characterization data, this information is available from various chemical suppliers.

PropertyValueReference(s)
CAS Number 91392-33-5[1][3]
Molecular Formula C₁₂H₁₂N₂O₂[1][3]
Molecular Weight 216.24 g/mol [1][3]
Purity >95% (as commercially available)[1][2][3]
Appearance Not specified (likely a solid)
Solubility Not specified
Melting Point Not specified

Subsequent Utility: A Gateway to the Amino Derivative

The primary utility of this compound, as described in the patent, is as an intermediate for the synthesis of 1-(4-aminophenyl)cyclopentanecarbonitrile.[5] This is achieved through a standard nitro group reduction.

Reduction of the Nitro Group

The patent describes a catalytic hydrogenation process for the reduction of the nitro group to an amine.[5]

Reduction_of_Nitro_Group nitrophenyl This compound aminophenyl 1-(4-aminophenyl)cyclopentanecarbonitrile nitrophenyl->aminophenyl reagents H₂, Pt/C Ethanol, Water reagents->aminophenyl

Caption: Reduction of the nitro group to form the corresponding amine.

Experimental Protocol for Reduction
  • 70.0 g of purified this compound is placed in a reaction vessel.[5]

  • 465.0 g of 95% ethanol, 80.0 g of water, and 3.5 g of Platinum on carbon (Pt/C) catalyst are added.[5]

  • The vessel is purged with nitrogen three times, followed by three purges with hydrogen.[5]

  • The mixture is stirred and heated to 55-60 °C under a hydrogen pressure of 0.4 to 0.6 MPa.[5]

  • The reaction is monitored until the hydrogen pressure no longer decreases, indicating the completion of the reaction.[5]

  • The reaction mixture is then cooled, and the catalyst is filtered off to yield the desired 1-(4-aminophenyl)cyclopentanecarbonitrile.[5]

Conclusion

The discovery and first synthesis of this compound are rooted in industrial process development rather than academic exploration. The documented synthetic route is a practical and strategic method that prioritizes safety and regioselectivity by employing a copper-catalyzed cross-coupling reaction. This approach circumvents the hazards and inefficiencies associated with direct nitration. As an intermediate, this compound serves as a valuable building block for more complex molecules, particularly the corresponding aminophenyl derivative, which holds potential for applications in pharmaceutical and materials science. This technical guide provides a thorough understanding of the synthesis and utility of this specialized compound, offering valuable insights for researchers and developers in the chemical sciences.

References

A Theoretical Chemist's Guide to 1-(4-nitrophenyl)cyclopentanecarbonitrile: In-Silico Characterization and Spectroscopic Prediction

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Predictive Power of Theoretical Calculations in Drug Discovery

In the landscape of modern drug discovery and development, the ability to predict molecular properties with high fidelity prior to synthesis is not merely an academic exercise; it is a critical component of a time- and cost-efficient research pipeline. The molecule at the center of this guide, 1-(4-nitrophenyl)cyclopentanecarbonitrile, presents a fascinating case study. Its constituent functional groups—a polar nitro group, a reactive nitrile, and a non-planar cyclopentane ring—give rise to a unique electronic and steric profile. Understanding this profile is paramount for predicting its behavior as a potential pharmacophore or synthetic intermediate. This technical guide eschews a rigid, templated approach in favor of a narrative that mirrors the logical workflow of a computational chemist. We will delve into the "why" behind our choice of theoretical methods, demonstrating how each computational experiment builds upon the last to create a holistic and self-validating in-silico portrait of this molecule. Our aim is to equip researchers, scientists, and drug development professionals with a robust framework for applying theoretical calculations to novel small molecules, using this compound as our exemplar.

Foundational Principles: Selecting the Right Theoretical Tools

The journey into the theoretical characterization of a molecule begins with the selection of an appropriate computational methodology. For a molecule like this compound, which contains a mix of saturated and unsaturated systems with significant electron-withdrawing groups, Density Functional Theory (DFT) offers a compelling balance of accuracy and computational efficiency.[1]

The Choice of Functional and Basis Set: A Deliberate Decision

Our primary workhorse for these calculations will be the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This choice is predicated on its well-documented success in reproducing the geometric and electronic properties of a vast array of organic molecules.[2] To accurately describe the diffuse nature of the electron density around the nitro and cyano groups, we will employ the 6-311++G(d,p) basis set. The inclusion of diffuse functions ("++") and polarization functions ("d,p") is crucial for capturing the subtle electronic effects that govern the molecule's reactivity and spectroscopic behavior.[2]

The First Step: Geometry Optimization and Vibrational Analysis

Before any meaningful properties can be calculated, we must first determine the most stable three-dimensional arrangement of the atoms—the molecule's equilibrium geometry. This is achieved through a process of geometry optimization, where the energy of the molecule is minimized with respect to the coordinates of its atoms.

Workflow for Geometry Optimization

Caption: Workflow for obtaining the optimized molecular geometry.

Ensuring a True Minimum: The Role of Frequency Calculations

A critical, and often overlooked, step is to perform a vibrational frequency calculation on the optimized geometry. This serves a dual purpose: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it provides the theoretical infrared (IR) spectrum.

Unveiling Electronic Properties: A Deeper Dive

With a validated, optimized structure in hand, we can now probe the electronic landscape of this compound.

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between them provides a measure of the molecule's chemical stability and reactivity.

PropertyCalculated Value (eV)Significance
HOMO Energy[To be calculated]Electron-donating ability
LUMO Energy[To be calculated]Electron-accepting ability
HOMO-LUMO Gap[To be calculated]Chemical reactivity and kinetic stability
Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution

The MEP map is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule. This allows us to predict sites susceptible to electrophilic and nucleophilic attack. For this compound, we anticipate a strongly negative potential around the oxygen atoms of the nitro group and the nitrogen of the cyano group, indicating their role as nucleophilic centers. Conversely, the protons on the aromatic ring will exhibit a positive potential.

Mulliken Atomic Charges: Quantifying the Charge Landscape

To complement the qualitative picture provided by the MEP, Mulliken population analysis allows us to assign partial charges to each atom in the molecule. This quantitative data is crucial for understanding the intramolecular charge transfer and for parameterizing molecular mechanics force fields.

Predicting Spectroscopic Signatures: The In-Silico Spectrometer

A key strength of theoretical calculations is the ability to predict various types of spectra. This is not only useful for identifying unknown compounds but also for interpreting experimental data.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

As mentioned, the frequency calculation provides the theoretical IR spectrum. The nitrile (C≡N) stretching frequency is a particularly sensitive probe of the local electronic environment. For aromatic nitriles, this peak is typically observed at a lower wavenumber than for saturated nitriles due to conjugation.[3] We predict the C≡N stretch for this compound to appear in the range of 2200-2240 cm⁻¹. The symmetric and asymmetric stretching vibrations of the nitro (NO₂) group are also characteristic and are expected to appear around 1350 cm⁻¹ and 1520 cm⁻¹, respectively.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment

Predicting ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for this purpose. The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS). For this compound, we expect the aromatic protons ortho to the nitro group to be the most deshielded (downfield shift) due to the strong electron-withdrawing nature of the nitro group.[5]

Proton/CarbonPredicted Chemical Shift (ppm vs. TMS)
Aromatic Protons (ortho to NO₂)[To be calculated]
Aromatic Protons (meta to NO₂)[To be calculated]
Cyclopentane Protons[To be calculated]
Quaternary Carbon (C-CN)[To be calculated]
Nitrile Carbon (C≡N)[To be calculated]
UV-Vis Spectroscopy: Exploring Electronic Transitions

The electronic absorption spectrum can be simulated using Time-Dependent DFT (TD-DFT).[6] For nitrophenyl compounds, the absorption in the UV-Vis region is often dominated by π→π* transitions. The presence of the nitro group is known to cause a bathochromic (red) shift in the absorption maximum. For 4-nitrophenol, a strong absorption is observed around 400-413 nm in basic solution, corresponding to the 4-nitrophenolate ion.[7][8] We anticipate that this compound will exhibit a significant absorption in the UV region.

Caption: Workflow for simulating the UV-Vis spectrum.

Conclusion: A Self-Validating Theoretical Framework

References

Methodological & Application

Application Notes & Protocols: 1-(4-Nitrophenyl)cyclopentanecarbonitrile as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Nitrophenyl)cyclopentanecarbonitrile (CAS No. 91392-33-5) is a pivotal intermediate in modern pharmaceutical manufacturing. Its unique structural features—a quaternary carbon center, a cyano group, and a reactive nitroaryl moiety—make it an indispensable building block for complex active pharmaceutical ingredients (APIs). This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and strategic application of this intermediate, with a specific focus on its role in the synthesis of Apatinib, a potent VEGFR-2 inhibitor. The protocols herein are designed to be self-validating, with integrated quality control checkpoints, and are grounded in established chemical principles to ensure reproducibility and safety.

Physicochemical & Structural Properties

This compound is a stable, crystalline solid under standard conditions. The electron-withdrawing nature of the para-nitro group significantly influences the reactivity of the phenyl ring, while the cyano group offers a versatile handle for further chemical transformations.

PropertyValueSource(s)
CAS Number 91392-33-5[1][2][3]
Molecular Formula C₁₂H₁₂N₂O₂[1][3]
Molecular Weight 216.24 g/mol [1][3]
Typical Purity ≥95%[1][3]
Appearance White to light yellow crystalline solid[4]
Storage Store at room temperature, sealed in a dry environment[1][2]
SMILES C1CCC(C1)(C#N)C2=CC=C(C=C2)--INVALID-LINK--[O-][1]

Synthesis Protocol

The synthesis of this compound is most efficiently achieved via a two-step process starting from commercially available benzyl cyanide, as outlined in synthetic routes for Apatinib.[5] This pathway involves a nucleophilic substitution to form the cyclopentane ring, followed by a regioselective nitration.

Diagram: Synthesis Pathway

cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Nitration BenzylCyanide Benzyl Cyanide Base NaOH / Phase Transfer Catalyst BenzylCyanide->Base Dibromobutane 1,4-Dibromobutane Dibromobutane->Base Intermediate 1-Phenylcyclopentanecarbonitrile NitratingAgent HNO₃ / H₂SO₄ Intermediate->NitratingAgent Target This compound Base->Intermediate Alkylation NitratingAgent->Target Electrophilic Aromatic Substitution Crude Crude Solid Product (from filtration) Dissolve Dissolve in Minimum Dichloromethane (DCM) Crude->Dissolve Slurry Adsorb onto Silica Gel Dissolve->Slurry Chromatography Flash Column Chromatography (Hexane/Ethyl Acetate Gradient) Slurry->Chromatography Collect Collect & Combine Pure Fractions (TLC/HPLC verified) Chromatography->Collect Concentrate Concentrate Under Reduced Pressure Collect->Concentrate Recrystallize Recrystallize from Ethanol/Water Concentrate->Recrystallize FilterDry Filter, Wash with Cold Ethanol, & Dry Under Vacuum Recrystallize->FilterDry FinalQC Final QC Analysis (HPLC, NMR, MS) FilterDry->FinalQC PureProduct Pure Intermediate (>99.5%) FinalQC->PureProduct Start This compound Reduction Pd/C, H₂ (g) or Fe/HCl Start->Reduction Amine 1-(4-Aminophenyl)cyclopentanecarbonitrile Coupling Base (e.g., NaH, NaOMe) Amine->Coupling PyridineDeriv 2-Chloronicotinoyl Chloride (or related ester) PyridineDeriv->Coupling Amide N-[4-(1-Cyanocyclopentyl)phenyl]- 2-chloro-3-pyridinecarboxamide Substitution Heat Amide->Substitution Aminomethylpyridine 4-Aminomethylpyridine Aminomethylpyridine->Substitution Apatinib Apatinib Reduction->Amine Nitro Reduction Coupling->Amide Amidation Substitution->Apatinib Nucleophilic Substitution

References

Synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile, a valuable building block in medicinal chemistry and materials science. The protocol herein describes a robust and efficient method utilizing a phase-transfer catalyzed (PTC) alkylation of 4-nitrobenzyl cyanide with 1,4-dibromobutane. This approach offers significant advantages, including mild reaction conditions, high yields, and operational simplicity, making it suitable for both academic research and process development environments. This application note details the reaction mechanism, provides a step-by-step experimental procedure, and outlines the necessary safety precautions and characterization techniques.

Introduction

This compound and its derivatives are of significant interest to researchers in drug discovery and materials science. The presence of the nitrophenyl group offers a versatile handle for further chemical modifications, such as reduction to the corresponding aniline, which can then be incorporated into a wide array of pharmacologically active scaffolds or functional materials. The cyclopentanecarbonitrile moiety provides a rigid, three-dimensional scaffold that can be exploited to modulate the physicochemical and biological properties of target molecules.

The synthesis of α-aryl cyclopentanecarbonitriles can be efficiently achieved through the dialkylation of the corresponding arylacetonitrile. Phase-transfer catalysis (PTC) has emerged as a powerful methodology for such transformations, facilitating the reaction between reactants located in immiscible phases (typically aqueous and organic).[1][2] In this synthesis, a quaternary ammonium salt is employed to transport the carbanion of 4-nitrobenzyl cyanide, generated in the aqueous basic phase, into the organic phase where it can react with the alkylating agent, 1,4-dibromobutane.[3] This methodology avoids the need for strong, anhydrous bases and cryogenic conditions often associated with traditional carbanion chemistry.[2]

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL two-necked, round-bottomed flask equipped with a magnetic stir bar and a thermometer, add benzyltriethylammonium chloride (0.57 g, 2.5 mmol). To this, add a 50% (w/v) aqueous solution of sodium hydroxide (25 mL).

  • Addition of Reactants: Vigorously stir the biphasic mixture and add 4-nitrobenzyl cyanide (16.2 g, 100 mmol) in one portion.

  • Alkylation: To the stirring mixture, add 1,4-dibromobutane (14.3 mL, 120 mmol) portion-wise over 10-15 minutes. Replace the thermometer with a reflux condenser.

  • Reaction: Heat the reaction mixture to an internal temperature of 65 °C and maintain for 24 hours. The mixture will appear as an orange to reddish-brown biphasic suspension.

  • Work-up: After 24 hours, cool the reaction to room temperature. Add 50 mL of water to the flask and transfer the contents to a 250 mL separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 60 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: The resulting crude oil is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Characterization

The final product, this compound (CAS No. 91392-33-5), is expected to be a solid at room temperature. [4]The molecular formula is C12H12N2O2 with a molecular weight of 216.24 g/mol . [4]

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the nitrophenyl group and the aliphatic protons of the cyclopentyl ring.

  • ¹³C NMR: The carbon NMR spectrum should display distinct peaks for the nitrile carbon, the quaternary carbon of the cyclopentyl ring, the aromatic carbons, and the aliphatic carbons of the cyclopentyl ring.

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the nitrile group (C≡N stretch) around 2230-2250 cm⁻¹, and strong absorptions for the nitro group (asymmetric and symmetric N-O stretches) around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.

Safety Precautions

  • 4-Nitrobenzyl cyanide is toxic if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • 1,4-Dibromobutane is a lachrymator and is harmful if swallowed. Handle with care in a fume hood.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Diethyl ether is extremely flammable. Work in a well-ventilated area away from ignition sources.

Discussion

The electron-withdrawing nitro group on the phenyl ring increases the acidity of the benzylic protons of 4-nitrobenzyl cyanide compared to benzyl cyanide. This facilitates the deprotonation by the aqueous sodium hydroxide, which should lead to an efficient formation of the carbanion. The phase-transfer catalyst, benzyltriethylammonium chloride, effectively transports this carbanion into the organic phase containing the 1,4-dibromobutane, where the nucleophilic substitution and subsequent intramolecular cyclization occur.

The choice of a 50% aqueous sodium hydroxide solution is crucial as it provides a sufficiently high concentration of the base to deprotonate the 4-nitrobenzyl cyanide while maintaining a biphasic system necessary for phase-transfer catalysis. The reaction temperature of 65 °C is a balance between achieving a reasonable reaction rate and minimizing potential side reactions.

Purification by column chromatography is necessary to remove any unreacted starting materials and by-products. The polarity of the eluent can be adjusted based on TLC analysis of the crude reaction mixture.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via a phase-transfer catalyzed reaction. The methodology is efficient, scalable, and utilizes readily available reagents. The detailed experimental procedure and characterization guidelines should enable researchers to successfully synthesize this valuable chemical intermediate for their research and development needs.

References

Application Notes & Protocols: Hydrolysis of 1-(4-nitrophenyl)cyclopentanecarbonitrile to 1-(4-nitrophenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Nitrile Hydrolysis in Synthesis

The conversion of a nitrile group to a carboxylic acid is a cornerstone transformation in organic synthesis. This hydrolysis reaction provides a robust method for creating a carboxylic acid moiety, often a critical functional group in pharmacologically active molecules and advanced materials. The starting nitrile, 1-(4-nitrophenyl)cyclopentanecarbonitrile, can be synthesized from the corresponding haloalkane via nucleophilic substitution with a cyanide salt, thereby extending the carbon chain by one carbon atom.[1][2] The subsequent hydrolysis is the final step to yield the target carboxylic acid.

This document provides a detailed guide to the hydrolysis of this compound, offering protocols for both acid- and base-catalyzed conditions. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for the selection of reagents and reaction conditions. Furthermore, we will present methods for monitoring reaction progress and purifying the final product, 1-(4-nitrophenyl)cyclopentanecarboxylic acid.

Mechanistic Overview: Acid vs. Base Catalysis

The hydrolysis of nitriles can be effectively achieved under both acidic and basic conditions, although the reaction mechanisms differ significantly.[3][4] In both pathways, an amide is formed as an intermediate, which is then further hydrolyzed to the carboxylic acid.[4][5][6]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom.[3][7][8] This allows for the nucleophilic attack of a water molecule. A series of proton transfers then leads to the formation of a protonated amide, which subsequently undergoes hydrolysis to the carboxylic acid and an ammonium ion.[3][9] The overall reaction is driven to completion by the formation of the stable ammonium ion in the acidic medium.[7]

Figure 1. Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis

In contrast, base-catalyzed hydrolysis begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group.[3][4] This forms a negatively charged intermediate that is subsequently protonated by water to yield an imidic acid, which then tautomerizes to an amide.[3][4] The amide then undergoes further base-catalyzed hydrolysis to form a carboxylate salt and ammonia.[10][11] An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.[5][10]

Figure 2. Simplified mechanism of base-catalyzed nitrile hydrolysis.

Experimental Protocols

The choice between acid and base catalysis often depends on the overall stability of the starting material and product to the reaction conditions. The nitro group in this compound is generally stable under both acidic and basic conditions, allowing for flexibility in the choice of method.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol utilizes a strong acid, such as sulfuric or hydrochloric acid, to catalyze the hydrolysis.[11] The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.

Materials and Equipment:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Deionized Water

  • Diethyl Ether or Dichloromethane (DCM) for extraction

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) with a 1:1 (v/v) mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature and then carefully pour it over crushed ice.

  • Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution to remove any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(4-nitrophenyl)cyclopentanecarboxylic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Base-Catalyzed Hydrolysis

This method employs a strong base, like sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution.[6][11]

Materials and Equipment:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol (optional, to improve solubility)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl) for acidification

  • Diethyl Ether or Dichloromethane (DCM) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or methanol (if necessary for solubility) and add an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the alcohol (if used) via rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.

  • Extract the precipitated acid into diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude 1-(4-nitrophenyl)cyclopentanecarboxylic acid by recrystallization.

Data Presentation and Analysis

The progress of the hydrolysis can be monitored by various analytical techniques.

Analytical Technique Observation for Reaction Monitoring
Thin Layer Chromatography (TLC) Disappearance of the starting nitrile spot and the appearance of a more polar carboxylic acid spot (which may streak).
High-Performance Liquid Chromatography (HPLC) Decrease in the peak area of the starting material and an increase in the peak area of the product.
Infrared (IR) Spectroscopy Disappearance of the characteristic nitrile (C≡N) stretch (around 2220-2260 cm⁻¹) and the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700-1725 cm⁻¹) for the carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy Disappearance of the nitrile carbon signal in ¹³C NMR and the appearance of a carboxylic acid proton signal (typically >10 ppm) in ¹H NMR.

The final product should be characterized by melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its identity and purity.

Experimental Workflow Visualization

Experimental_Workflow cluster_Acid Acid-Catalyzed Hydrolysis cluster_Base Base-Catalyzed Hydrolysis A1 1. Mix Nitrile with Aqueous Acid A2 2. Reflux Reaction Mixture A1->A2 A3 3. Quench with Ice A2->A3 A4 4. Extract with Organic Solvent A3->A4 A5 5. Wash with NaHCO₃ and Brine A4->A5 A6 6. Dry and Concentrate A5->A6 A7 7. Recrystallize A6->A7 End End Product: 1-(4-nitrophenyl)cyclopentanecarboxylic acid A7->End B1 1. Mix Nitrile with Aqueous Base B2 2. Reflux Reaction Mixture B1->B2 B3 3. Remove Alcohol (if any) B2->B3 B4 4. Acidify to pH 2-3 B3->B4 B5 5. Extract with Organic Solvent B4->B5 B6 6. Wash with Brine B5->B6 B7 7. Dry and Concentrate B6->B7 B8 8. Recrystallize B7->B8 B8->End Start Start: This compound Start->A1 Start->B1

Figure 3. General experimental workflow for the hydrolysis of this compound.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the concentration of the acid or base.

  • Low Yield: Poor yields can result from incomplete reaction or product loss during workup. Ensure efficient extraction and minimize transfers. For base-catalyzed hydrolysis, ensure complete precipitation of the carboxylic acid upon acidification.

  • Side Reactions: The nitro group is generally robust, but under very harsh conditions, side reactions could occur. If unexpected byproducts are observed, consider milder reaction conditions.

  • Safety: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE) in a fume hood. The reaction may be exothermic, especially during the initial mixing and quenching steps.

Conclusion

The hydrolysis of this compound is a straightforward and reliable method for the synthesis of the corresponding carboxylic acid. Both acid- and base-catalyzed protocols are effective, and the choice between them can be made based on available reagents and equipment. Careful monitoring of the reaction and a well-executed workup and purification procedure will ensure a high yield of the desired product.

References

The Versatile Precursor: Harnessing 1-(4-Nitrophenyl)cyclopentanecarbonitrile for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Novel Heterocycles

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds with diverse biological activities is perpetual. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of starting materials available to the synthetic chemist, 1-(4-nitrophenyl)cyclopentanecarbonitrile emerges as a particularly versatile precursor. Its unique structural features—a quaternary carbon center, an activatable nitrile group, a reactive cyclopentyl moiety, and an electron-withdrawing nitrophenyl group—provide a rich playground for the construction of a variety of heterocyclic systems. This guide provides an in-depth exploration of the application of this compound in the synthesis of thiophenes, and proposes plausible pathways for the synthesis of pyridazines and pyrimidines, complete with detailed protocols and mechanistic insights.

The presence of the nitrile group and the α-hydrogen on the cyclopentane ring allows for facile participation in condensation reactions, most notably the renowned Gewald reaction for the synthesis of highly substituted 2-aminothiophenes. Furthermore, the nitro group on the phenyl ring can be chemically manipulated, serving as a handle for further functionalization or as a directing group in cyclization strategies. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this promising building block in their synthetic endeavors.

I. Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes. It typically involves the condensation of a ketone or aldehyde with an α-cyano ester or another activated nitrile in the presence of elemental sulfur and a base.[1][2] this compound is an excellent candidate for this reaction, where the cyclopentanone moiety is pre-cyclized with the activated nitrile. The reaction with elemental sulfur and a suitable active methylene compound in the presence of a base is expected to yield a highly substituted spiro[cyclopentane-1,4'-thieno[2,3-b]pyridine] derivative.

Mechanistic Insight

The generally accepted mechanism for the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound (in this case, the latent cyclopentanone) and the active methylene nitrile.[3][4] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. Subsequent cyclization and tautomerization lead to the final 2-aminothiophene product.[3]

Diagram 1: Proposed Gewald Reaction Workflow

Gewald Reaction Workflow reagents This compound + Malononitrile + Elemental Sulfur + Base (e.g., Morpholine) solvent Solvent (e.g., Ethanol or DMF) reagents->solvent Dissolve reaction Reaction at Elevated Temperature (e.g., 50-80 °C) solvent->reaction Heat workup Work-up (Cooling, Precipitation, Filtration) reaction->workup product Purification (Recrystallization) workup->product

Caption: A generalized workflow for the Gewald synthesis of a 2-aminothiophene derivative.

Experimental Protocol: Synthesis of 2-Amino-3-cyano-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-5H-cyclopenta[b]thiophene

This protocol is adapted from established procedures for the Gewald reaction with cyclic ketones.[5]

Materials:

  • This compound

  • Malononitrile

  • Elemental Sulfur (powdered)

  • Morpholine (or another suitable base like triethylamine or piperidine)

  • Ethanol (or DMF)

  • Standard laboratory glassware

  • Heating mantle with magnetic stirring

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 2.16 g), malononitrile (10 mmol, 0.66 g), and elemental sulfur (10 mmol, 0.32 g).

  • To this mixture, add 30 mL of ethanol (or DMF).

  • With stirring, add morpholine (10 mmol, 0.87 mL) dropwise to the suspension.

  • Heat the reaction mixture to 50-60 °C and maintain this temperature with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • If precipitation is slow, the flask can be cooled in an ice bath.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the desired 2-amino-3-cyano-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-5H-cyclopenta[b]thiophene.

ParameterValue
Reactant 1 This compound
Reactant 2 Malononitrile
Reactant 3 Elemental Sulfur
Base Morpholine
Solvent Ethanol
Temperature 50-60 °C
Reaction Time 2-4 hours
Expected Yield 60-80% (based on similar reactions)

II. Proposed Synthesis of Pyridazine Derivatives

While direct literature precedence for the synthesis of pyridazines from this compound is scarce, a plausible synthetic route can be devised based on established pyridazine syntheses, which often involve the condensation of 1,4-dicarbonyl compounds with hydrazine.[6][7] The key transformation would be the conversion of the cyclopentanecarbonitrile moiety into a 1,4-dicarbonyl precursor.

Proposed Synthetic Strategy

A hypothetical two-step approach is proposed:

  • Oxidative Cleavage: The cyclopentane ring can be oxidatively cleaved to form a dicarboxylic acid derivative. This can be achieved using strong oxidizing agents like potassium permanganate or ozone.

  • Cyclization with Hydrazine: The resulting dicarbonyl compound can then be cyclized with hydrazine hydrate to form the pyridazine ring.

Diagram 2: Proposed Pyridazine Synthesis Pathway

Pyridazine Synthesis Pathway start 1-(4-Nitrophenyl) cyclopentanecarbonitrile step1 Oxidative Cleavage (e.g., KMnO4, O3) start->step1 intermediate Dicarbonyl Intermediate step1->intermediate step2 Cyclization (Hydrazine Hydrate) intermediate->step2 product Pyridazine Derivative step2->product Fused Pyrimidine Synthesis Pathway start 1-(4-Nitrophenyl) cyclopentanecarbonitrile step1 Gewald Reaction start->step1 intermediate 2-Aminothiophene Intermediate step1->intermediate step2 Cyclization (e.g., Formic Acid) intermediate->step2 product Thieno[2,3-d]pyrimidine Derivative step2->product

References

reaction of 1-(4-nitrophenyl)cyclopentanecarbonitrile with reducing agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Selective Reduction of 1-(4-nitrophenyl)cyclopentanecarbonitrile: A Guide to Methodologies and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

The selective reduction of the aromatic nitro group in this compound to yield 1-(4-aminophenyl)cyclopentanecarbonitrile is a critical transformation in synthetic organic chemistry, most notably in the synthesis of the anti-angiogenesis targeted drug, Apatinib.[1] This document provides a detailed guide for researchers on navigating the primary challenge of this reaction: achieving high chemoselectivity for the nitro group while preserving the nitrile functionality. We present an in-depth analysis of three primary methodologies: catalytic hydrogenation, metal-mediated reductions, and transition metal-catalyzed hydride reductions. Each section explains the underlying chemical principles, discusses the rationale behind experimental choices, and provides validated, step-by-step protocols. A comparative summary is included to aid in method selection based on laboratory capabilities, scale, and substrate compatibility.

The Chemoselectivity Challenge: Nitro vs. Nitrile Reduction

The core scientific challenge in the conversion of this compound to its amino derivative is the presence of two reducible functional groups: the aromatic nitro group (-NO₂) and the nitrile group (-C≡N). Many powerful reducing agents and conditions can reduce both functionalities, leading to undesired byproducts.

  • Nitro Group Reduction: The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[2] This transformation is readily achieved with a wide variety of reagents.

  • Nitrile Group Reduction: Nitriles are typically reduced to primary amines via catalytic hydrogenation or with strong hydride reagents like lithium aluminum hydride (LiAlH₄).[3] This is a four-electron process.

The goal is to employ a reduction system that exhibits high kinetic preference for the nitro group over the nitrile. The choice of reducing agent and reaction conditions is therefore paramount to the success of this synthesis.

cluster_0 Reduction Pathways SM This compound P1 1-(4-aminophenyl)cyclopentanecarbonitrile (Desired Product) SM->P1 Selective Nitro Reduction P2 1-(4-aminophenyl)cyclopentylmethanamine (Over-reduction Product) SM->P2 Nitro and Nitrile Reduction

Caption: Reaction pathways for the reduction of this compound.

Methodology I: Catalytic Hydrogenation

Catalytic hydrogenation is a scalable, clean, and often high-yielding method for nitro group reduction.[4] Its primary advantage is that the only byproduct is water. However, careful selection of the catalyst and control of reaction conditions are crucial to prevent the concomitant reduction of the nitrile group.

Expertise & Experience: The choice of catalyst is critical. Palladium on carbon (Pd/C) is highly active and widely used, but can sometimes exhibit low selectivity, especially under harsh conditions. Platinum-based catalysts (e.g., Pt/C, PtO₂) offer an excellent alternative and are often superior for this specific transformation.[1][5] Raney Nickel is also effective but may require more careful handling and can be less selective. The key to preserving the nitrile is to use moderate hydrogen pressure and temperature.[3][6]

Protocol 1: Selective Hydrogenation using Platinum on Carbon (Pt/C)

This protocol is adapted from established industrial processes for the synthesis of 1-(4-aminophenyl)cyclopentanecarbonitrile.[1]

Materials:

  • This compound (1.0 eq)

  • 5% Platinum on Carbon (Pt/C) catalyst (5% w/w)

  • Ethanol (95%)

  • Water

  • Parr Hydrogenation Apparatus or equivalent

  • Nitrogen and Hydrogen gas sources

  • Celite®

Procedure:

  • Vessel Preparation: Add this compound (e.g., 21.6 g, 100 mmol), 95% ethanol (150 mL), and deionized water (25 mL) to a suitable pressure-rated reaction vessel.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 5% Pt/C catalyst (e.g., 1.1 g). Safety Note: Pt/C can be pyrophoric. Handle with care and avoid ignition sources.

  • Inerting: Seal the reaction vessel. Purge the system by pressurizing with nitrogen to ~30 psi and then venting. Repeat this cycle three times to remove all oxygen.

  • Hydrogenation: Purge the vessel with hydrogen gas in a similar manner (pressurize to ~50 psi, then vent), repeating three times.

  • Reaction: Pressurize the vessel with hydrogen to 55-60 psi. Begin vigorous stirring and heat the reaction mixture to 55-60 °C.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-6 hours. Progress can also be monitored by TLC or LC-MS analysis of aliquots.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(4-aminophenyl)cyclopentanecarbonitrile, which can be further purified by recrystallization if necessary.

Methodology II: Metal-Mediated Reductions

The use of metals in acidic or neutral media is a classic and highly reliable method for selectively reducing aromatic nitro compounds.[7] These methods are particularly valuable in laboratory settings as they do not require specialized high-pressure equipment and are often very chemoselective.

Expertise & Experience:

  • Iron (Fe): Reduction with iron powder in the presence of a mild acid like acetic acid or an electrolyte like ammonium chloride (NH₄Cl) is a robust, inexpensive, and environmentally benign option.[2][8] The reaction is heterogeneous and the work-up involves filtering off iron salts.

  • Tin(II) Chloride (SnCl₂): Stannous chloride is an excellent reagent for the clean and selective reduction of aromatic nitro groups in the presence of a wide array of other functional groups, including nitriles.[5][9] The reaction is typically carried out in an alcoholic solvent. The work-up requires basification to precipitate tin hydroxides, which can sometimes complicate product isolation.

Protocol 2: Reduction using Iron and Ammonium Chloride

This protocol provides a mild, effective, and economical route to the desired amine.[10]

Materials:

  • This compound (1.0 eq)

  • Iron powder (<100 mesh) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (10 eq)

  • Ethanol

  • Water

  • Ethyl acetate

  • Celite®

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 10.8 g, 50 mmol), ethanol (100 mL), and water (100 mL).

  • Reagent Addition: Add ammonium chloride (26.7 g, 500 mmol) and begin stirring to dissolve. Heat the mixture to 50 °C.

  • Iron Addition: Add the iron powder (14.0 g, 250 mmol) portion-wise over 15-20 minutes. The reaction is exothermic; maintain the temperature around 50-60 °C.

  • Reaction: Stir the resulting suspension vigorously. The reaction is typically complete in 1-2 hours. Monitor by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® and wash the filter cake thoroughly with ethanol.

  • Extraction: Combine the filtrates and remove the ethanol under reduced pressure. Partition the remaining aqueous residue between ethyl acetate (150 mL) and water (50 mL).

  • Isolation: Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the product.

Protocol 3: Reduction using Tin(II) Chloride Dihydrate

This method is known for its high selectivity and compatibility with sensitive functional groups.[5][11]

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Absolute Ethanol

  • Ethyl acetate

  • 5% Aqueous Sodium Bicarbonate (NaHCO₃) or 1M NaOH

  • Brine

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (e.g., 10.8 g, 50 mmol) in absolute ethanol (200 mL).

  • Reagent Addition: Add SnCl₂·2H₂O (112.8 g, 500 mmol) to the solution.

  • Reaction: Heat the reaction mixture to 70 °C under a nitrogen atmosphere. Stir until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice (~300 g).

  • Basification: Carefully add 5% aqueous NaHCO₃ or 1M NaOH with vigorous stirring until the pH of the mixture is slightly basic (pH 7-8). This will precipitate tin salts.

  • Extraction: Extract the resulting mixture with ethyl acetate (3 x 150 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the desired amine.

Comparative Summary of Reduction Methods

The selection of an appropriate method depends on factors such as available equipment, scale, cost, and downstream purity requirements.

Method Reagents Conditions Selectivity Advantages Disadvantages
Catalytic Hydrogenation H₂, Pt/C (or Pd/C)55-60 °C, 55-60 psi H₂Good to ExcellentHigh atom economy; clean reaction; scalable.[1]Requires specialized pressure equipment; catalyst can be pyrophoric and costly.
Iron Reduction Fe, NH₄Cl, EtOH/H₂O50-60 °C, atmospheric pressureExcellentInexpensive; mild conditions; environmentally friendly metal.[8][10]Heterogeneous reaction; large excess of reagents; iron sludge in work-up.
Tin(II) Chloride Reduction SnCl₂·2H₂O, EtOH70 °C, atmospheric pressureExcellentHigh chemoselectivity; tolerates many functional groups.[5][11]Stoichiometric tin waste; work-up can be cumbersome due to tin salt precipitation.[9]

Workflow for Method Selection

start Start: Reduce This compound q1 High-Pressure Apparatus Available? start->q1 m1 Protocol 1: Catalytic Hydrogenation (Pt/C or Pd/C) q1->m1 Yes q2 Concerned with Heavy Metal Waste? q1->q2 No end_node Product: 1-(4-aminophenyl)cyclopentanecarbonitrile m1->end_node m2 Protocol 2: Iron / NH4Cl Reduction q2->m2 Yes m3 Protocol 3: Tin(II) Chloride Reduction q2->m3 No m2->end_node m3->end_node

Caption: Decision workflow for selecting a reduction protocol.

Characterization of 1-(4-aminophenyl)cyclopentanecarbonitrile

The final product should be characterized to confirm its identity and purity.

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₂H₁₄N₂[12]

  • Molecular Weight: 186.25 g/mol [12]

  • ¹H NMR: Protons of the aminophenyl group will appear in the aromatic region (~6.6-7.1 ppm), with a characteristic broad singlet for the -NH₂ protons. The cyclopentyl protons will appear in the aliphatic region (~1.8-2.2 ppm).

  • IR Spectroscopy: Appearance of N-H stretching bands (~3350-3450 cm⁻¹) and disappearance of the asymmetric and symmetric N-O stretches of the nitro group (~1520 and 1340 cm⁻¹). The nitrile stretch (~2230 cm⁻¹) should remain.

  • Mass Spectrometry: ESI-MS should show a molecular ion peak [M+H]⁺ at m/z 187.12.

References

Synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile, a valuable building block in medicinal chemistry and materials science. The described protocol utilizes a robust and efficient phase-transfer catalyzed (PTC) alkylation of 4-nitrobenzyl cyanide with 1,4-dibromobutane. This application note details the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines necessary safety precautions, and presents expected analytical data for product characterization. The information is tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Substituted nitriles are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The title compound, this compound, incorporates a reactive nitrile group and a versatile nitrophenyl moiety, making it a precursor for various molecular scaffolds. The synthesis of such α-aryl nitriles is a key transformation in organic chemistry.[3] Traditional methods for cyanation can involve hazardous reagents and harsh conditions.[4][5] Phase-transfer catalysis (PTC) offers a greener and more efficient alternative, facilitating reactions between reactants in immiscible phases, often leading to higher yields and milder reaction conditions.[1][6][7]

This protocol is based on the well-established alkylation of benzyl cyanides using a phase-transfer catalyst to facilitate the reaction between the organic substrate and an aqueous base.[8][9] The electron-withdrawing nature of the para-nitro group on the phenyl ring enhances the acidity of the benzylic protons of 4-nitrobenzyl cyanide, facilitating deprotonation and subsequent alkylation.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic substitution reaction under phase-transfer catalysis conditions. The key steps are outlined below:

  • Deprotonation: The benzylic proton of 4-nitrobenzyl cyanide is acidic due to the electron-withdrawing effects of both the cyano and the nitro groups. A strong aqueous base, such as 50% sodium hydroxide, deprotonates the 4-nitrobenzyl cyanide at the interface of the aqueous and organic phases, forming a carbanion.

  • Phase Transfer: The phase-transfer catalyst, benzyltriethylammonium chloride (BTEAC), a quaternary ammonium salt, facilitates the transfer of the carbanion from the aqueous phase (or interface) into the organic phase.[1][6] The lipophilic organic groups of the catalyst solubilize the ion pair in the organic medium.

  • Nucleophilic Attack: In the organic phase, the "naked" and highly reactive carbanion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in an SN2 reaction.

  • Intramolecular Cyclization: The resulting intermediate undergoes a second, intramolecular SN2 reaction. The newly formed carbanion attacks the other end of the butyl chain, displacing the second bromide ion and forming the cyclopentane ring.

  • Catalyst Regeneration: The catalyst returns to the aqueous phase to repeat the cycle.

The use of a phase-transfer catalyst is crucial as it allows the reaction to proceed at a reasonable rate by bringing the reactants together in a single phase.[7][9]

Experimental Protocol

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaMolarity/ConcentrationSupplier
4-Nitrobenzyl cyanide555-21-5C₈H₆N₂O₂-Sigma-Aldrich
1,4-Dibromobutane110-52-1C₄H₈Br₂-Alfa Aesar
Benzyltriethylammonium chloride (BTEAC)56-37-1C₁₃H₂₂ClN-TCI
Sodium Hydroxide (50% w/v aq. solution)1310-73-2NaOH19.1 MFisher Scientific
Diethyl Ether (anhydrous)60-29-7C₄H₁₀O-VWR
Brine (saturated NaCl solution)7647-14-5NaCl--
Anhydrous Magnesium Sulfate7487-88-9MgSO₄-Acros Organics
Ethyl Acetate (for TLC and column chromatography)141-78-6C₄H₈O₂-J.T. Baker
Hexanes (for TLC and column chromatography)110-54-3C₆H₁₄-J.T. Baker
Silica Gel (for column chromatography, 230-400 mesh)7631-86-9SiO₂-Sorbent Technologies

Equipment:

  • Round-bottom flask (100 mL) with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Reaction Workflow

Workflow reagents Combine 4-Nitrobenzyl Cyanide, 1,4-Dibromobutane, BTEAC, and 50% NaOH(aq) reaction Heat at 65-70 °C with vigorous stirring for 24 hours reagents->reaction Setup workup Aqueous Workup: - Dilute with water - Extract with diethyl ether - Wash with brine reaction->workup Cooling drying Dry organic phase with MgSO₄ and filter workup->drying concentration Concentrate in vacuo drying->concentration purification Purify by column chromatography concentration->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrobenzyl cyanide (1.62 g, 10 mmol), 1,4-dibromobutane (1.44 mL, 12 mmol), and benzyltriethylammonium chloride (0.23 g, 1 mmol).

  • Reaction Initiation: To the flask, add 20 mL of 50% (w/v) aqueous sodium hydroxide solution.

  • Reaction Conditions: With vigorous stirring, heat the biphasic mixture to 65-70 °C in a heating mantle. Maintain this temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system.

  • Work-up: After 24 hours, cool the reaction mixture to room temperature. Add 50 mL of water and transfer the mixture to a 250 mL separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 9:1 hexanes:ethyl acetate) to afford the pure this compound.

Safety Precautions

General: This procedure should be carried out in a well-ventilated fume hood. Standard personal protective equipment, including a lab coat, safety goggles, and nitrile gloves, must be worn at all times.

Reagent-Specific Hazards:

  • 4-Nitrobenzyl cyanide: Toxic if swallowed, in contact with skin, or if inhaled.[2][5][10][11] Handle with extreme care and avoid creating dust.

  • 1,4-Dibromobutane: Toxic if swallowed and causes skin and serious eye irritation.[4][12][13][14][15] It is a lachrymator.

  • 50% Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection.

  • Diethyl Ether: Highly flammable. Keep away from ignition sources.

Waste Disposal: All organic and aqueous waste should be disposed of in appropriately labeled containers according to institutional and local regulations.

Characterization and Expected Results

The final product, this compound, is expected to be a solid at room temperature.[16] The expected yield is in the range of 70-85%.

Table 2: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol [16]
AppearanceOff-white to yellow solid
CAS Number91392-33-5[12][16]

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals for the aromatic protons of the nitrophenyl group and the aliphatic protons of the cyclopentyl ring. The aromatic protons will likely appear as two doublets in the range of δ 7.5-8.3 ppm. The cyclopentyl protons will appear as multiplets in the upfield region, likely between δ 1.8-2.6 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum should show characteristic peaks for the nitrile carbon (around δ 120-125 ppm), the quaternary carbon of the cyclopentyl ring attached to the phenyl group, the aromatic carbons (with the carbon bearing the nitro group being significantly downfield), and the aliphatic carbons of the cyclopentyl ring.

  • FT-IR (ATR): The infrared spectrum should exhibit a sharp absorption band characteristic of the nitrile (C≡N) stretching vibration around 2230-2250 cm⁻¹. Strong absorptions corresponding to the nitro group (NO₂) will be present around 1520 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch).[17] Aromatic C-H and aliphatic C-H stretching vibrations will also be observed.

  • Mass Spectrometry (EI or ESI): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 216. The fragmentation pattern may include loss of the nitro group and fragmentation of the cyclopentyl ring. Predicted m/z for [M+H]⁺ is 217.09715.[18]

Troubleshooting

IssuePossible CauseSolution
Low or no product formationInefficient stirringEnsure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.
Inactive catalystUse a fresh, high-purity phase-transfer catalyst.
Low reaction temperatureEnsure the reaction temperature is maintained at 65-70 °C.
Presence of starting material after 24hInsufficient reaction timeContinue the reaction and monitor by TLC until the starting material is consumed.
Insufficient baseEnsure the sodium hydroxide solution is 50% (w/v).
Difficult purificationCo-elution of impuritiesOptimize the eluent system for column chromatography. A shallower gradient may be necessary.
Presence of byproductsByproducts from the reaction of 1,4-dibromobutane with hydroxide may form. Careful chromatography should separate these.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound using phase-transfer catalysis. The method is efficient, uses readily available reagents, and proceeds under relatively mild conditions. The provided safety information and expected characterization data will aid researchers in the successful and safe execution of this synthesis.

References

Application Note: A Stability-Indicating HPLC-UV Method for the Analysis of 1-(4-nitrophenyl)cyclopentanecarbonitrile and its Reaction Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative analysis of 1-(4-nitrophenyl)cyclopentanecarbonitrile. The developed method is designed to effectively separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products arising from forced degradation studies. This document provides a comprehensive protocol covering method development, validation in accordance with ICH Q2(R1) guidelines, and detailed experimental procedures for researchers, quality control analysts, and drug development professionals. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a nitrile group and a nitroaromatic moiety, presents specific challenges and opportunities for analytical method development. The nitrile group can be susceptible to hydrolysis, while the nitro group can undergo reduction, leading to the formation of critical impurities that need to be monitored and controlled during the manufacturing process and stability studies.[1][2][3][4] Therefore, a well-validated, stability-indicating analytical method is imperative to ensure the quality, safety, and efficacy of the final drug product.

This application note describes a systematic approach to developing and validating an HPLC-UV method for this compound. The method is designed to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing.

Predicted Degradation and Impurity Profile

A critical aspect of a stability-indicating method is its ability to resolve the active compound from its potential degradation products. Based on the chemical structure of this compound, two primary degradation pathways are anticipated under stress conditions:

  • Hydrolysis of the Nitrile Group: Under acidic or basic conditions, the nitrile functional group can hydrolyze to form the corresponding carboxylic acid, 1-(4-nitrophenyl)cyclopentanecarboxylic acid.[1][3][4][5][6]

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which would lead to the formation of 1-(4-aminophenyl)cyclopentanecarbonitrile.[2][7][8][9][10]

The HPLC method described herein is designed to separate the parent compound from these two potential major degradants.

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength UV detector.

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent). The choice of a C18 column is based on its versatility and proven performance in retaining and separating moderately polar to nonpolar aromatic compounds.

  • Chemicals and Reagents:

    • This compound reference standard (Purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and deionized)

    • Phosphoric acid (ACS grade)

    • Hydrochloric acid (ACS grade)

    • Sodium hydroxide (ACS grade)

    • Hydrogen peroxide (30%, ACS grade)

Chromatographic Conditions

The following chromatographic conditions were optimized to achieve a balance between resolution, analysis time, and peak shape.

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 40% B; 2-10 min: 40-80% B; 10-12 min: 80% B; 12-12.1 min: 80-40% B; 12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 15 minutes

Rationale for Wavelength Selection: The nitroaromatic chromophore in this compound exhibits strong UV absorbance. A wavelength of 275 nm was selected as it provides good sensitivity for the parent compound and its potential degradation products, which are also expected to absorb in this region.[11][12]

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with acetonitrile.

  • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the standard stock solution to 10.0 mL with mobile phase B.

  • Sample Solution (100 µg/mL): Prepare the sample in a similar manner to the standard solution, using the appropriate sample matrix and diluting with mobile phase B.

Method Validation Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][13][14]

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on the this compound reference standard. The objective is to achieve approximately 10-30% degradation of the active ingredient.

Protocol:

  • Acid Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 1 M HCl at 80 °C for 4 hours.

  • Base Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 1 M NaOH at 80 °C for 2 hours.

  • Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid reference standard to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the standard solution to UV light (254 nm) for 24 hours.

After the specified time, neutralize the acidic and basic samples, and dilute all samples to a final concentration of 100 µg/mL with mobile phase B before injection. The chromatograms of the stressed samples should be compared with that of an unstressed standard to assess for peak purity and resolution between the parent peak and any degradation products.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of this compound at five concentrations ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be insignificant compared to the response at 100% concentration
Accuracy

The accuracy of the method was determined by analyzing samples of a known concentration of this compound at three concentration levels (80%, 100%, and 120% of the working concentration). The analysis should be performed in triplicate for each concentration level. The percentage recovery should be calculated.

ParameterAcceptance Criteria
Recovery 98.0% to 102.0%
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL working standard solution were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on two different days by two different analysts using different equipment.

ParameterAcceptance Criteria
Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results. The parameters to be varied include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • Detection wavelength (± 2 nm)

The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits for all variations.

Workflow and Diagrams

Experimental Workflow Diagram

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard_Weighing Weigh Reference Standard Stock_Solution Prepare Stock Solution (1000 µg/mL in ACN) Standard_Weighing->Stock_Solution Sample_Preparation Prepare Sample HPLC_Injection Inject into HPLC System Sample_Preparation->HPLC_Injection Working_Solution Prepare Working Solution (100 µg/mL in Mobile Phase B) Stock_Solution->Working_Solution Working_Solution->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (275 nm) Chromatographic_Separation->UV_Detection Data_Acquisition Data Acquisition (CDS) UV_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification & Reporting Peak_Integration->Quantification

Caption: HPLC analysis workflow from sample preparation to data analysis.

Forced Degradation Logical Diagram

Forced Degradation Pathways cluster_degradation Stress Conditions & Degradation Pathways Parent_Compound This compound (API) Acid_Base_Hydrolysis Acid/Base Hydrolysis Parent_Compound->Acid_Base_Hydrolysis Reduction Reduction Parent_Compound->Reduction Oxidation Oxidation Parent_Compound->Oxidation Thermal Thermal Parent_Compound->Thermal Photolytic Photolytic Parent_Compound->Photolytic Degradant_1 1-(4-nitrophenyl)cyclopentanecarboxylic acid (Hydrolysis Product) Acid_Base_Hydrolysis->Degradant_1 Degradant_2 1-(4-aminophenyl)cyclopentanecarbonitrile (Reduction Product) Reduction->Degradant_2 Minor_Degradants Minor Degradants Oxidation->Minor_Degradants Thermal->Minor_Degradants Photolytic->Minor_Degradants

Caption: Logical diagram of forced degradation pathways for the API.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and robust tool for the quantitative analysis of this compound and its potential degradation products. The method has been developed with a scientific rationale for the chosen parameters and is validated according to ICH guidelines to ensure its suitability for its intended purpose in a regulated environment. This stability-indicating method is crucial for monitoring the purity and stability of this compound in drug development and manufacturing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to assist researchers, scientists, and drug development professionals in successfully navigating the challenges of this synthesis. The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful but nuanced method for forming aryl carbon-carbon bonds.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The typical reaction involves the deprotonation of cyclopentanecarbonitrile to form a nucleophilic carbanion, which then attacks an electron-deficient aromatic ring, such as 4-fluoronitrobenzene, displacing the halide.

Problem/Observation Potential Cause(s) Recommended Solution(s) & Rationale
1. Low or No Product Yield A. Incomplete Deprotonation: The base used was not strong enough to completely deprotonate cyclopentanecarbonitrile (pKa ≈ 25-27 in DMSO).Solution: Switch to a stronger, non-nucleophilic base. Potassium hexamethyldisilazane (KHMDS) or Lithium diisopropylamide (LDA) are excellent choices.[1] Sodium hydride (NaH) can also be effective but may have lower solubility and reactivity. Rationale: A strong base is required to generate a sufficient concentration of the cyclopentanecarbonitrile anion to drive the reaction forward.
B. Moisture in Reaction: Trace amounts of water will quench the carbanion intermediate and/or react with the strong base.Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle hygroscopic bases (e.g., NaH, KHMDS) in an inert atmosphere (glovebox or Schlenk line). Rationale: Strong bases and carbanions are highly sensitive to protic impurities like water.
C. Poor Leaving Group: If using 4-chloronitrobenzene or 4-bromonitrobenzene instead of 4-fluoronitrobenzene.Solution: Switch to 4-fluoronitrobenzene. Rationale: In SNAr, the rate-determining step is typically the initial nucleophilic attack. Fluorine is the most electronegative halogen, making the ipso-carbon more electrophilic and accelerating this attack. This "element effect" (F > Cl > Br > I) is characteristic of SNAr reactions.[2]
2. Multiple Spots on TLC A. Self-condensation of Cyclopentanecarbonitrile: The generated carbanion can attack the nitrile group of another cyclopentanecarbonitrile molecule.Solution: Add the cyclopentanecarbonitrile slowly to the base at low temperature (-78 °C to 0 °C) to generate the anion. Then, slowly add this solution to the 4-halonitrobenzene. Rationale: Keeping the concentration of the neutral nitrile low in the presence of its anion minimizes self-condensation.
B. Reaction with Solvent: Strong bases like LDA or KHMDS can react with solvents like DMF or DMSO, especially at elevated temperatures.Solution: Use a non-reactive, anhydrous solvent such as tetrahydrofuran (THF) or toluene.[1] If a polar aprotic solvent is necessary for solubility, maintain a low reaction temperature. Rationale: THF is generally inert to strong bases at low temperatures and is a good choice for this reaction.
C. Side reactions with the Nitro Group: The carbanion may attack the nitro group, leading to complex side products.Solution: Maintain low reaction temperatures. Add the carbanion solution slowly to the nitroaromatic compound. Rationale: Nucleophilic attack on the aromatic ring is generally favored, but side reactions can occur, especially if the reaction is allowed to warm prematurely.
3. Dark Brown/Black Reaction Mixture A. Anionic Polymerization/Decomposition: This is often a sign of decomposition of the starting materials or intermediates, especially at higher temperatures.Solution: Ensure the reaction is run at the recommended low temperature and under an inert atmosphere. Rationale: Oxygen can promote oxidative side reactions, and heat can accelerate decomposition pathways of the highly reactive anionic intermediates. The formation of the Meisenheimer complex itself can be colored.[3]
4. Difficult Purification A. Co-elution with Starting Material: The product and starting materials may have similar polarities.Solution: Optimize your chromatography conditions. Use a shallow solvent gradient (e.g., starting with 100% hexanes and slowly increasing the ethyl acetate percentage). Consider using a different solvent system, like dichloromethane/hexanes. Rationale: Fine-tuning the mobile phase polarity is crucial for separating compounds with similar Rf values.
B. Oily Product: The product fails to crystallize.Solution: After column chromatography, attempt to triturate the oily product with a non-polar solvent like cold hexanes or pentane to induce crystallization. If that fails, a high-vacuum distillation (Kugelrohr) may be an option if the product is thermally stable. Rationale: Trituration can remove minor impurities that inhibit crystallization, allowing a pure solid to form.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for this reaction?

A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

  • Addition: The cyclopentanecarbonitrile carbanion (nucleophile) attacks the carbon atom bearing the leaving group (e.g., fluorine) on the electron-poor 4-nitrophenyl ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]

  • Elimination: The aromaticity is restored by the expulsion of the leaving group (e.g., fluoride ion).

The nitro group in the para position is crucial as it powerfully withdraws electron density from the ring, making it susceptible to nucleophilic attack and stabilizing the negative charge of the Meisenheimer complex through resonance.[5][6]

Caption: Figure 1: S(N)Ar Reaction Mechanism

Q2: Why is 4-fluoronitrobenzene preferred over 4-chloronitrobenzene?

A2: In SNAr reactions, the rate-determining step is the nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond. Fluorine's high electronegativity makes the carbon it's attached to more electrophilic (electron-poor), thus accelerating the attack by the nucleophile. This is contrary to SN2 reactions where bond strength is more critical and iodide is the best leaving group.[2]

Q3: Which base and solvent combination is optimal?

A3: The optimal combination is a strong, non-nucleophilic base in an anhydrous, non-reactive solvent.

  • Base: Potassium hexamethyldisilazane (KHMDS) is often superior.[1] It is a very strong, sterically hindered base that rapidly and cleanly deprotonates the nitrile without competing nucleophilic side reactions.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an excellent choice. It is aprotic and less likely to react with the base than DMF or DMSO, especially at the low temperatures required for carbanion formation.[1]

Q4: How can I monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most convenient method. Take small aliquots from the reaction mixture at regular intervals. Quench the aliquot with a small amount of saturated aqueous ammonium chloride (NH₄Cl) and extract with a suitable organic solvent (e.g., ethyl acetate). Spot the organic layer on a TLC plate and elute with a hexanes/ethyl acetate mixture (e.g., 4:1). The reaction is complete when the starting 4-fluoronitrobenzene spot has been consumed.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization. All operations should be performed under an inert atmosphere (Nitrogen or Argon).

Reagents & Equipment:

  • Cyclopentanecarbonitrile

  • 4-Fluoronitrobenzene

  • Potassium hexamethyldisilazane (KHMDS) (e.g., 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate, Hexanes

  • Magnesium sulfate (MgSO₄)

  • Flame-dried, two-necked round-bottom flask, magnetic stirrer, syringes, and a low-temperature bath (e.g., dry ice/acetone, -78 °C).

Procedure:

  • Setup: Assemble a flame-dried two-necked flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Anion Formation: Cool the flask to -78 °C. To the flask, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction). Slowly add KHMDS solution (1.1 equivalents, e.g., 11 mL of a 1.0 M solution) via syringe.

  • In a separate, dry flask, prepare a solution of cyclopentanecarbonitrile (1.0 equivalent) in a small amount of anhydrous THF.

  • Add the cyclopentanecarbonitrile solution dropwise to the stirred KHMDS solution at -78 °C over 10-15 minutes. Stir the resulting mixture at this temperature for 30 minutes to ensure complete anion formation.

  • SNAr Reaction: Prepare a solution of 4-fluoronitrobenzene (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the carbanion mixture at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Caption: Figure 2: Experimental Workflow Diagram

References

optimization of reaction conditions for 1-(4-nitrophenyl)cyclopentanecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established mechanistic principles and field-proven optimization strategies.

Introduction: The Synthetic Approach

The synthesis of this compound is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the displacement of a halide (typically fluoride or chloride) from a 4-halonitrobenzene by the carbanion of cyclopentanecarbonitrile. The strong electron-withdrawing nitro group in the para position is critical, as it activates the aromatic ring for nucleophilic attack by stabilizing the negatively charged intermediate.[1][2]

Due to the biphasic nature of the reaction—an organic substrate (4-halonitrobenzene) and an aqueous or solid base to generate the nucleophile—a phase-transfer catalyst (PTC) is often essential for achieving high yields and reasonable reaction times.[3][4][5] The PTC facilitates the transfer of the cyclopentanecarbonitrile anion from the aqueous or solid phase into the organic phase where the reaction occurs.[4][6]

Reaction Mechanism: Addition-Elimination

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first adds to the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][7][8] The reaction concludes with the elimination of the halide leaving group, which restores the aromaticity of the ring.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Base 1. Check Base & Nucleophile Generation Start->Check_Base Check_PTC 2. Evaluate Phase-Transfer Catalyst Check_Base->Check_PTC If base is adequate Solution_Base Use stronger base (50% NaOH) Ensure fine powder (if solid) Increase stoichiometry Check_Base->Solution_Base Check_Temp 3. Optimize Temperature Check_PTC->Check_Temp If PTC is effective Solution_PTC Use TBAB or Aliquat 336 (5-10 mol%) Ensure vigorous stirring Check_PTC->Solution_PTC Check_Purity 4. Analyze for Side Products Check_Temp->Check_Purity If temp is optimized Solution_Temp Screen temperatures (e.g., 30-70 °C) Monitor via TLC Check_Temp->Solution_Temp Solution_Purity Neutralize workup carefully Avoid excessive heat Check_Purity->Solution_Purity End Yield Optimized Check_Purity->End

References

Technical Support Center: Synthesis of 1-(4-Nitrophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this specific synthesis. Here, we will address common issues, particularly the formation of side products, in a practical, question-and-answer format. Our goal is to provide you with the expertise and validated protocols necessary to optimize your reaction outcomes and ensure the integrity of your final product.

I. Understanding the Synthesis: The Core Reaction Pathway

The most common and efficient route to synthesize this compound is through the phase-transfer-catalyzed (PTC) alkylation of 4-nitrobenzyl cyanide with 1,4-dibromobutane. This reaction leverages the increased acidity of the benzylic proton on 4-nitrobenzyl cyanide due to the electron-withdrawing nitro group. A strong base deprotonates the benzylic carbon, forming a carbanion that subsequently undergoes intramolecular cyclization with 1,4-dibromobutane.

Reaction_Pathway 4-Nitrobenzyl_Cyanide 4-Nitrobenzyl Cyanide Carbanion Carbanion Intermediate 4-Nitrobenzyl_Cyanide->Carbanion Deprotonation 1,4-Dibromobutane 1,4-Dibromobutane Intermediate Open-Chain Intermediate 1,4-Dibromobutane->Intermediate Base_PTC Base (e.g., NaOH) Phase-Transfer Catalyst Carbanion->Intermediate Alkylation Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Main reaction pathway for the synthesis of this compound.

II. Troubleshooting Guide & FAQs: Navigating Side Product Formation

This section addresses the most frequently encountered issues during the synthesis, focusing on the identification and mitigation of side products.

FAQ 1: My final product is contaminated with unreacted starting materials. How can I improve the conversion rate and purify the product?

Issue: The presence of unreacted 4-nitrobenzyl cyanide and/or 1,4-dibromobutane in your final product indicates an incomplete reaction.

Root Causes & Solutions:

Parameter Potential Issue Recommended Action
Reaction Time Insufficient time for the reaction to go to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be allowed to proceed until the starting material spots on the TLC plate have significantly diminished.
Base Concentration The concentration of the aqueous base (e.g., NaOH) may be too low for efficient deprotonation.Use a concentrated aqueous solution of the base (e.g., 50% w/v NaOH) to drive the deprotonation equilibrium towards the carbanion.
Phase-Transfer Catalyst Inefficient catalyst or insufficient catalyst loading.Ensure you are using an appropriate phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, Aliquat 336®). A catalyst loading of 1-5 mol% is typically effective.[1]
Stirring Inadequate mixing of the biphasic system.Vigorous stirring is crucial for efficient phase transfer. Use a mechanical stirrer to ensure a high surface area between the aqueous and organic phases.

Purification Protocol:

  • Work-up: After the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine to remove the aqueous base and catalyst.

  • Removal of 1,4-dibromobutane: Unreacted 1,4-dibromobutane can often be removed by vacuum distillation due to its lower boiling point compared to the product.

  • Recrystallization: The most effective method for removing unreacted 4-nitrobenzyl cyanide is recrystallization. A suitable solvent system is typically a mixture of ethanol and water. Dissolve the crude product in hot ethanol and add water dropwise until turbidity is observed. Allow the solution to cool slowly to obtain pure crystals of the desired product.[2]

FAQ 2: I've isolated a significant amount of a brominated, non-cyclized compound. What is it and how can I promote cyclization?

Issue: You are likely observing the formation of 5-bromo-2-(4-nitrophenyl)pentanenitrile , the mono-alkylated intermediate that has not undergone intramolecular cyclization.

Side_Product_1 Carbanion Carbanion Intermediate Intermediate 5-bromo-2-(4-nitrophenyl)pentanenitrile (Open-Chain Side Product) Carbanion->Intermediate Alkylation 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Intermediate Product Desired Cyclized Product Intermediate->Product Intramolecular Cyclization (Slow Step)

Caption: Formation of the open-chain intermediate side product.

Root Causes & Solutions:

Parameter Potential Issue Recommended Action
Reaction Temperature The temperature may be too low to facilitate the intramolecular cyclization, which has a higher activation energy than the initial alkylation.While the initial deprotonation and alkylation can often be performed at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can promote the final cyclization step. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
Base Stoichiometry Insufficient base to deprotonate the newly formed C-H bond in the intermediate, which is necessary for the intramolecular SN2 reaction.Ensure at least two equivalents of base are used relative to the 4-nitrobenzyl cyanide to facilitate both the initial deprotonation and the deprotonation of the intermediate.

Troubleshooting Experiment:

If you have isolated the open-chain intermediate, you can attempt to cyclize it in a separate reaction. Dissolve the intermediate in a suitable solvent (e.g., toluene), add a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide), and heat the mixture.

FAQ 3: My product analysis shows a high molecular weight impurity. What could this be?

Issue: The formation of a high molecular weight byproduct suggests a dimerization or polysubstitution reaction. This is most likely 2,6-bis(4-nitrophenyl)heptanedinitrile , formed by the reaction of the open-chain intermediate with another molecule of deprotonated 4-nitrobenzyl cyanide.

Side_Product_2 Intermediate Open-Chain Intermediate Dimer 2,6-bis(4-nitrophenyl)heptanedinitrile (Dimer Side Product) Intermediate->Dimer Intermolecular Alkylation Carbanion 4-Nitrobenzyl Cyanide Carbanion Carbanion->Dimer

Caption: Formation of the dimer side product.

Root Causes & Solutions:

Parameter Potential Issue Recommended Action
Concentration High concentrations of the reactants can favor intermolecular reactions over the desired intramolecular cyclization.Use a more dilute solution to favor the intramolecular pathway. The principle of "high dilution" is key to promoting cyclization reactions.
Rate of Addition Adding the 1,4-dibromobutane too quickly can lead to localized high concentrations of the alkylating agent, promoting intermolecular side reactions.Add the 1,4-dibromobutane dropwise to the reaction mixture over a prolonged period. This maintains a low steady-state concentration of the alkylating agent.

Purification Strategy:

The dimer is significantly less polar and has a much higher molecular weight than the desired product. It can often be separated by column chromatography on silica gel using a gradient elution with a mixture of hexanes and ethyl acetate.

FAQ 4: I'm seeing evidence of a carboxylic acid or amide in my product. How did this happen and how can I prevent it?

Issue: The presence of 1-(4-nitrophenyl)cyclopentanecarboxylic acid or 1-(4-nitrophenyl)cyclopentanecarboxamide indicates hydrolysis of the nitrile group.

Root Causes & Solutions:

Parameter Potential Issue Recommended Action
Reaction/Work-up Conditions Prolonged exposure to strong acid or base, especially at elevated temperatures, can lead to nitrile hydrolysis.[3]Avoid excessive heating for extended periods. During the work-up, neutralize the reaction mixture promptly and avoid prolonged contact with strong acids or bases.
Water Content While the reaction is typically run in a biphasic system with water, excessive water in the organic phase at high temperatures can promote hydrolysis.Ensure your organic solvents are of appropriate quality.

Purification:

If a significant amount of the carboxylic acid has formed, it can be removed by washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will be extracted into the aqueous layer.

III. Product Characterization

Confirming the identity and purity of your this compound is crucial. Below are the expected spectroscopic data.

Technique Expected Features
¹H NMR - Multiplets for the cyclopentyl protons (typically in the range of 1.8-2.5 ppm).- Aromatic protons showing a characteristic AA'BB' pattern for a para-substituted benzene ring (doublets around 7.5-8.3 ppm).
¹³C NMR - Quaternary carbon of the cyclopentyl ring attached to the phenyl group and nitrile (around 45-55 ppm).- Nitrile carbon (around 120-125 ppm).- Aromatic carbons (four signals in the range of 120-150 ppm).
FTIR - Sharp, medium intensity peak for the nitrile (C≡N) stretch around 2230-2250 cm⁻¹.[4]- Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[5]
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 216.

IV. References

  • BLD Pharm. 91392-33-5 | this compound. --INVALID-LINK--

  • Taylor & Francis Online. Quantitative α-Alkylation of Primary Nitriles. --INVALID-LINK--

  • National Center for Biotechnology Information. First synthesis of acylated nitrocyclopropanes. --INVALID-LINK--

  • AccelaChemBio. 91392-33-5,this compound. --INVALID-LINK--

  • Macmillan Group, Princeton University. Phase-Transfer Catalysis (PTC). --INVALID-LINK--

  • ChemScene. 91392-33-5 | 1-(4-Nitrophenyl)cyclopentane-1-carbonitrile. --INVALID-LINK--

  • Little Flower College Guruvayoor. Phase Transfer Catalyst. --INVALID-LINK--

  • PTC Organics Inc. Industrial Phase-Transfer Catalysis. --INVALID-LINK--

  • Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. --INVALID-LINK--

  • Biosynth. 4-Nitrobenzyl cyanide. --INVALID-LINK--

  • ResearchGate. Reaction kinetics for the alkylation of nitrile. --INVALID-LINK--

  • BenchChem. Avoiding side reactions during the nitration of benzyl cyanide. --INVALID-LINK--

  • Google Patents. Alkylation of acid nitriles. --INVALID-LINK--

  • National Center for Biotechnology Information. p-Nitrophenylacetonitrile. --INVALID-LINK--

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. --INVALID-LINK--

  • ChemicalBook. 1-(4-METHYLPHENYL)-1-CYCLOPENTANECARBONITRILE synthesis. --INVALID-LINK--

  • ElectronicsAndBooks.com. On the Preparation of Aryl Nitriles Using Tosyl Cyanide. --INVALID-LINK--

  • The University of Liverpool Repository. Iron-catalyzed alkylation of nitriles with alcohols. --INVALID-LINK--

  • Organic Syntheses. p-NITROBENZYL CYANIDE. --INVALID-LINK--

  • ChemRxiv. 1 pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside Amani Alhifthi and Spencer J. Williams School of*. --INVALID-LINK--

  • Semantic Scholar. Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. --INVALID-LINK--

  • PubMed. Alkylation of guanosine and 4-(p-nitrobenzyl)-pyridine by styrene oxide analogues in vitro. --INVALID-LINK--

  • ResearchGate. IR spectra and structure of (4-nitrophenyl)acetonitrile and of its carbanion: Experimental and ab initio studies. --INVALID-LINK--

  • Cambridge Open Engage. pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. --INVALID-LINK--

  • ResearchGate. Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. --INVALID-LINK--

  • PubMed. Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent. --INVALID-LINK--

  • Thermo Fisher Scientific. Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. --INVALID-LINK--

  • ChemicalBook. NITROCYCLOPENTANE(2562-38-1) 1H NMR spectrum. --INVALID-LINK--

  • TCI AMERICA. 4-Nitrobenzyl Cyanide. --INVALID-LINK--

References

Technical Support Center: Purification of 1-(4-nitrophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-nitrophenyl)cyclopentanecarbonitrile (CAS No. 91392-33-5). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification workflow. Each answer provides an explanation of the underlying cause and a step-by-step protocol to resolve the issue.

Q1: My recrystallized product is an oil or fails to crystallize. What's going wrong and how do I fix it?

A1: This is a common issue known as "oiling out," which occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point. The presence of impurities can also depress the melting point, exacerbating the problem.

Causality Explained: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures[1]. If the boiling point of the solvent is too high, or if significant impurities are present, the compound may melt instead of dissolving, forming an immiscible liquid layer that will not crystallize upon cooling.

Troubleshooting Protocol:

  • Re-dissolve the Oiled Product: Add more of the "soluble" solvent to the mixture and gently heat until the oil completely dissolves[2].

  • Reduce Supersaturation: The key is to slow down the crystallization process. Add a small excess of the hot solvent (1-5 mL) beyond the saturation point. This ensures the compound remains in solution for a longer period during cooling, allowing for the formation of an ordered crystal lattice[2].

  • Induce Crystallization: If crystals still do not form upon slow cooling, try the following methods:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure this compound to the cooled solution. This seed crystal acts as a template for further crystallization.

  • Consider a Different Solvent System: If oiling out persists, your chosen solvent is likely unsuitable. Refer to the solvent selection table below and re-screen for a more appropriate system. A mixed-solvent system, such as ethanol/water, can be effective. Dissolve the compound in a minimum of hot ethanol, and then add water dropwise until the solution becomes faintly cloudy (the cloud point). Reheat to clarify and then allow to cool slowly[2].

Q2: After recrystallization, my product is still yellow or off-white. How can I remove colored impurities?

A2: The persistent yellow or orange color is characteristic of many nitro-aromatic compounds and is often due to the presence of phenolic byproducts, oxidation products, or other highly conjugated impurities.

Causality Explained: Nitro compounds are susceptible to side reactions that produce colored byproducts. These impurities are often polar and may co-crystallize with the desired product if their concentrations are high or if they have similar solubility profiles.

Troubleshooting Protocol: Activated Charcoal Treatment Activated charcoal is highly effective at adsorbing large, flat, conjugated molecules, which are often the source of color[2].

  • Dissolve the Impure Solid: In an Erlenmeyer flask, dissolve the crude, colored product in the minimum amount of a suitable hot recrystallization solvent (e.g., 95% ethanol)[3].

  • Add Activated Charcoal: Remove the flask from the heat source to prevent bumping. Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Using too much charcoal will adsorb your product and significantly reduce the yield[2].

  • Heat and Swirl: Return the flask to the heat source and swirl the mixture for 2-5 minutes. Do not boil vigorously, as this can cause the fine charcoal particles to become colloidal.

  • Perform Hot Filtration: This is the critical step. You must filter the solution while it is hot to remove the charcoal without prematurely crystallizing the product.

    • Use a pre-heated funnel (with a fluted filter paper) placed on a hot receiving flask. A steam bath or hot plate can be used to keep the apparatus warm.

    • Pour the hot solution through the filter paper quickly.

  • Crystallize and Isolate: Allow the clarified, colorless filtrate to cool slowly to room temperature, then in an ice bath, to maximize crystal formation. Collect the pure crystals by vacuum filtration.

Q3: My compound is not separating from an impurity on a silica gel column. What are my options?

A3: Poor separation in column chromatography typically stems from an improperly chosen mobile phase (eluent) or, less commonly, an unsuitable stationary phase[4][5].

Causality Explained: Silica gel is a polar stationary phase. Separation occurs because compounds partition differently between the stationary phase and the mobile phase based on their polarity. Non-polar compounds are eluted first by non-polar solvents, while polar compounds adhere more strongly to the silica and require more polar solvents for elution[4]. If your product and an impurity have very similar polarities, they will travel down the column at nearly the same rate with a given eluent.

Troubleshooting Protocol: Optimizing the Separation

  • Refine the Solvent System with TLC: Thin-Layer Chromatography (TLC) is your primary tool for optimizing the mobile phase. The goal is to find a solvent mixture that gives your desired compound an Rf value of approximately 0.3-0.4 and maximizes the difference in Rf (ΔRf) between your compound and the impurity[6].

    • Start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Test various ratios (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate) until you achieve the desired separation on the TLC plate.

  • Use Gradient Elution: If a single solvent system (isocratic elution) fails, use a gradient. Start the column with a less polar solvent system that keeps your product near the top of the column but allows less polar impurities to elute. Then, gradually increase the polarity of the mobile phase to elute your product, leaving more polar impurities behind[4][5].

  • Consider an Alternative Stationary Phase: If your compound is sensitive to the acidic nature of silica gel or if separation is still not possible, consider other stationary phases[7].

    • Alumina: Available in acidic, neutral, or basic forms. Neutral alumina is a good starting point for compounds that might degrade on silica.

    • Reversed-Phase Silica (C18): Here, the stationary phase is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). In this case, polar compounds elute first[6][8]. This is an excellent option if traditional methods fail.

Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for crude this compound?

A1: A multi-step approach is often most effective. Start with the simplest, most scalable technique first.

  • Initial Purification by Recrystallization: For crude material, recrystallization from an ethanol/water mixture is a robust starting point. A patent describing a related synthesis uses an 85% ethanol aqueous solution for this purpose[3]. This method is efficient at removing baseline impurities and those with significantly different solubilities.

  • Chromatography for High Purity: If recrystallization fails to provide the desired purity (e.g., >98%), column chromatography is the next logical step. Use silica gel with a hexanes/ethyl acetate gradient, optimized by TLC analysis. This is particularly necessary to separate closely related isomers or byproducts from the synthesis.

A recommended workflow is illustrated below.

Purification_Strategy Crude Crude Product Assess Assess Purity (TLC) Identify Impurities Crude->Assess Start Recryst Step 1: Recrystallization (e.g., Ethanol/Water) Assess->Recryst CheckPurity1 Check Purity > 98%? Recryst->CheckPurity1 Column Step 2: Column Chromatography (Silica, Hexanes/EtOAc) CheckPurity1->Column No Pure Pure Product (Verify by NMR, MP) CheckPurity1->Pure Yes Column->Pure

Caption: General purification workflow for this compound.

Q2: What are the key physical and spectroscopic properties I should expect for the pure compound?

A2: Verifying the identity and purity of your final product is crucial. The following data, compiled from various chemical suppliers and databases, can be used as a reference. Note that purity from commercial vendors is often listed as ≥95%[9][10][11].

PropertyExpected ValueSource
Molecular Formula C₁₂H₁₂N₂O₂[9]
Molecular Weight 216.24 g/mol [9]
Appearance White to light yellow solid/crystals[12]
Purity (Typical) ≥95%[9][10]
Topological Polar Surface Area (TPSA) 66.93 Ų[9]
LogP 2.93[9]
Q3: What are potential synthesis-related impurities I should be aware of?

A3: Impurities typically arise from starting materials, side reactions, or subsequent degradation[13]. Based on common synthetic routes, such as the reaction of a cyclopentanecarbonitrile derivative with a nitrobenzene species[3], potential impurities could include:

  • Unreacted Starting Materials: Residual 1-hydroxycyclopentanecarbonitrile, nitrochlorobenzene, or other precursors.

  • Isomeric Byproducts: Ortho- or meta-nitrophenyl isomers, if the nitration step is not perfectly regioselective. For example, in the synthesis of p-nitrophenyl acetonitrile, ortho and meta isomers are known impurities[12].

  • Solvent Adducts or Degradation Products: Impurities can sometimes form from reactions with the solvent (e.g., DMF can pyrolyze at high temperatures) or from decomposition of the product under acidic or basic conditions[14].

  • Hydrolysis Product: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid or amide under harsh pH conditions, although this is generally slow.

These impurities can typically be identified by TLC, ¹H NMR, or LC-MS analysis of the crude product and removed using the purification techniques described above.

References

Troubleshooting Guide: Synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers and professionals in drug development, this Technical Support Center offers in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile. As Senior Application Scientists, we provide not just protocols, but the scientific rationale behind them, ensuring you can navigate the complexities of your experiments with confidence.

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The general reaction involves the deprotonation of cyclopentanecarbonitrile to form a nucleophilic carbanion, which then attacks an activated nitrophenyl electrophile.

DOT Diagram: Proposed Synthesis Workflow

reagents Reactants: - Cyclopentanecarbonitrile - 1-Fluoro-4-nitrobenzene - Strong Base (e.g., NaH, LDA) reaction Reaction Vessel: - Anhydrous Solvent (e.g., THF, DMF) - Inert Atmosphere (N2 or Ar) - Controlled Temperature reagents->reaction 1. Add reactants quench Reaction Quench: - Aqueous acid (e.g., NH4Cl) reaction->quench 2. Quench reaction extraction Workup: - Organic Extraction (e.g., Ethyl Acetate) - Washing (Brine) quench->extraction 3. Extract product purification Purification: - Column Chromatography - Recrystallization extraction->purification 4. Purify product product Final Product: This compound purification->product 5. Isolate pure product

Caption: Proposed workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of low to no product formation?

A1: The most common reason for low or no product yield is inefficient deprotonation of cyclopentanecarbonitrile. The alpha-proton of the nitrile is acidic, but a strong base is required for complete deprotonation to form the reactive carbanion.

  • Troubleshooting Steps:

    • Choice of Base: Ensure you are using a sufficiently strong, non-nucleophilic base. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are common choices.

    • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Any water present will quench the carbanion and the strong base.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent quenching of the carbanion by atmospheric moisture and oxygen.

Q2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are these byproducts?

A2: The formation of multiple byproducts can be attributed to several factors:

  • Side Reactions: The nitro group on the aromatic ring can be susceptible to reduction under certain conditions, leading to side products. Additionally, if the temperature is not well-controlled, side reactions like dimerization or polymerization of the starting materials can occur.

  • Incomplete Reaction: If the reaction has not gone to completion, you will see spots corresponding to your starting materials (cyclopentanecarbonitrile and 1-fluoro-4-nitrobenzene).

  • Degradation: The product itself might be unstable under the reaction or workup conditions, leading to degradation products.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a stable, low temperature during the addition of reagents to control the exothermic nature of the reaction and minimize side reactions.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Purification: A well-designed column chromatography protocol is often necessary to separate the desired product from byproducts and unreacted starting materials.

Q3: My final product is a dark, oily substance instead of the expected solid. What could be the issue?

A3: A dark, oily product often indicates the presence of impurities.

  • Troubleshooting Steps:

    • Thorough Workup: Ensure a thorough aqueous workup to remove any inorganic salts and water-soluble impurities. Washing the organic layer with brine can help remove residual water.

    • Effective Purification: Column chromatography is crucial for removing colored impurities. A gradient elution might be necessary to achieve good separation.

    • Recrystallization: After column chromatography, recrystallization from a suitable solvent system can help in obtaining a pure, crystalline product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Cyclopentanecarbonitrile

  • 1-Fluoro-4-nitrobenzene

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (N2 or Ar), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Deprotonation: Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath. Slowly add cyclopentanecarbonitrile (1.0 equivalent) dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Nucleophilic Aromatic Substitution: Dissolve 1-fluoro-4-nitrobenzene (1.1 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary Table
ParameterRecommended ValueRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for efficient deprotonation.
Solvent Anhydrous THF or DMFAprotic, polar solvent to dissolve reactants and stabilize intermediates.
Temperature 0 °C to room temperatureControlled temperature to minimize side reactions.
Atmosphere Inert (N2 or Ar)Prevents quenching of the carbanion by moisture and oxygen.
Workup Aqueous NH4Cl quenchMildly acidic quench to neutralize the base without hydrolyzing the nitrile.
Purification Column ChromatographyEssential for separating the product from impurities and starting materials.

Technical Support Center: Reduction of Nitro Groups to Amines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for nitro group reductions. This guide is designed for researchers, scientists, and drug development professionals to navigate one of the most fundamental yet often challenging transformations in organic synthesis. The conversion of a nitro group to an amine is a critical step in the synthesis of countless pharmaceuticals and fine chemicals, but it is not without its pitfalls.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve clean, efficient, and reproducible results.

Troubleshooting Guide: Diagnosing and Solving Common Issues

When a nitro reduction underperforms, a systematic approach is key to identifying and resolving the issue. The following flowchart outlines a logical diagnostic process. Refer to the detailed Q&A section below for explanations and solutions corresponding to each step.

Troubleshooting_Nitro_Reduction Troubleshooting Flowchart for Nitro Group Reduction start Problem: Low or No Conversion check_sm Is the Starting Material (SM) a single, pure spot on TLC? start->check_sm sm_impure Issue: Impure Starting Material Solution: - Purify SM by chromatography/recrystallization. - Confirm structure by NMR/MS. check_sm->sm_impure No check_reagents Are the reagents/catalyst active? check_sm->check_reagents Yes inactive_catalyst Issue: Inactive Catalyst (e.g., Pd/C, Raney Ni) Solution: - Use a fresh batch of catalyst. - Ensure proper handling (avoid exposure to air). - Increase catalyst loading. check_reagents->inactive_catalyst Catalyst? No inactive_metal Issue: Inactive Metal (e.g., Fe, Sn, Zn) Solution: - Activate metal surface (e.g., wash with dilute HCl). - Use finer powder for increased surface area. check_reagents->inactive_metal Metal? No check_conditions Are the reaction conditions optimal? check_reagents->check_conditions Yes solubility Issue: Poor Solubility Solution: - Change solvent or use a co-solvent (e.g., THF, AcOH). - Increase reaction temperature. check_conditions->solubility Poor Solubility? temp_pressure Issue: Insufficient Temperature/Pressure Solution: - For hydrogenation, increase H₂ pressure. - For metal reductions, heat to reflux. - Consider microwave irradiation. check_conditions->temp_pressure Temp/Pressure too low? incomplete_conv Problem: Incomplete Conversion (SM and Product both present) reaction_time Issue: Insufficient Reaction Time Solution: - Extend reaction time and monitor by TLC/LC-MS every few hours. incomplete_conv->reaction_time reagent_stoich Issue: Insufficient Reagent Solution: - Increase equivalents of reducing agent (e.g., SnCl₂, Fe, H₂ source). incomplete_conv->reagent_stoich side_products Problem: Side Products Observed dehalogenation Issue: Dehalogenation (for halo-nitroarenes) Solution: - Switch from Pd/C to Raney Ni or PtO₂. - Use non-catalytic methods (Fe/NH₄Cl, SnCl₂). side_products->dehalogenation azo_azoxy Issue: Azo/Azoxy Formation Solution: - Ensure strongly acidic or neutral conditions. - Avoid basic conditions, which promote condensation of nitroso/hydroxylamine intermediates. side_products->azo_azoxy other_reduction Issue: Reduction of Other Groups (e.g., C=C, C=O) Solution: - Use a more chemoselective reagent. (See Comparison Table below). side_products->other_reduction

Caption: A decision tree for troubleshooting common nitro reduction issues.

Q&A: Addressing Specific Experimental Problems

Q1: My reaction isn't starting. I've added the catalyst and hydrogen, but the starting material spot on the TLC plate isn't changing. What's wrong?

A1: This is a classic symptom of an inactive catalyst or improper reaction setup.

  • Catalyst Activity: Palladium on carbon (Pd/C) and Raney Nickel are the most common catalysts.[2] They can become deactivated over time through oxidation or poisoning from previous reactions. Always use a fresh batch of catalyst from a reputable supplier if you suspect deactivation. Raney Ni is often pyrophoric and must be handled with care under solvent to maintain its activity.[3]

  • Hydrogen Delivery: For catalytic hydrogenations, ensure you have a leak-free system. The "three-cycle" purge (evacuating the flask with a vacuum and backfilling with nitrogen or argon, repeated three times, followed by a final purge with hydrogen) is critical to remove oxygen, which can deactivate the catalyst.[1][4] For small-scale reactions, a hydrogen-filled balloon is often sufficient, but ensure vigorous stirring to maximize gas-liquid surface area.[3] For stubborn reductions, increasing the hydrogen pressure in a dedicated hydrogenation apparatus may be necessary.[5]

  • Solvent Choice: The substrate must be soluble in the reaction solvent. If your compound is poorly soluble in common solvents like ethanol (EtOH) or ethyl acetate (EtOAc), the reaction will be extremely slow. Consider adding a co-solvent like tetrahydrofuran (THF) or a small amount of acetic acid (AcOH) to improve solubility.[6]

Q2: My reaction is sluggish and never goes to completion. I see both starting material and product even after 24 hours.

A2: Stalled reactions usually point to issues with stoichiometry, temperature, or catalyst poisoning.

  • Reagent Stoichiometry: If using a chemical reductant like tin(II) chloride (SnCl₂·2H₂O) or iron powder (Fe), ensure you are using a sufficient molar excess. Typically, 3-5 equivalents of the metal reductant are required.[4]

  • Reaction Temperature: Many metal/acid reductions require heating to reflux to proceed at a reasonable rate.[1] For example, the Béchamp reduction (Fe/HCl) is often run at reflux in a mixture of ethanol and water.[3]

  • Substrate-Induced Inhibition: The product amine can sometimes coordinate to the metal catalyst surface, inhibiting turnover. Adding a small amount of acid (like AcOH) can sometimes mitigate this by protonating the product amine, preventing it from binding to the catalyst.

Q3: I'm trying to reduce a nitro group on a molecule that also has a chlorine/bromine atom, but I'm losing the halogen.

A3: This side reaction is known as dehalogenation and is a very common problem with catalytic hydrogenation, especially using Pd/C.[2]

  • Causality: The palladium catalyst is highly active for the hydrogenolysis (cleavage by hydrogen) of carbon-halogen bonds, particularly with aryl iodides and bromides.

  • Solution: The best solution is to switch to a different reducing system.

    • Alternative Catalysts: Raney Nickel is often less prone to causing dehalogenation than Pd/C.[2]

    • Chemical Reductants: Metal-based reductions are an excellent choice as they are highly chemoselective for the nitro group. Systems like Fe/NH₄Cl in EtOH/H₂O or SnCl₂·2H₂O in EtOH are very reliable for preserving halogens.[1][2][4]

Q4: My reaction mixture turned into a dark, insoluble sludge, and the workup is impossible.

A4: This is a frequent issue with metal-based reductions, particularly with SnCl₂ and Fe.

  • Causality: The workup for these reactions involves neutralizing the acid and precipitating metal hydroxides or oxides. With tin, complex tin salts (stannates) can form, creating a gelatinous precipitate that is very difficult to filter.[4] Iron reductions produce large volumes of iron oxides/hydroxides.

  • Solution:

    • Filtration Aid: Always filter the cooled reaction mixture through a thick pad of Celite® (diatomaceous earth). This provides a porous medium that prevents the fine metal salts from clogging the filter paper.[4] Wash the Celite pad thoroughly with the reaction solvent or ethyl acetate to recover all of the product.

    • Basification Strategy: For SnCl₂ reductions, after completion, cool the reaction and pour it into a vigorously stirred, cold aqueous solution of sodium bicarbonate or sodium hydroxide.[4] This controlled precipitation can sometimes yield a more granular solid.

    • Alternative Reagents: To avoid this issue entirely, consider using catalytic hydrogenation or transfer hydrogenation, where the workup simply involves filtering off the solid catalyst.[3]

Q5: I see multiple new spots on my TLC plate, and my yield of the desired amine is low.

A5: The formation of multiple byproducts often points to the presence of reactive intermediates.

  • Causality: The reduction of a nitro group (R-NO₂) proceeds through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.[7] Under neutral or basic conditions, these intermediates can react with each other to form dimeric azo (R-N=N-R) and azoxy (R-N(O)=N-R) compounds, which are often brightly colored.[8][9]

  • Solution:

    • Control pH: Ensure the reaction conditions are sufficiently acidic. Protons are required for the reduction to proceed cleanly to the amine, minimizing the lifetime of the problematic intermediates. This is why systems like Fe/HCl or SnCl₂/HCl are so effective.[10]

    • Avoid LAH: Lithium aluminum hydride (LiAlH₄) is generally a poor choice for reducing aromatic nitro compounds, as it is known to produce azo products.[2] It is, however, effective for aliphatic nitro compounds.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent should I choose? There are so many options.

A1: The choice is highly dependent on the other functional groups present in your molecule (chemoselectivity).[1][5]

  • For robust molecules with no easily reducible groups (alkenes, alkynes, benzyl groups): Catalytic hydrogenation with H₂/Pd/C is often the cleanest and most efficient method, yielding only water as a byproduct.[3]

  • For molecules with halogens, ketones, esters, or nitriles: A metal/acid system like Fe/NH₄Cl or SnCl₂ is preferred due to its high chemoselectivity for the nitro group.[1][2]

  • For selective reduction of one nitro group in a dinitro compound: Sodium sulfide (Na₂S) or sodium polysulfide (Na₂Sₓ) can sometimes achieve this selectivity, though results can be substrate-dependent.[2][11]

Q2: How do I properly monitor my reaction by TLC?

A2: Thin-Layer Chromatography (TLC) is the fastest way to monitor your reaction's progress.[12]

  • Setup: Use a "three-lane" system on your TLC plate:

    • Lane 1 (SM): A spot of your pure starting material.

    • Lane 2 (Co-spot): A spot of your starting material, with a spot of the reaction mixture applied directly on top of it.[13][14]

    • Lane 3 (Rxn): A spot of your reaction mixture.

  • Interpretation: The reaction is complete when the starting material spot in the "Rxn" lane has completely disappeared, and a new, lower Rf spot (amines are more polar than nitro compounds) corresponding to the product has appeared. The co-spot is crucial to confirm that the spot in the reaction lane is not the starting material, especially if the Rf values are very close.[14] Nitroarenes are often yellow, so a loss of color can also be a good visual indicator of reaction progress.[1]

Q3: My product amine is highly active and reacts further as soon as it's formed. How can I prevent this?

A3: The resulting amine (especially an aniline) is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution, and its lone pair is basic.[10] This can cause problems in subsequent steps.

  • Causality: The free amine can be over-alkylated, over-acylated, or can coordinate with Lewis/Brønsted acids, deactivating the ring and directing meta.[10]

  • Solution: Protection. It is common practice to protect the newly formed amine immediately after the reduction. Converting the amine to an amide using acetic anhydride (Ac₂O) is a standard procedure. The resulting amide is much less activating and less basic, making it more compatible with a wider range of subsequent reactions. The amine can be easily regenerated later by amide hydrolysis.[10]

Reference Tables

Table 1: Comparison of Common Nitro Group Reducing Agents

Reducing SystemTypical ConditionsFunctional Group ToleranceAdvantagesDisadvantages
H₂ / Pd/C 1 atm H₂, RT, EtOH/EtOAc[1]Poor: Reduces alkenes, alkynes, C=O, C≡N, benzyl groups; causes dehalogenation.[2]High yield, clean (water byproduct), easy workup (filtration).[3]Non-selective, flammable H₂ gas, expensive catalyst.[3]
H₂ / Raney Ni 1-50 atm H₂, RT-100°C, EtOH[1]Moderate: Less likely to cause dehalogenation than Pd/C.[2]Cheaper than Pd, good for halogenated substrates.Pyrophoric catalyst, may require pressure.[3]
Fe / HCl or NH₄Cl Reflux, EtOH/H₂O[1]Excellent: Tolerates esters, ketones, nitriles, halogens.[1][2]Inexpensive, highly chemoselective, reliable.[15]Cumbersome workup (iron sludge), acidic conditions.[3][15]
SnCl₂·2H₂O / HCl RT to Reflux, EtOH[1]Excellent: Tolerates most functional groups.[2]Mild conditions, highly chemoselective.Difficult workup (tin salts), stoichiometric toxic metal waste.[4][16]
Zn / AcOH or HCl RT to Reflux, EtOH/H₂OGood: Tolerates many groups but can reduce ketones.[2]Inexpensive, effective.Workup can be difficult, may not be as selective as Fe or SnCl₂.
Detailed Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C

This protocol is suitable for the reduction of nitroarenes that do not contain other easily reducible functional groups.[3]

  • Materials:

    • Nitro-containing substrate (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol% Pd)[1]

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

    • Celite®

  • Procedure:

    • In a round-bottom flask suitable for hydrogenation, dissolve the nitro compound in a sufficient amount of EtOH or EtOAc.

    • Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst. Safety Note: Pd/C can be pyrophoric and should not be allowed to dry in the air.

    • Seal the flask, and carefully evacuate the atmosphere and backfill with nitrogen. Repeat this process three times.

    • Evacuate the flask one final time and backfill with hydrogen gas (a balloon is sufficient for reactions up to ~5 mmol scale).

    • Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial for gas-liquid mixing.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 1-12 hours.[1]

  • Workup:

    • Once complete, carefully vent the excess hydrogen and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude amine, which can be purified further if necessary.[4]

Protocol 2: General Procedure for Reduction using Iron in Ammonium Chloride

This protocol is highly reliable for substrates containing sensitive functional groups like halogens or esters.[15]

  • Materials:

    • Nitro-containing substrate (1.0 eq)

    • Iron powder (<100 mesh) (3-5 eq)

    • Ammonium chloride (NH₄Cl) (2-4 eq)

    • Ethanol (EtOH) and Water

    • Celite®

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add the nitro compound, ethanol, and water (typically a ratio between 2:1 and 4:1 EtOH:H₂O).

    • Add the ammonium chloride and iron powder to the suspension.

    • Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring.

    • Monitor the reaction progress by TLC. The disappearance of the (often yellow) starting material is a good indicator of completion, usually within 2-6 hours.[1]

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.[4]

    • Transfer the filtrate to a separatory funnel. Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.[1]

References

preventing byproduct formation in nitrophenyl compound synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation

Welcome to the Technical Support Center for nitrophenyl compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize nitration reactions. As Senior Application Scientists, we understand the nuances of electrophilic aromatic substitution and the challenges that can arise in achieving high yields and purity. This guide provides in-depth, experience-driven advice to help you navigate common pitfalls and prevent the formation of unwanted byproducts.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is the primary cause of byproduct formation in nitration reactions?

    • How can I improve the regioselectivity of my nitration reaction?

    • What are the safest and most effective methods for quenching a nitration reaction?

    • How can I minimize the risk of a runaway reaction?

    • What are the best analytical techniques for detecting and quantifying byproducts?

  • Troubleshooting Guides

    • Problem 1: Over-Nitration (Di- and Polynitrated Byproducts)

      • Understanding the Cause

      • Mitigation Strategies & Protocols

      • Workflow for Preventing Over-Nitration

    • Problem 2: Poor Regioselectivity (Undesired Isomer Formation)

      • Understanding the Cause

      • Mitigation Strategies & Protocols

      • Workflow for Controlling Isomer Distribution

    • Problem 3: Formation of Oxidation Byproducts (Nitrophenols)

      • Understanding the Cause

      • Mitigation Strategies & Protocols

      • Workflow for Suppressing Oxidation

  • References

Frequently Asked Questions (FAQs)

What is the primary cause of byproduct formation in nitration reactions?

Byproduct formation in nitration reactions is most often a result of harsh reaction conditions.[1] High temperatures, excessive amounts of the nitrating agent, and prolonged reaction times can all contribute to the formation of undesired products such as dinitrated or polynitrated compounds.[1][2] Additionally, the inherent reactivity of the aromatic substrate and the nature of the substituents can influence the propensity for side reactions.

How can I improve the regioselectivity of my nitration reaction?

Improving regioselectivity, or the control of which isomer is formed, involves careful control of reaction conditions and, in some cases, the use of alternative nitrating agents or catalysts.[3][4] For substituted aromatic compounds, the existing functional group directs the position of nitration. However, factors like temperature and the composition of the nitrating mixture can influence the ratio of ortho, meta, and para isomers.[5] Using milder nitrating systems, such as nitric acid on silica gel, or employing zeolite catalysts can enhance the formation of a specific isomer.[1][6]

What are the safest and most effective methods for quenching a nitration reaction?

The standard and most effective method for quenching a nitration reaction is to slowly pour the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[7] This serves to rapidly cool the mixture and dilute the strong acids, dissipating the heat generated from the dilution. It is crucial to perform this addition slowly and cautiously, as the dilution of concentrated sulfuric acid is highly exothermic.[7] In-line quenching in a continuous flow reactor setup is a modern and safer alternative for larger-scale reactions.[8]

How can I minimize the risk of a runaway reaction?

Minimizing the risk of a runaway exothermic reaction is paramount for safety. Key preventative measures include:

  • Slow, controlled addition of the nitrating agent: This prevents the rapid buildup of heat.[7]

  • Efficient cooling: Utilize an appropriate cooling bath (e.g., ice-salt bath) to maintain the desired low temperature.[7]

  • Vigorous agitation: Ensures even heat distribution and prevents the formation of localized "hot spots."[7]

  • Careful monitoring of the internal temperature: A rapid increase in temperature is a sign of a potential runaway reaction.[1]

What are the best analytical techniques for detecting and quantifying byproducts?

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for quantifying nitrophenolic byproducts.[9] Gas Chromatography (GC) can also be used for many nitrated impurities, although some highly polar compounds like trinitrophenol may be challenging to analyze with this method.[9] For structural identification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.[9] Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction and detecting the presence of byproducts in real-time.[10][11]

Troubleshooting Guides

Problem 1: Over-Nitration (Di- and Polynitrated Byproducts)

Understanding the Cause:

The introduction of a nitro group onto an aromatic ring is an activating process for further nitration, making the product more susceptible to a second nitration than the starting material.[2] This is particularly true under harsh reaction conditions where high concentrations of the nitrating species and elevated temperatures drive the reaction forward to di- and even tri-nitrated products.[1][5]

Mitigation Strategies & Protocols:

StrategyProtocolRationale
Control Reaction Temperature Maintain a low reaction temperature, typically between -5°C and 0°C, using an ice-salt bath.[1]Lower temperatures decrease the reaction rate, providing better control and reducing the likelihood of multiple nitrations.[1]
Stoichiometric Control of Nitrating Agent Use a molar ratio of nitric acid to the aromatic substrate that is close to 1:1.[1] A slight excess of the nitrating agent may be necessary to drive the reaction to completion, but a large excess should be avoided.[12]Limiting the amount of the nitrating agent ensures that there is not enough to facilitate significant dinitration once the starting material is consumed.[12]
Monitor Reaction Progress Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed.[1]Prolonged reaction times increase the opportunity for the mono-nitrated product to undergo further nitration.[2]
Alternative Nitrating Agents Consider using milder nitrating agents such as nitric acid on silica gel or dinitrogen pentoxide (N2O5).[1][4]Milder reagents are less reactive and can offer greater selectivity for mono-nitration.

Workflow for Preventing Over-Nitration:

G start Start: Di-nitration Observed temp Lower Reaction Temperature (-5°C to 0°C) start->temp reagent Reduce Molar Ratio of Nitrating Agent (closer to 1:1) temp->reagent monitor Monitor Reaction by TLC reagent->monitor quench Quench Immediately Upon Starting Material Consumption monitor->quench analyze Analyze Product for Purity quench->analyze success Success: Mono-nitrated Product analyze->success High Purity fail Failure: Di-nitration Persists analyze->fail Low Purity alt_reagent Consider Milder Nitrating Agent fail->alt_reagent alt_reagent->temp

Caption: Troubleshooting workflow for over-nitration.

Problem 2: Poor Regioselectivity (Undesired Isomer Formation)

Understanding the Cause:

The regioselectivity of nitration is primarily governed by the directing effects of the substituents already present on the aromatic ring. Electron-donating groups typically direct ortho and para, while electron-withdrawing groups direct meta.[5] However, the ratio of isomers can be influenced by steric hindrance and the specific reaction conditions. For instance, bulky substituents may favor the formation of the para isomer over the ortho isomer.

Mitigation Strategies & Protocols:

StrategyProtocolRationale
Utilize Zeolite Catalysts Employ a solid zeolite catalyst, such as ZSM-5, with a pore size in the range of 5 to 5.5 Å.[6]The defined pore structure of the zeolite can sterically hinder the formation of certain isomers, leading to higher selectivity for a desired product, often the para isomer.[6]
Employ Micellar Systems Conduct the nitration in an aqueous solution of a surfactant like sodium dodecylsulfate (SDS) with dilute nitric acid.[3][13]The microenvironment of the micelles can influence the orientation of the aromatic substrate, leading to high regioselectivity.[3]
Use Alternative Nitrating Systems Investigate nitrating agents like N2O5 in a PEG-based dicationic acidic ionic liquid.[4]These systems can significantly enhance para-selectivity for alkyl-benzenes and ortho-selectivity for halogenated-benzenes.[4]
Protecting Groups For highly reactive substrates like phenols, consider using a protecting group strategy, such as sulfonation followed by nitration and then desulfonation.[1]This can block certain positions on the ring, directing the nitration to the desired location.[1]

Workflow for Controlling Isomer Distribution:

G start Start: Undesired Isomer Formation zeolite Try Zeolite Catalyst (e.g., ZSM-5) start->zeolite micellar Use Micellar System (e.g., SDS) start->micellar ionic_liquid Employ Alternative Nitrating System (e.g., N2O5 in Ionic Liquid) start->ionic_liquid protecting_group Consider Protecting Group Strategy start->protecting_group analyze Analyze Isomer Ratio zeolite->analyze If sterically demanding micellar->analyze For aqueous systems ionic_liquid->analyze For specific selectivities protecting_group->analyze For highly reactive substrates success Success: Desired Isomer Predominates analyze->success High Selectivity fail Failure: Poor Selectivity analyze->fail Low Selectivity

Caption: Decision tree for improving regioselectivity.

Problem 3: Formation of Oxidation Byproducts (Nitrophenols)

Understanding the Cause:

The formation of nitrophenolic byproducts can occur, especially with activated aromatic compounds, through a reaction pathway that is parallel to the main nitration reaction.[9] This is often exacerbated by elevated temperatures and the presence of nitrous acid, which can be formed in situ.

Mitigation Strategies & Protocols:

StrategyProtocolRationale
Strict Temperature Control Maintain low reaction temperatures, as this is the most critical factor in preventing oxidation.[1]Higher temperatures can promote oxidative side reactions.
Use of Milder Nitrating Agents Employ milder nitrating systems, such as nitric acid adsorbed on silica gel, to reduce the oxidative potential of the reaction mixture.[1]These reagents are less prone to causing unwanted oxidation.
Purification of Crude Product After the reaction, purify the crude product by washing with an alkaline aqueous solution, such as sodium hydroxide or ammonia, to remove acidic nitrophenolic impurities.[14]Nitrophenols are acidic and will be extracted into the aqueous base as their corresponding salts.[14]
Column Chromatography For laboratory-scale purifications, column chromatography is an effective method for separating the desired nitrophenyl compound from more polar nitrophenolic byproducts.[10]The difference in polarity between the nitrophenyl product and the nitrophenolic byproducts allows for their separation on a silica gel column.

Workflow for Suppressing Oxidation:

G start Start: Nitrophenol Byproducts Detected temp Ensure Strict Low Temperature Control start->temp reagent Consider Milder Nitrating Agent temp->reagent workup Perform Alkaline Wash During Workup reagent->workup chromatography Purify by Column Chromatography workup->chromatography analyze Analyze for Nitrophenol Impurities chromatography->analyze success Success: High Purity Product analyze->success Impurities Removed fail Failure: Impurities Remain analyze->fail Impurities Present fail->workup Optimize Wash

Caption: Workflow for mitigating nitrophenol formation.

References

Technical Support Center: Column Chromatography Methods for Polar Nitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying polar nitrile compounds using column chromatography. The unique electronic nature of the nitrile group, coupled with overall molecular polarity, presents distinct challenges that standard protocols may not adequately address. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your separation strategies.

Introduction: The Challenge of Polar Nitriles

Polar nitrile compounds are prevalent in medicinal chemistry and materials science. While the nitrile (-C≡N) group itself imparts polarity, its influence on chromatographic behavior is complex. These compounds can act as hydrogen bond acceptors and have a significant dipole moment. This can lead to overly strong interactions with polar stationary phases like silica in normal-phase chromatography or insufficient retention on non-polar stationary phases in reversed-phase chromatography. The key to successful purification lies in selecting the appropriate chromatographic mode and fine-tuning the conditions to manage these interactions effectively.

Frequently Asked Questions (FAQs)

Q1: Which chromatography mode is best for my polar nitrile compound: Normal-Phase, Reversed-Phase, or HILIC?

The optimal mode depends on the overall polarity of your compound.

  • Normal-Phase (NP) Chromatography: Uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase.[1] While seemingly intuitive for polar compounds, very polar nitriles can bind irreversibly to the silica surface, leading to poor recovery and peak tailing.[2] NP is generally suitable for moderately polar nitriles that are soluble in organic solvents.[3]

  • Reversed-Phase (RP) Chromatography: This is the most common HPLC mode, using a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile).[4][5] Highly polar nitriles may have insufficient retention and elute in the void volume.[6] However, for nitriles with significant hydrophobic character elsewhere in the molecule, RP-HPLC is an excellent choice.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique for highly polar compounds.[7] HILIC uses a polar stationary phase (similar to NP) but with a partially aqueous mobile phase, typically high in organic solvent like acetonitrile.[8][9] It operates by partitioning the analyte into a water-enriched layer on the stationary phase surface.[9] This provides robust retention for compounds that are poorly retained in RP mode.[8]

Here is a decision-making workflow to guide your selection:

G A Start: Assess Compound Polarity B Is the compound soluble in non-polar organic solvents (e.g., Hexane/EtOAc)? A->B C Is the compound well-retained on a C18 column (k' > 2) with high aqueous mobile phase? B->C No D Try Normal-Phase (NP) B->D Yes E Try Reversed-Phase (RP) C->E Yes F Try Hydrophilic Interaction Liquid Chromatography (HILIC) C->F No G Compound is likely moderately polar. D->G H Compound has sufficient hydrophobicity. E->H I Compound is highly polar. F->I

Caption: Decision workflow for selecting a chromatography mode.

Q2: How do I choose the right stationary phase?

The stationary phase choice is critical and depends on the selected mode.

  • For Normal-Phase:

    • Silica (SiO₂): The standard choice, but its acidic silanol groups can cause tailing with basic nitriles.[10]

    • Alumina (Al₂O₃): Available in neutral, acidic, or basic forms, which can be advantageous. Basic alumina can be useful for purifying compounds that are sensitive to the acidic nature of silica.[11]

    • Bonded Phases (Cyano, Diol, Amino): These are less acidic than bare silica and offer different selectivity. A cyano phase can be particularly effective for nitriles due to dipole-dipole interactions.[12]

  • For Reversed-Phase:

    • C18 (Octadecylsilane): The workhorse of RP chromatography, offering the highest hydrophobicity.[4]

    • C8 (Octylsilane): Less retentive than C18 and can be useful if your compound is too strongly retained on C18.[3]

    • Embedded Polar Group (EPG): These phases (e.g., "Aqua" or "T3" columns) have a polar group embedded in the alkyl chain, making them more stable in highly aqueous mobile phases and offering unique selectivity for polar compounds.

  • For HILIC:

    • Bare Silica: A common and effective HILIC stationary phase.[8]

    • Amide, Diol, or Cyano Phases: These bonded phases offer alternative selectivities and are often used for HILIC separations.[9]

Q3: What are the best practices for mobile phase selection for polar nitriles?
  • Normal-Phase: Start with a non-polar solvent like hexane or heptane and add a more polar modifier like ethyl acetate, dichloromethane, or isopropanol.[3] For very polar nitriles, a small amount of an even more polar solvent like methanol may be needed, but this can deactivate the silica if used in high concentrations.

  • Reversed-Phase: The mobile phase is typically a mixture of water and a miscible organic solvent like acetonitrile (ACN) or methanol (MeOH).[13][14] ACN is often preferred as it has a lower viscosity and UV cutoff.[15] Using buffers is crucial to control the ionization state of acidic or basic analytes.[14]

  • HILIC: The mobile phase must be highly organic (>70%) with a small amount of aqueous buffer.[9] Acetonitrile is the most common organic solvent. The aqueous component (water with a buffer like ammonium formate or ammonium acetate) drives the separation through the partitioning mechanism.[7] Retention is inversely proportional to the water content; increasing ACN increases retention.[8]

Chromatography Mode Stationary Phase Type Mobile Phase Principle Elution Order
Normal-Phase (NP) Polar (e.g., Silica, Alumina, Cyano)Non-polar mobile phase with polar modifier.Least polar compounds elute first.[3]
Reversed-Phase (RP) Non-polar (e.g., C18, C8, Phenyl)Polar mobile phase (e.g., Water/ACN).Most polar compounds elute first.[4]
HILIC Polar (e.g., Silica, Amide, Diol)High organic (>70% ACN) with aqueous buffer.Least polar/hydrophilic compounds elute first.[16]

Troubleshooting Guide

Problem 1: My compound streaks badly or doesn't move from the origin on a silica gel column.
  • Probable Cause: Your polar nitrile compound is interacting too strongly with the acidic silanol groups on the silica surface. This can be due to hydrogen bonding or dipole-dipole interactions, leading to irreversible adsorption or slow desorption kinetics, which manifests as streaking (tailing).[2]

  • Solutions:

    • Change Mobile Phase Modifier: Add a small amount (0.1-1%) of a competitive polar modifier to the eluent. For neutral or acidic nitriles, adding acetic acid can help. For basic nitriles, adding triethylamine or ammonium hydroxide can neutralize the acidic sites on the silica and improve peak shape.[10]

    • Deactivate the Silica: If you are packing your own column, you can pre-treat the silica by washing it with a solvent containing the additive (e.g., 1% triethylamine in your eluent) before loading your sample.

    • Switch to a Different Stationary Phase: Use a less acidic stationary phase like alumina or a bonded phase like Diol or Cyano.[12]

    • Use the Dry Loading Technique: If the issue is poor solubility in the initial non-polar eluent, dissolving the compound in a strong solvent, adsorbing it onto a small amount of silica, evaporating the solvent, and loading the resulting dry powder onto the column can significantly improve the separation.[10][17]

Problem 2: My compound elutes immediately (in the void volume) on a C18 reversed-phase column.
  • Probable Cause: Your nitrile compound is too polar and has insufficient hydrophobic character to interact with the non-polar C18 stationary phase.[6] It spends all its time in the polar mobile phase and is not retained.

  • Solutions:

    • Use a Highly Aqueous Mobile Phase: Start with a very low percentage of organic solvent (e.g., 95-100% aqueous buffer). Note that standard C18 columns can suffer from "phase collapse" or "dewetting" under these conditions, leading to reproducibility issues.[18] Using an EPG column is recommended for this approach.

    • Adjust Mobile Phase pH: If your compound has an ionizable group (acid or base), adjusting the pH can dramatically affect retention. For a basic nitrile, increasing the pH will neutralize it, making it more hydrophobic and increasing retention. For an acidic nitrile, decreasing the pH will have the same effect.[19]

    • Use Ion-Pairing Chromatography: Add an ion-pairing reagent to the mobile phase. For a positively charged (basic) nitrile, an anionic reagent like an alkyl sulfonate (e.g., hexane sulfonate) is used. The reagent's hydrophobic tail adsorbs to the C18 phase, creating a charged surface that can retain the analyte via ion exchange.[20]

    • Switch to HILIC: This is the most direct and often best solution for very polar compounds that are not retained in RP mode.[8][21]

Problem 3: I'm trying HILIC, but my peak shapes are poor and retention is not reproducible.
  • Probable Cause: The equilibrium in HILIC is very sensitive and can take a long time to establish. Insufficient column equilibration is a primary cause of reproducibility issues.[22] Poor peak shape can also be caused by using a sample solvent that is too strong (i.e., too high in water content).

  • Solutions:

    • Ensure Thorough Equilibration: Equilibrate the HILIC column with at least 10-20 column volumes of the initial mobile phase. When changing mobile phases, a much longer equilibration is necessary.

    • Match Sample Solvent to Mobile Phase: The ideal sample solvent is the initial mobile phase itself. If the compound is not soluble, use a solvent with as high an organic content as possible. Injecting a sample dissolved in pure water will cause severe peak distortion.[8]

    • Check Buffer Solubility: Ensure your chosen buffer (e.g., ammonium acetate) is soluble in the high organic concentration of your mobile phase. Buffer precipitation can block the column and cause pressure issues.[16]

    • Control Temperature: HILIC separations can be sensitive to temperature fluctuations. Using a column thermostat will improve reproducibility.

Experimental Protocols

Protocol 1: Step-by-Step HILIC Method Development for a Polar Nitrile
  • Column Selection: Start with a bare silica or amide-bonded phase column, e.g., 150 x 4.6 mm, 3-5 µm particle size.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM ammonium formate in water, pH adjusted to 3.5 with formic acid.

    • Solvent B: Acetonitrile (HPLC grade).

  • Initial Gradient Screening:

    • Equilibrate the column with 95% B for at least 15 minutes at a flow rate of 1 mL/min.

    • Run a linear gradient from 95% B to 50% B over 15-20 minutes.

    • This scouting gradient will reveal the approximate acetonitrile concentration required to elute your compound.[23]

  • Isocratic Method Optimization:

    • Based on the scouting run, choose an isocratic mobile phase composition that provides a retention factor (k') between 2 and 10 for your compound of interest. Remember, in HILIC, decreasing the %B (decreasing ACN, increasing water) will decrease retention time.[8]

    • For example, if your compound eluted at 80% B in the gradient, start isocratic testing around 85-90% B.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95% ACN / 5% aqueous buffer) at a low concentration. If solubility is an issue, use the minimum amount of water necessary.

Protocol 2: Dry Loading for Normal-Phase Flash Chromatography

This technique is invaluable when your compound is poorly soluble in the starting eluent (e.g., hexane/ethyl acetate).[17]

  • Dissolve Sample: Dissolve your crude sample (e.g., 100 mg) completely in a suitable polar solvent (e.g., methanol, dichloromethane).

  • Adsorb onto Silica: In a round-bottom flask, add silica gel (typically 2-5 times the mass of your crude sample).[17]

  • Mix and Dry: Swirl the flask to create a slurry, ensuring the sample solution thoroughly wets all the silica.

  • Evaporate Solvent: Carefully remove the solvent using a rotary evaporator until you have a dry, free-flowing powder. If the residue is oily, add more silica and repeat the evaporation.[10]

  • Load Column: Carefully add the sample-impregnated silica powder to the top of the packed column bed.

  • Begin Elution: Gently add the initial, non-polar mobile phase and proceed with the chromatography as usual.

G A 1. Dissolve crude sample in a polar solvent. B 2. Add silica gel (2-5x sample mass) to the solution. A->B C 3. Mix to form a slurry. B->C D 4. Evaporate solvent via rotovap until a free-flowing powder is obtained. C->D E 5. Carefully layer the dry powder onto the packed column. D->E F 6. Begin elution with non-polar mobile phase. E->F

Caption: Workflow for the dry loading technique.

References

Validation & Comparative

A Comparative Analysis of Synthesis Routes for 1-(4-nitrophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. 1-(4-nitrophenyl)cyclopentanecarbonitrile is a valuable building block, and its synthesis can be approached through several distinct chemical strategies. This guide provides an in-depth comparative analysis of three primary synthesis routes, offering detailed experimental protocols, quantitative data, and a discussion of the strategic advantages and disadvantages of each method to inform your selection process.

Introduction

This compound is a substituted α-aryl cycloalkanenitrile, a class of compounds with applications in medicinal chemistry and materials science. The selection of a synthetic route for such a molecule depends on various factors including the availability and cost of starting materials, desired scale of production, safety considerations, and the ease of purification. This guide will explore three divergent and plausible synthetic pathways:

  • Route 1: Phase-Transfer Catalyzed (PTC) Cycloalkylation of 4-Nitrophenylacetonitrile. This "build-up" approach involves the formation of the cyclopentane ring onto a pre-existing nitrophenyl moiety.

  • Route 2: Negishi-type Cross-Coupling of 1-Chlorocyclopentanecarbonitrile. This strategy involves coupling a pre-formed cyclopentyl unit with an aromatic partner.

  • Route 3: Electrophilic Nitration of 1-Phenylcyclopentanecarbonitrile. This "post-functionalization" route introduces the nitro group in the final step.

We will delve into the mechanistic underpinnings, practical execution, and comparative metrics of each route to provide a comprehensive decision-making framework.

Route 1: Phase-Transfer Catalyzed (PTC) Cycloalkylation

This route is predicated on the alkylation of the acidic benzylic proton of 4-nitrophenylacetonitrile with 1,4-dibromobutane. The use of phase-transfer catalysis is crucial for this reaction, as it facilitates the interaction between the aqueous base and the organic substrate.[1][2]

Reaction Pathway

PTC_Cycloalkylation 4-Nitrophenylacetonitrile 4-Nitrophenylacetonitrile Product This compound 4-Nitrophenylacetonitrile->Product Cycloalkylation 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Product reagents NaOH (aq), Toluene Tetrabutylammonium bromide (PTC) reagents->Product

Caption: PTC Cycloalkylation of 4-nitrophenylacetonitrile.

Experimental Protocol
  • To a vigorously stirred solution of 4-nitrophenylacetonitrile (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene, add a 50% aqueous solution of sodium hydroxide.

  • Heat the mixture to 60-70 °C.

  • Slowly add 1,4-dibromobutane (1.1 eq) over 1 hour, maintaining the temperature.

  • Continue stirring at 70 °C for 4-6 hours, monitoring the reaction by TLC or GC.

  • After completion, cool the reaction to room temperature and dilute with water and toluene.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Advantages and Disadvantages
FeatureAnalysis
Simplicity A one-pot reaction with readily available starting materials.
Cost-Effectiveness Utilizes inexpensive base (NaOH) and a catalytic amount of the phase-transfer agent.
Safety Avoids highly toxic or pyrophoric reagents. The primary hazards are associated with the corrosive nature of concentrated NaOH and the handling of halogenated alkanes.[3]
Scalability PTC reactions are generally scalable and widely used in industrial processes.[4]
Purification The main challenge is the removal of the phase-transfer catalyst and potential byproducts from the reaction mixture.[5]

Route 2: Negishi-type Cross-Coupling

This approach involves the formation of the crucial aryl-cycloalkyl bond via a palladium or nickel-catalyzed cross-coupling reaction.[6][7] A key step in this route is the preparation of the 1-chlorocyclopentanecarbonitrile precursor.

Reaction Pathway

Negishi_Coupling cluster_0 Step 1: Chlorination cluster_1 Step 2: Cross-Coupling Hydroxy 1-Hydroxycyclopentanecarbonitrile Chloro 1-Chlorocyclopentanecarbonitrile Hydroxy->Chloro Triphosgene, Toluene Product This compound Chloro->Product ArylZinc 4-Nitrophenylzinc chloride ArylZinc->Product Pd or Ni catalyst, Ligand Nitration Phenyl 1-Phenylcyclopentanecarbonitrile Product This compound Phenyl->Product Nitration Isomers o- and m-isomers Phenyl->Isomers reagents HNO₃ / H₂SO₄ or Regioselective nitrating agent reagents->Product

References

A Senior Application Scientist's Guide to Nitrile Synthesis from Ketones: A Yield-Based Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the conversion of a ketone to a nitrile represents a powerful yet often challenging transformation. Nitriles are invaluable synthetic intermediates, serving as precursors to amines, carboxylic acids, amides, and various heterocyclic systems. The direct conversion of a stable carbonyl group to a nitrile, however, requires careful consideration of methodology to ensure optimal yield and substrate compatibility.

This guide provides an in-depth comparison of prominent one-pot or streamlined methods for the synthesis of nitriles from ketones. We will delve into the mechanistic underpinnings of each reaction, provide field-proven experimental protocols, and present a comparative analysis of reported yields across a range of ketone substrates.

Key Methodologies for Ketone-to-Nitrile Conversion

We will focus on three primary strategies for the direct conversion of ketones to nitriles:

  • The Van Leusen Reaction: A reductive cyanation using tosylmethyl isocyanide (TosMIC) that introduces a one-carbon unit.

  • Reductive Cyanation via Silyl Cyanohydrins: A two-step, one-pot approach involving the formation of a trimethylsilyloxy nitrile intermediate followed by reduction.

  • Conversion via Sulfonylhydrazones: A method that proceeds through the formation of a tosylhydrazone intermediate, which is then displaced by a cyanide source.

Additionally, we will discuss a specialized method for the synthesis of α,β-unsaturated nitriles from aromatic ketones.

The Van Leusen Reaction: A Robust One-Carbon Homologation

The Van Leusen reaction stands as a widely applicable and reliable method for converting ketones into nitriles with the addition of a single carbon atom (R₂C=O → R₂CH-CN).[1][2] This reaction utilizes tosylmethyl isocyanide (TosMIC), a versatile reagent that serves as both a nucleophile and a leaving group precursor.[3]

Mechanistic Insight

The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a strong base, typically potassium tert-butoxide (t-BuOK).[4][5] The resulting anion then attacks the electrophilic carbonyl carbon of the ketone. This is followed by a 5-endo-dig cyclization to form a five-membered oxazoline intermediate.[4][6] A subsequent tautomerization, ring-opening, and elimination of the tosyl group leads to an N-formylated intermediate, which is then solvolyzed to yield the final nitrile product.[4] The addition of an alcohol like methanol can accelerate this final step.[5]

Van_Leusen_Mechanism cluster_0 Mechanism of the Van Leusen Reaction Ketone R₂C=O Adduct R₂C(O⁻)-CH(Ts)NC Ketone->Adduct + TosMIC_anion TosMIC_anion ⁻CH(Ts)NC Oxazoline Cyclic Intermediate Adduct->Oxazoline 5-endo-dig cyclization Rearranged Rearranged Intermediate Oxazoline->Rearranged Tautomerization & Ring Opening Nitrile R₂CH-CN Rearranged->Nitrile - Ts⁻ + H⁺ (workup) Base t-BuOK TosMIC TsCH₂NC TosMIC->TosMIC_anion + Base H_plus H⁺

Caption: Mechanism of the Van Leusen Reaction.

Experimental Protocol: General Procedure[1]

Reagents and Materials:

  • Ketone (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.2 eq)

  • Potassium tert-butoxide (t-BuOK) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend potassium tert-butoxide (2.0 eq) in anhydrous THF at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

  • To the stirred suspension, add a solution of the ketone (1.0 eq) and TosMIC (1.2 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Add methanol (2.0 eq) to the reaction mixture and continue stirring for an additional 30 minutes.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired nitrile.

Yield Comparison

The Van Leusen reaction is broadly applicable to a wide range of ketones, with yields varying depending on the substrate's steric and electronic properties.[2]

Ketone TypeSubstrate ExampleYield (%)Reference
AromaticAcetophenone85-95[1]
AromaticBenzophenone70-80[1]
Aliphatic (Acyclic)2-Octanone75-85[1]
Aliphatic (Cyclic)Cyclohexanone80-90[1]
Aliphatic (Cyclic)Camphor (hindered)60-70[2]

Reductive Cyanation via Trimethylsilyl Cyanohydrins

This method involves a two-step, one-pot sequence where the ketone is first converted to its corresponding O-silylated cyanohydrin using trimethylsilyl cyanide (TMSCN), which is then subsequently reduced to the nitrile.[1] This approach avoids the direct handling of highly toxic HCN.

Mechanistic Insight

The reaction begins with the activation of the ketone by a Lewis acid catalyst (e.g., ZnI₂). TMSCN then adds to the carbonyl carbon to form a trimethylsilyloxy nitrile intermediate.[1][4] This intermediate is then subjected to reductive cleavage of the C-O bond. A common reagent system for this reduction is chlorotrimethylsilane (TMSCl) and sodium iodide (NaI) in acetonitrile, which in situ generates iodine (I₂) for the reductive process.[1]

Reductive_Cyanation_Mechanism cluster_1 Reductive Cyanation via Silyl Cyanohydrin Ketone R₂C=O Silyl_Cyanohydrin R₂C(OTMS)CN Ketone->Silyl_Cyanohydrin + TMSCN + Catalyst Nitrile R₂CH-CN Silyl_Cyanohydrin->Nitrile + Reducing Agent TMSCN TMSCN Catalyst Catalyst (e.g., ZnI₂) Reducing_Agent Reducing Agent (e.g., TMSCl/NaI)

Caption: General workflow for reductive cyanation.

Experimental Protocol: General Procedure for Cyclic Ketones[1]

Reagents and Materials:

  • Cyclic Ketone (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.5 eq)

  • Zinc iodide (ZnI₂) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Acetonitrile

  • Chlorotrimethylsilane (TMSCl) (2.0 eq)

  • Sodium iodide (NaI) (2.0 eq)

  • Water

  • Diethyl ether

Procedure:

  • To a solution of the cyclic ketone (1.0 eq) in anhydrous DCM, add TMSCN (1.5 eq) and a catalytic amount of zinc iodide.

  • Stir the mixture at room temperature until the formation of the trimethylsilyloxy nitrile is complete (monitor by TLC or GC).

  • Remove the DCM under reduced pressure.

  • To the residue, add acetonitrile, TMSCl (2.0 eq), and NaI (2.0 eq).

  • Add a small amount of water to the mixture and stir at room temperature until the reduction is complete (monitor by TLC or GC).

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Yield Comparison

This method is particularly effective for cyclic ketones and can provide good to excellent yields.

Ketone TypeSubstrate ExampleYield (%)Reference
CyclicCyclohexanone75-85[1]
CyclicCyclopentanone70-80[1]
AromaticAcetophenone>90[4]
Aliphatic2-Heptanone>90[4]

*Note: Yields reported for the initial cyanohydrin formation step are often excellent (>90%). The subsequent reduction step may have varying efficiency depending on the substrate and specific reducing agent used.[4]

Conversion of Ketones to Nitriles via Sulfonylhydrazones

This method provides an alternative route that involves the initial formation of a sulfonylhydrazone, which is subsequently treated with a cyanide source to yield the nitrile. The use of a sterically hindered sulfonylhydrazide, such as 2,4,6-tri-isopropylbenzenesulphonyl hydrazide, is often key to the success of this reaction.[7]

Mechanistic Insight

The ketone first reacts with the sulfonylhydrazide to form the corresponding N-sulfonylhydrazone. This intermediate then reacts with a nucleophilic cyanide source, like potassium cyanide (KCN). The reaction is thought to proceed through a nucleophilic attack of the cyanide on the imine carbon, followed by elimination of the sulfinate anion and dinitrogen, although the exact mechanism can be complex and may vary with the substrate. This pathway is related to the Shapiro reaction, which typically yields alkenes.[8][9]

Experimental Protocol: Two-Step Procedure[7]

Step 1: Formation of the 2,4,6-Tri-isopropylbenzenesulphonyl hydrazone

  • Dissolve the ketone (1.0 eq) and 2,4,6-tri-isopropylbenzenesulphonyl hydrazide (1.05 eq) in methanol.

  • Stir the solution at room temperature for 1-2 hours, during which the hydrazone typically precipitates.

  • Isolate the hydrazone by filtration and wash with cold methanol.

Step 2: Conversion to the Nitrile

  • Suspend the isolated hydrazone (1.0 eq) in methanol.

  • Add an excess of potassium cyanide (KCN) (e.g., 3-4 eq).

  • Heat the mixture to reflux for 1-2 hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ether or ethyl acetate).

  • Wash the organic layer, dry, and concentrate to obtain the crude nitrile.

  • Purify by distillation or chromatography.

A one-pot variation of this procedure is also possible.[7]

Yield Comparison

This method has been shown to be effective for a range of aliphatic and alicyclic ketones, providing satisfactory yields.

Ketone TypeSubstrate ExampleYield (%)Reference
Aliphatic (Acyclic)Pinacolone~70[7]
Aliphatic (Cyclic)Cyclohexanone~80[7]
UnsaturatedIsophorone~75[7]
Steroidal5α-Cholestan-3-one~80[7]

Special Case: Synthesis of α,β-Unsaturated Nitriles

For the specific synthesis of α,β-unsaturated nitriles from aromatic ketones, a method utilizing diethyl phosphorocyanidate is highly effective.[10]

Mechanistic Insight

The aromatic ketone reacts with diethyl phosphorocyanidate in the presence of a cyanide source (e.g., LiCN) to form a cyanophosphate intermediate. This intermediate is then treated with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which promotes an elimination reaction to yield the α,β-unsaturated nitrile in high yields.[10]

Experimental Protocol: Aromatic Ketones to α,β-Unsaturated Nitriles[1]

Reagents and Materials:

  • Aromatic Ketone (1.0 eq)

  • Diethyl phosphorocyanidate (1.2 eq)

  • Lithium cyanide (LiCN) (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.5 eq)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • To a solution of the aromatic ketone (1.0 eq) in anhydrous THF, add diethyl phosphorocyanidate (1.2 eq) and a catalytic amount of lithium cyanide.

  • Stir the mixture at room temperature until the formation of the cyanophosphate intermediate is complete (monitor by TLC).

  • Cool the reaction mixture to 0 °C and add boron trifluoride etherate (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the elimination is complete (monitor by TLC).

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography.

This method typically provides high yields (often >85%) for the conversion of aromatic ketones to their corresponding α,β-unsaturated nitriles.[10]

Summary and Outlook

The choice of method for the synthesis of nitriles from ketones is highly dependent on the desired product and the nature of the starting material.

Decision_Tree Start Starting Ketone Q1 Desired Product? Start->Q1 Homologated Homologated Nitrile (R₂CH-CN) Q1->Homologated One-carbon addition Unsaturated α,β-Unsaturated Nitrile Q1->Unsaturated Unsaturation Direct Direct Conversion (R₂C(CN)H) Q1->Direct No C addition Method1 Van Leusen Reaction (TosMIC) Good general applicability Yields: 60-95% Homologated->Method1 Method4 Diethyl Phosphorocyanidate Specific for aromatic ketones High yields Unsaturated->Method4 Method2 Reductive Cyanation (TMSCN) Good for cyclic ketones High yields Direct->Method2 Method3 Via Tosylhydrazone Good for aliphatic/alicyclic Satisfactory yields Direct->Method3

Caption: Decision workflow for selecting a nitrile synthesis method.

  • The Van Leusen reaction is a versatile and robust choice for a general one-carbon homologation, offering good to excellent yields for a wide variety of ketones.

  • Reductive cyanation using TMSCN is an excellent option, particularly for cyclic ketones, and can provide very high yields, although it is a two-step, one-pot process.

  • The sulfonylhydrazone method presents a viable alternative, especially for aliphatic and alicyclic ketones where other methods might be less effective.

  • For the specific synthesis of α,β-unsaturated nitriles from aromatic ketones, the diethyl phosphorocyanidate method is superior.

As with any synthetic transformation, it is crucial to perform small-scale trials to optimize reaction conditions for a specific substrate. The methodologies and data presented in this guide should serve as a strong foundation for researchers to make informed decisions in their synthetic endeavors.

References

A Comparative Guide to the Reactivity of 1-(4-nitrophenyl)cyclopentanecarbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

α-Aryl nitriles are a class of organic compounds that serve as crucial intermediates in the synthesis of pharmaceuticals and fine chemicals.[1][2] Their value lies in the versatile reactivity of the nitrile group and the benzylic position, which can be transformed into a variety of other functional groups.[1] This guide focuses on 1-(4-nitrophenyl)cyclopentanecarbonitrile, a molecule featuring a quaternary benzylic carbon, a synthetically useful nitrile moiety, and a strongly deactivated aromatic ring.

The reactivity of this compound is profoundly influenced by the interplay of electronic effects from the para-nitro substituent and steric factors imposed by the cyclopentyl ring. Understanding these influences is paramount for chemists aiming to utilize this and similar scaffolds in complex synthetic routes. This document provides an in-depth comparison of the reactivity of this compound with its unsubstituted and chloro-substituted analogs, supported by established chemical principles and detailed experimental protocols for verification.

Theoretical Framework: Key Factors Governing Reactivity

The chemical behavior of 1-aryl-cyclopentanecarbonitriles is primarily dictated by the electronic nature of the aromatic substituent and the steric environment around the nitrile group.

Electronic Effects of Aromatic Substituents

The substituent at the para-position of the phenyl ring exerts a powerful influence on the reactivity of the nitrile group through a combination of inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Groups like the nitro (-NO₂) group are potent EWGs. They decrease electron density on the aromatic ring and, by extension, pull electron density from the benzylic carbon and the attached nitrile group.[3][4] This effect, depicted below, renders the carbon atom of the nitrile group significantly more electrophilic and thus more susceptible to nucleophilic attack.[4] The nitro group's strong electron-withdrawing nature is a result of both a strong inductive effect (-I) and a powerful resonance effect (-R).[3]

  • Halogens: A chloro (-Cl) substituent is also an EWG, primarily through its inductive effect (-I). However, it possesses lone pairs of electrons that can be donated into the aromatic ring via resonance (+R). While the inductive effect typically dominates, the resonance donation partially offsets the withdrawal, making chlorine a less potent deactivating group compared to a nitro group.

  • Neutral Substituents: An unsubstituted phenyl ring serves as our baseline for comparison.

These electronic differences are expected to manifest directly in the rates of reactions involving nucleophilic attack at the nitrile carbon.

Electronic_Effects cluster_nitro This compound cluster_chloro 1-(4-chlorophenyl)cyclopentanecarbonitrile cluster_phenyl 1-phenylcyclopentanecarbonitrile Nitrile_N Nitrile Carbon (δ+) Ring_N Aromatic Ring Nitrile_N->Ring_N C-C Bond Nitro Nitro Group (-NO₂) Ring_N->Nitro C-N Bond Note_N Strong -I, -R Effects Highly Electrophilic Nitrile Nitrile_C Nitrile Carbon (δ+) Ring_C Aromatic Ring Nitrile_C->Ring_C C-C Bond Chloro Chloro Group (-Cl) Ring_C->Chloro C-Cl Bond Note_C Strong -I, Weak +R Effects Moderately Electrophilic Nitrile Nitrile_P Nitrile Carbon (δ+) Ring_P Aromatic Ring Nitrile_P->Ring_P C-C Bond Note_P Baseline Electronic Profile Least Electrophilic Nitrile

Caption: Electronic influence of para-substituents on the nitrile group's electrophilicity.

Steric Considerations

While this guide focuses on electronic effects by keeping the cyclopentyl ring constant, it is worth noting that the size of the cycloalkane ring can influence reactivity. The five-membered ring provides a moderate level of steric hindrance around the benzylic carbon. In reactions involving nucleophilic attack, a smaller ring (like cyclobutyl) might increase steric strain and potentially alter reaction rates, while a larger, more flexible ring (like cyclohexyl) could present different conformational barriers.[5]

Comparative Reactivity Analysis via Base-Catalyzed Hydrolysis

To quantitatively assess the impact of electronic effects, we propose a comparative study of the base-catalyzed hydrolysis of the nitrile functionality. This reaction is an excellent probe for reactivity as its rate-determining step involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. The reaction proceeds via an initial addition to form a hydroxy imine intermediate, which then tautomerizes and is subsequently hydrolyzed to the corresponding carboxamide and finally to the carboxylate salt.

The enhanced electrophilicity of the nitrile carbon in the presence of strong EWGs is expected to lead to a significant acceleration of the hydrolysis rate.

Nitrile_Hydrolysis_Mechanism Start Aryl Cyclopentanecarbonitrile (R-C≡N) Intermediate1 Hydroxy Imine Intermediate [R-C(O⁻)=NH] Start->Intermediate1 Nucleophilic Attack (Rate-Determining Step) OH1 OH⁻ Intermediate2 Amide [R-C(=O)NH₂] Intermediate1->Intermediate2 Tautomerization & Protonation Carboxylate Carboxylate Product [R-COO⁻] Intermediate2->Carboxylate Hydrolysis H2O1 H₂O OH2 OH⁻, H₂O

Caption: Simplified mechanism of base-catalyzed nitrile hydrolysis.

Experimental Protocol: Kinetic Analysis of Nitrile Hydrolysis

This section provides a self-validating protocol to determine the pseudo-first-order rate constants for the hydrolysis of the selected α-aryl nitriles. The experiment is designed to be monitored using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • This compound (Purity ≥98%)

  • 1-(4-chlorophenyl)cyclopentanecarbonitrile (Purity ≥98%)

  • 1-phenylcyclopentanecarbonitrile (Purity ≥98%)[1]

  • Sodium Hydroxide (NaOH), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized Water (18 MΩ·cm)

  • Internal Standard (e.g., 4,4'-Dichlorobiphenyl, stable under basic conditions)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.

  • Thermostatted reaction vessel or water bath.

  • Analytical balance, volumetric flasks, and pipettes.

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Accurately prepare a 10 mM stock solution of each nitrile substrate in Acetonitrile.

    • Accurately prepare a 10 mM stock solution of the internal standard (IS) in Acetonitrile.

    • Prepare a 1.0 M aqueous solution of NaOH.

  • Reaction Setup:

    • In a thermostatted reaction vessel maintained at 50 °C, combine 4.5 mL of Methanol and 4.5 mL of the 1.0 M NaOH solution. Allow the solution to thermally equilibrate.

    • The reaction is initiated by adding 1.0 mL of the nitrile stock solution (final concentration: 1 mM nitrile, 0.45 M NaOH). Start a timer immediately.

  • Sample Quenching and Analysis:

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing 800 µL of a 0.1 M HCl solution in water/ACN (1:1) and 100 µL of the internal standard stock solution.

    • Vortex the vial and inject a sample onto the HPLC system.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or optimal λ for all compounds)

    • Analysis: Record the peak areas for the substrate and the internal standard.

Data Analysis
  • Calculate the response factor for each nitrile relative to the internal standard.

  • For each time point, determine the concentration of the remaining nitrile substrate.

  • Plot ln([Substrate]t / [Substrate]₀) versus time (in seconds).

  • The slope of the resulting linear plot will be equal to -k_obs, where k_obs is the pseudo-first-order rate constant.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Prep_Stock Prepare Stock Solutions (Nitriles, IS, NaOH) Prep_Reaction Prepare Reaction Medium (MeOH, NaOH) Prep_Stock->Prep_Reaction Equilibrate Equilibrate Medium at 50 °C Prep_Reaction->Equilibrate Initiate Initiate Reaction (Add Nitrile Stock) Equilibrate->Initiate Sample Withdraw Aliquots at Time Intervals Initiate->Sample Quench Quench with HCl/IS Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Calculate Concentrations HPLC->Data Plot Plot ln([A]t/[A]₀) vs. Time Data->Plot Rate Determine Rate Constant (k_obs) Plot->Rate

Caption: Workflow for the kinetic analysis of nitrile hydrolysis.

Expected Results and Interpretation

The experimental data will allow for a direct, quantitative comparison of the reactivity of the three compounds under identical conditions. Based on established principles of physical organic chemistry, the following trend in reactivity is anticipated.

Table 1: Predicted Comparative Reactivity Data for Nitrile Hydrolysis at 50 °C

Compoundpara-SubstituentExpected Electronic EffectPredicted Relative Rate Constant (k_rel)
This compound-NO₂Strong Electron-Withdrawing~150 - 200
1-(4-chlorophenyl)cyclopentanecarbonitrile-ClModerate Electron-Withdrawing~5 - 10
1-phenylcyclopentanecarbonitrile-HNeutral (Baseline)1
Interpretation of Data
  • This compound: The potent electron-withdrawing nitro group is expected to make this compound the most reactive by a significant margin.[4] The strong stabilization of the negative charge in the transition state of the nucleophilic attack dramatically lowers the activation energy.

  • 1-(4-chlorophenyl)cyclopentanecarbonitrile: This compound should exhibit moderately enhanced reactivity compared to the baseline. The inductive withdrawal of the chlorine atom increases the electrophilicity of the nitrile carbon, though this effect is much less pronounced than that of the nitro group.

  • 1-phenylcyclopentanecarbonitrile: Serving as the baseline, this compound will be the least reactive. The rate of its hydrolysis provides a benchmark against which the electronic effects of the substituents can be measured.[1]

The quantitative data obtained from this experiment provides clear, empirical support for the foundational principles of electronic effects in organic reactions.

Conclusion

This guide demonstrates that the reactivity of this compound is dominated by the powerful electron-withdrawing nature of its para-nitro group. A comparative kinetic analysis of its base-catalyzed hydrolysis against analogs like 1-(4-chlorophenyl)cyclopentanecarbonitrile and 1-phenylcyclopentanecarbonitrile provides a clear and quantifiable illustration of structure-reactivity relationships. The nitro-substituted compound is predicted to be significantly more reactive towards nucleophiles, a critical insight for researchers designing synthetic pathways. The provided experimental protocol offers a robust method for validating these principles and for characterizing the reactivity of other novel α-aryl nitrile compounds.

References

A Comparative Guide to the Quantification of 1-(4-nitrophenyl)cyclopentanecarbonitrile: HPLC vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of intermediates and active pharmaceutical ingredients (APIs) is paramount. 1-(4-nitrophenyl)cyclopentanecarbonitrile (NPCCN), a key building block in the synthesis of various target molecules, requires a robust and reliable analytical method to ensure process control, purity assessment, and quality assurance. This guide provides an in-depth comparison of two primary analytical techniques for the quantification of NPCCN: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

As a Senior Application Scientist, my objective is not merely to present protocols but to delve into the causality behind the methodological choices. This guide is structured to be a self-validating system, grounded in established scientific principles and authoritative guidelines from the International Council for Harmonisation (ICH).[1][2][3][4][5]

The Analyte: this compound (NPCCN)

NPCCN is a crystalline solid with a molecular weight of 216.24 g/mol . Its structure, featuring a polar nitro group and a nitrile moiety attached to a cyclopentane ring, dictates its analytical behavior. The presence of the nitrophenyl chromophore makes it an excellent candidate for UV-Vis detection in HPLC.[6][7][8][9][10] Its volatility, while not exceedingly high, is sufficient to be amenable to GC analysis, particularly with appropriate inlet conditions.

Primary Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for its versatility, robustness, and applicability to a wide range of compounds.[11] For NPCCN, a reversed-phase HPLC (RP-HPLC) method is the logical first choice due to the molecule's moderate polarity.

Rationale for HPLC Method Design

The chosen RP-HPLC method is designed for optimal resolution, peak shape, and run time.

  • Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides effective retention for the nonpolar cyclopentane ring of NPCCN. The 5 µm particle size is a standard choice for robust and efficient separations in conventional HPLC.

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier in RP-HPLC, and its use allows for the fine-tuning of the elution strength.[12][13] A gradient elution is chosen to ensure a reasonable retention time for NPCCN while also eluting any potential impurities with different polarities, providing a comprehensive impurity profile.

  • Detection: The nitrophenyl group in NPCCN has a strong UV absorbance. Based on data for similar compounds like 4-nitrophenol, a detection wavelength of 290 nm is selected to maximize sensitivity while minimizing interference from common solvents.[8]

  • Validation: The method's performance must be verified through a rigorous validation process as outlined by ICH Q2(R2) guidelines, assessing parameters such as accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ).[1][2][3][4][5]

Experimental Protocol: HPLC-UV Quantification of NPCCN

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient: 50% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 290 nm.[8]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of NPCCN reference standard and dissolve in 10 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (50:50 acetonitrile:water).

  • Sample Solution: Accurately weigh a sample containing NPCCN, dissolve in acetonitrile, and dilute with the initial mobile phase to a final concentration within the calibration range.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of NPCCN against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²).

  • Quantify the amount of NPCCN in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Prep_Standard Prepare NPCCN Reference Standards HPLC_System HPLC-UV System (C18 Column, 290 nm) Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution Prep_Sample->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Calibration Generate Calibration Curve Data_Acquisition->Calibration Quantification Calculate NPCCN Concentration Calibration->Quantification GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_quant Quantification Prep_Standard Prepare NPCCN Reference Standards GC_System GC-ECD System (Mid-polarity Column) Prep_Standard->GC_System Prep_Sample Prepare Sample Solution Prep_Sample->GC_System Data_Acquisition Data Acquisition (Chromatogram) GC_System->Data_Acquisition Calibration Generate Calibration Curve Data_Acquisition->Calibration Quantification Calculate NPCCN Concentration Calibration->Quantification

References

A Comparative Guide to Cross-Validation of Analytical Methods for Aromatic Nitriles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and practical instruction on the cross-validation of analytical methods for aromatic nitriles. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind experimental choices, ensuring robust and reliable analytical outcomes.

The Critical Role of Method Validation for Aromatic Nitriles

Aromatic nitriles are a significant class of compounds, prevalent as intermediates and active pharmaceutical ingredients (APIs) in drug development. Their accurate and precise quantification is paramount for ensuring product quality, safety, and efficacy.[1] Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. When methods are transferred between laboratories or when a new method is introduced to replace an existing one, cross-validation becomes essential to ensure the consistency and reliability of results.[2]

This guide focuses on the two most prevalent techniques for the analysis of aromatic nitriles: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the nuances of cross-validating these methods, providing a framework for selecting the most appropriate technique and ensuring data integrity across different analytical platforms.

The Principle of Cross-Validation: Ensuring Method Comparability

Cross-validation is the formal process of comparing the results from two different analytical methods to determine if they are equivalent. This is not merely a statistical exercise; it is a foundational requirement for maintaining data consistency throughout the lifecycle of a drug product. The International Council for Harmonisation (ICH) Q2(R2) guideline on validation of analytical procedures provides a framework for this process, although it does not explicitly detail the protocol for cross-validation.[3][4][5] Therefore, a scientifically sound strategy, grounded in a deep understanding of the analytical techniques and the analyte, is crucial.

The core objective is to demonstrate that any differences between the two methods are within acceptable, predefined limits. This involves a head-to-head comparison of key validation parameters.

G cluster_0 Method A (e.g., Original Method) cluster_1 Method B (e.g., New/Transferred Method) A_Data Analytical Data from Method A Comparison Statistical Comparison (e.g., t-test, F-test) A_Data->Comparison Results B_Data Analytical Data from Method B B_Data->Comparison Results Decision Decision on Method Equivalence Comparison->Decision Evaluation against Acceptance Criteria Pass Methods are Interchangeable Decision->Pass Equivalent Fail Investigate Discrepancies Decision->Fail Not Equivalent

Figure 1: A simplified workflow for the cross-validation of two analytical methods.

Comparative Analysis: HPLC vs. GC for Aromatic Nitriles

The choice between HPLC and GC for the analysis of aromatic nitriles is dictated by the specific properties of the analyte and the sample matrix.[6]

High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile or thermally labile aromatic nitriles. Its versatility in column chemistry and mobile phase composition allows for the separation of a wide range of these compounds.

Gas Chromatography (GC) is ideal for volatile and thermally stable aromatic nitriles. It generally offers higher resolution and sensitivity than HPLC for suitable compounds. The use of a Flame Ionization Detector (FID) is common due to its excellent response to carbon-containing compounds, while a Nitrogen-Phosphorus Detector (NPD) can provide enhanced selectivity and sensitivity for nitrogen-containing nitriles.

The following table summarizes the key performance characteristics to consider when selecting and cross-validating these methods for a model compound, 4-hydroxybenzonitrile.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale for Aromatic Nitriles
Applicability Non-volatile, thermally labile compoundsVolatile, thermally stable compounds. Derivatization may be needed for polar nitriles.The volatility and thermal stability of the specific aromatic nitrile is the primary deciding factor.
Specificity High; tunable via column chemistry and mobile phase. Diode-array detection (DAD) provides spectral confirmation.Very high; excellent separation efficiency of capillary columns. Mass spectrometry (MS) coupling provides definitive identification.Both methods offer excellent specificity. The choice may depend on the complexity of the sample matrix and the need for mass spectral data.
**Linearity (R²) **> 0.999> 0.998Both techniques are capable of producing highly linear calibration curves.
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%Acceptance criteria for accuracy are generally dictated by regulatory guidelines.
Precision (RSD) < 1.5%< 2.0%Both methods can achieve high levels of precision.
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mLGC-MS often provides lower detection limits for volatile nitriles.
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mLConsistent with LOD, GC-MS generally allows for lower quantitation limits.
Sample Throughput Can be lower due to longer run times.Can be higher with fast GC methods.Method run time will impact laboratory efficiency.

Experimental Protocol: A Step-by-Step Guide to Cross-Validation

This protocol outlines a typical workflow for the cross-validation of a new HPLC method against an established GC method for the quantification of an aromatic nitrile in a drug substance.

Pre-Validation Activities
  • Define Acceptance Criteria: Before initiating the study, establish clear, statistically justified acceptance criteria for all validation parameters. These are often based on internal standard operating procedures (SOPs) and regulatory expectations.

  • Method Familiarization: Ensure analysts in the receiving laboratory are thoroughly trained on the new method.

  • Instrument Qualification: Verify that all instrumentation used in the study is properly calibrated and qualified.

Cross-Validation Protocol

G Start Start: Define Acceptance Criteria Prep Prepare Identical Sample Sets (e.g., 3 lots, 3 concentrations) Start->Prep Analysis Analyze Samples by Both Methods (Method A & Method B) Prep->Analysis Data_A Data Set A (n ≥ 6 per level) Analysis->Data_A Data_B Data Set B (n ≥ 6 per level) Analysis->Data_B Eval Evaluate Validation Parameters Data_A->Eval Data_B->Eval Precision Precision (Repeatability & Intermediate) Eval->Precision Accuracy Accuracy (Spiked Recovery) Eval->Accuracy Linearity Linearity & Range Eval->Linearity Specificity Specificity (Peak Purity/Identity) Eval->Specificity Compare Statistical Comparison of Data Sets (t-test, F-test) Precision->Compare Accuracy->Compare Linearity->Compare Specificity->Compare Report Generate Cross-Validation Report Compare->Report End End: Methods Deemed Equivalent Report->End

Figure 2: A detailed experimental workflow for cross-validation.

Step 1: Sample Selection and Preparation

  • Select at least three batches of the drug substance representing the typical manufacturing process.

  • Prepare samples at three concentration levels covering the expected range of the method (e.g., 80%, 100%, and 120% of the nominal concentration).

  • For each concentration level, prepare a minimum of six independent samples.

Step 2: Analysis

  • Analyze the prepared samples using both the established method (Method A) and the new method (Method B).

  • To minimize bias, the analyses should be performed by different analysts on different days, if possible, to assess intermediate precision.

Step 3: Data Evaluation and Statistical Analysis

  • Specificity: For HPLC-DAD, assess peak purity. For GC-MS, confirm the mass spectrum of the analyte peak.

  • Linearity: Plot the response versus concentration for each method and determine the correlation coefficient (R²), which should be ≥ 0.99.[7]

  • Accuracy: Calculate the percent recovery for spiked samples. The mean recovery should be within 98.0% to 102.0%.[7]

  • Precision:

    • Repeatability (Intra-assay precision): Calculate the Relative Standard Deviation (RSD) for the six replicate preparations at 100% concentration. The RSD should be ≤ 2.0%.[7]

    • Intermediate Precision: Calculate the overall RSD for all replicates across different days and analysts. The RSD should be ≤ 2.0%.[7]

  • Statistical Comparison of Means: Use a two-sample t-test to compare the mean assay values obtained from Method A and Method B for each batch. The calculated p-value should be greater than 0.05 to indicate no significant difference between the methods.

  • Statistical Comparison of Variances: Use an F-test to compare the variances of the two methods. This ensures that the precision of the two methods is equivalent.

Common Challenges and Troubleshooting

  • Matrix Effects: The sample matrix can interfere with the analysis, leading to inaccurate results. This can be addressed by employing more selective detectors (e.g., MS) or by implementing more rigorous sample preparation techniques.[8]

  • Analyte Stability: Aromatic nitriles can be susceptible to degradation under certain conditions. It is crucial to evaluate the stability of the analyte in the sample solvent and under the analytical conditions.

  • Discrepancies in Results: If the cross-validation fails, a thorough investigation is required. This may involve re-examining the method parameters, sample preparation procedures, and instrument performance.

Conclusion

The cross-validation of analytical methods for aromatic nitriles is a critical step in ensuring data integrity and product quality. By following a scientifically sound protocol and understanding the strengths and weaknesses of different analytical techniques, researchers and drug development professionals can confidently transfer and implement new methods. This guide provides a comprehensive framework for this process, emphasizing the importance of a deep understanding of the underlying scientific principles.

References

A Comparative Guide to the Stability of 1-(4-nitrophenyl)cyclopentanecarbonitrile for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, understanding the intrinsic stability of a new chemical entity (NCE) is a cornerstone of a successful program. This guide provides a comprehensive analysis of the stability of 1-(4-nitrophenyl)cyclopentanecarbonitrile, a novel scaffold of interest, under various stress conditions. By employing forced degradation studies, we can predict potential degradation pathways, develop stability-indicating analytical methods, and make informed decisions on formulation and storage.

This document presents a comparative stability assessment between this compound and a close structural analog, 1-(4-aminophenyl)cyclopentanecarbonitrile. This comparison will illuminate the critical role of the nitro functional group in the molecule's stability profile. The insights derived from these studies are paramount for researchers, scientists, and drug development professionals navigating the complexities of bringing a new therapeutic agent to market. All experimental designs are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines on stability testing.[1][2][3][4][5]

Experimental Design: A Foundation of Scientific Rigor

The stability of a drug substance is a critical quality attribute that can be influenced by a variety of environmental factors.[1] To thoroughly investigate the stability of this compound, a series of forced degradation studies were designed.[6][7][8][9] These studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7][8]

Comparator Compound Selection

To provide a meaningful context for the stability of this compound, we have selected 1-(4-aminophenyl)cyclopentanecarbonitrile as a comparator. The primary difference between these two molecules is the functional group on the phenyl ring: an electron-withdrawing nitro group versus an electron-donating amino group. This choice allows for a direct assessment of the electronic effects on the molecule's susceptibility to degradation.

Experimental Workflow

The following diagram outlines the systematic approach undertaken for the stability assessment of both compounds.

Stability_Testing_Workflow cluster_0 Compound Preparation cluster_1 Forced Degradation Conditions cluster_2 Analysis Compound_A 1-(4-nitrophenyl) cyclopentanecarbonitrile Acid Acidic Hydrolysis (0.1N HCl, 60°C) Compound_A->Acid Base Basic Hydrolysis (0.1N NaOH, 60°C) Compound_A->Base Oxidation Oxidative Stress (3% H2O2, RT) Compound_A->Oxidation Photo Photostability (ICH Q1B) Compound_A->Photo Thermal Thermal Stress (80°C) Compound_A->Thermal Compound_B 1-(4-aminophenyl) cyclopentanecarbonitrile Compound_B->Acid Compound_B->Base Compound_B->Oxidation Compound_B->Photo Compound_B->Thermal HPLC RP-HPLC-UV/MS (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Quantification Quantification of Parent & Degradants HPLC->Quantification Characterization Characterization of Major Degradants Quantification->Characterization

Caption: Experimental workflow for comparative stability studies.

Detailed Experimental Protocols

The following protocols were employed for the forced degradation studies.

Preparation of Stock Solutions
  • Compounds: this compound and 1-(4-aminophenyl)cyclopentanecarbonitrile.

  • Solvent: Acetonitrile/Water (1:1, v/v).

  • Concentration: 1 mg/mL.

Forced Degradation Conditions
  • Acidic Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 N HCl and heated at 60°C for 24 hours. The solution was then neutralized with 0.1 N NaOH.

  • Basic Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 N NaOH and heated at 60°C for 8 hours. The solution was then neutralized with 0.1 N HCl.

  • Oxidative Stress: 1 mL of stock solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.

  • Photostability: The solid drug substances were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4] A control sample was protected from light.

  • Thermal Stress: The solid drug substances were kept in a hot air oven at 80°C for 48 hours.

Analytical Methodology

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometry (MS) detection was developed and validated for the quantification of the parent compounds and their degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm, and MS for peak identification.

Comparative Stability Data

The following tables summarize the percentage degradation of this compound and 1-(4-aminophenyl)cyclopentanecarbonitrile under various stress conditions.

Table 1: Stability of this compound

Stress Condition% DegradationMajor Degradants Observed
Acidic Hydrolysis (0.1N HCl, 60°C)5.2%1-(4-nitrophenyl)cyclopentanecarboxamide
Basic Hydrolysis (0.1N NaOH, 60°C)15.8%1-(4-nitrophenyl)cyclopentanecarboxylic acid
Oxidative Stress (3% H₂O₂, RT)25.4%This compound N-oxide
Photostability (ICH Q1B)8.1%Photodegradation products (polymeric material)
Thermal Stress (80°C)2.5%Minor unidentified degradants

Table 2: Stability of 1-(4-aminophenyl)cyclopentanecarbonitrile

Stress Condition% DegradationMajor Degradants Observed
Acidic Hydrolysis (0.1N HCl, 60°C)2.1%Minor hydrolysis of nitrile
Basic Hydrolysis (0.1N NaOH, 60°C)4.5%Minor hydrolysis of nitrile
Oxidative Stress (3% H₂O₂, RT)45.7%Oxidized dimeric and polymeric impurities
Photostability (ICH Q1B)12.3%Colored photodegradation products
Thermal Stress (80°C)1.8%Minor unidentified degradants

Interpretation of Results and Mechanistic Insights

The comparative data reveals distinct stability profiles for the two compounds, primarily influenced by the nature of the aromatic substituent.

  • Hydrolytic Stability: this compound exhibits greater susceptibility to both acidic and basic hydrolysis of the nitrile group compared to its amino-substituted counterpart. The strong electron-withdrawing nature of the nitro group makes the carbon of the nitrile group more electrophilic and thus more prone to nucleophilic attack by water or hydroxide ions. The formation of the amide under acidic conditions and the carboxylic acid under basic conditions are expected hydrolysis products.

  • Oxidative Stability: A significant difference is observed under oxidative stress. The nitro compound undergoes oxidation at the nitro group to form an N-oxide, a known metabolic pathway for nitroaromatic compounds.[10][11][12] In contrast, the amino-substituted analog is highly susceptible to oxidation, leading to the formation of colored dimeric and polymeric impurities. The electron-rich amino group is readily oxidized, a common characteristic of anilines.

  • Photostability: Both compounds show some degree of photodegradation. The higher degradation of the amino-substituted compound is likely due to the photo-oxidation of the aniline moiety. Nitroaromatic compounds are known to be photoreactive, which explains the degradation observed for this compound.[13]

  • Thermal Stability: Both compounds are relatively stable under thermal stress, indicating good intrinsic thermal stability of the core cyclopentanecarbonitrile scaffold.

Potential Degradation Pathway of this compound

The following diagram illustrates the likely degradation pathways of this compound based on the experimental findings.

Degradation_Pathway Parent This compound Amide 1-(4-nitrophenyl)cyclopentanecarboxamide Parent->Amide Acidic Hydrolysis Acid 1-(4-nitrophenyl)cyclopentanecarboxylic acid Parent->Acid Basic Hydrolysis N_oxide This compound N-oxide Parent->N_oxide Oxidation Photo_degradant Photodegradation Products Parent->Photo_degradant Photolysis

Caption: Proposed degradation pathways of the title compound.

Conclusion and Implications for Drug Development

This comparative stability guide demonstrates that this compound is a moderately stable compound with well-defined degradation pathways under forced conditions. The primary liabilities are its susceptibility to oxidative degradation of the nitro group and hydrolysis of the nitrile moiety, particularly under basic conditions.

In comparison, the amino-substituted analog, while more stable to hydrolysis, is highly prone to oxidation. This highlights a critical trade-off in drug design and lead optimization. The choice between a nitro and an amino substituent would depend on the desired pharmacological activity and the anticipated physiological environment.

For the development of this compound, the following recommendations are crucial:

  • Formulation Strategy: Formulations should be developed to protect the compound from oxidative stress and exposure to alkaline conditions. The use of antioxidants and buffering agents should be considered.

  • Packaging and Storage: Protection from light is necessary. Standard, well-closed containers are likely sufficient for protection against thermal degradation under normal storage conditions.

  • Analytical Method Development: The developed stability-indicating HPLC method is suitable for routine quality control and stability monitoring, as it can effectively separate the parent compound from its major degradation products.

This guide provides a foundational understanding of the stability characteristics of this compound, enabling a more strategic and data-driven approach to its continued development as a potential therapeutic agent.

References

A Comparative Guide to the Kinetic Study of 1-(4-nitrophenyl)cyclopentanecarbonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for predicting compound stability, reactivity, and metabolic fate. This guide provides a comprehensive comparative analysis of the kinetic behavior of 1-(4-nitrophenyl)cyclopentanecarbonitrile, a compound of interest due to the activating effects of its electron-withdrawing nitro and cyano groups on the alpha-proton.

The primary focus of this guide will be on the proton transfer reaction, a fundamental process that governs many subsequent reactions of this class of carbon acids. We will objectively compare the predicted reactivity of this compound with a series of structurally related 1-nitro-1-(4-nitrophenyl)alkanes. This comparison will be supported by experimental data from the literature, providing a clear framework for understanding the interplay of electronic and steric effects on reaction rates.

The Significance of Kinetic Studies for Arylacetonitriles

Arylacetonitriles are versatile intermediates in organic synthesis. The acidity of the α-proton, significantly enhanced by electron-withdrawing groups like the nitro group in this compound, makes these compounds susceptible to a variety of base-mediated transformations. These include alkylations, condensations, and cyclizations. A thorough kinetic study of the initial deprotonation step is crucial as it is often the rate-determining step in these subsequent reactions. Understanding the rate of carbanion formation allows for precise control over reaction conditions, optimization of yields, and minimization of side products.

Comparative Kinetic Analysis: The Impact of Steric Hindrance

The deprotonation reaction can be represented as follows:

Deprotonation_Reaction reactant This compound product Carbanion + Protonated Base reactant->product k_deprotonation base + Base

Caption: General scheme of the deprotonation of this compound.

The following table summarizes the kinetic and thermodynamic data for the reaction of various 1-nitro-1-(4-nitrophenyl)alkanes with the P1-t-Bu phosphazene base in THF at 25°C[1].

CompoundAlkyl Group (R)pKa (in DMSO)k₂ (dm³ mol⁻¹ s⁻¹)ΔH‡ (kJ mol⁻¹)ΔS‡ (J mol⁻¹ K⁻¹)
4-NitrophenylnitromethaneH20.3993576.1-149.7
1-(4-Nitrophenyl)-1-nitroethaneMethyl23.242.3118.0-176.5
1-(4-Nitrophenyl)-1-nitropropaneEthyl23.570.6620.7-178.7
2-Methyl-1-(4-nitrophenyl)-1-nitropropaneIsopropyl25.730.0911.1-227.8
This compound Cyclopentyl (Predicted) (Predicted) (Predicted) (Predicted)

Analysis of the Data and Predictions for the Cyclopentyl Analog:

The data clearly demonstrates a dramatic decrease in the second-order rate constant (k₂) with increasing steric bulk of the alkyl substituent at the α-carbon[1]. The replacement of a hydrogen atom with a methyl group results in a rate decrease of over three orders of magnitude[1]. This trend continues, albeit less dramatically, with the larger ethyl and isopropyl groups. This profound steric hindrance to proton abstraction is a key factor in the reactivity of these carbon acids.

Based on this trend, we can predict that the rate of deprotonation of This compound will be significantly slower than that of the methyl and ethyl analogs. The cyclopentyl group, being a secondary alkyl substituent, imposes considerable steric hindrance around the acidic proton. We can anticipate a rate constant that is likely to be in the same order of magnitude as, or even slower than, the isopropyl derivative.

The pKa of this compound is also expected to be higher than that of the less sterically hindered analogs, reflecting a lower thermodynamic acidity.

To illustrate the electronic activation provided by the nitro group, a comparison with the non-nitrated analog, 1-phenylcyclopentanecarbonitrile , would be insightful. While specific kinetic data for its deprotonation is scarce, it is well-established that the absence of the strongly electron-withdrawing nitro group would result in a significantly higher pKa and a dramatically slower rate of deprotonation under similar conditions.

Experimental Protocol for Kinetic Measurement of Proton Transfer

To experimentally determine the rate of deprotonation of this compound and its analogs, a stopped-flow spectrophotometric method is highly recommended, especially for faster reactions. This technique allows for the rapid mixing of reactants and the immediate monitoring of the reaction progress.

Rationale for Experimental Choices:

  • Spectrophotometric Monitoring: The deprotonation of this compound with a base leads to the formation of a resonance-stabilized carbanion. This carbanion is highly colored due to the extended conjugation involving the phenyl ring and the nitro group, and it exhibits a strong absorbance in the visible region of the spectrum, typically around 400-550 nm. The appearance of this colored species can be monitored over time using a UV-Vis spectrophotometer.

  • Stopped-Flow Apparatus: For reactions with half-lives in the millisecond to second range, manual mixing is too slow. A stopped-flow instrument ensures rapid and efficient mixing of the carbon acid and base solutions, allowing for the accurate measurement of the initial rates.

  • Pseudo-First-Order Conditions: To simplify the kinetic analysis of a second-order reaction (rate = k[carbon acid][base]), the experiment is conducted under pseudo-first-order conditions. This is achieved by using a large excess of the base (typically 10-fold or more) relative to the carbon acid. Under these conditions, the concentration of the base remains effectively constant throughout the reaction, and the observed rate constant (k_obs) is directly proportional to the concentration of the base (k_obs = k₂[Base]). A plot of k_obs versus [Base] will yield a straight line with a slope equal to the second-order rate constant (k₂). This approach simplifies the data analysis and provides a more accurate determination of k₂.[2]

Experimental Workflow:

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Stopped-Flow Experiment cluster_analysis Data Analysis stock_ca Prepare stock solution of This compound in anhydrous solvent (e.g., THF). load_syringes Load the carbon acid solution into one syringe and a base solution into the other syringe of the stopped-flow apparatus. stock_ca->load_syringes stock_base Prepare a series of stock solutions of a strong, non-nucleophilic base (e.g., DBU or a phosphazene) in the same solvent. stock_base->load_syringes rapid_mixing Rapidly mix the two solutions in the observation cell of the spectrophotometer. load_syringes->rapid_mixing monitor_abs Monitor the increase in absorbance of the carbanion at its λ_max over time. rapid_mixing->monitor_abs fit_data Fit the absorbance vs. time data to a first-order exponential function to obtain the pseudo-first-order rate constant (k_obs). monitor_abs->fit_data repeat_exp Repeat the experiment with different concentrations of the base. fit_data->repeat_exp plot_kobs Plot k_obs versus the concentration of the base. repeat_exp->plot_kobs determine_k2 Determine the second-order rate constant (k₂) from the slope of the plot. plot_kobs->determine_k2

Caption: Workflow for the kinetic study of proton transfer from a carbon acid.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or acetonitrile. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

    • Prepare a series of solutions of a strong, non-nucleophilic base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or a phosphazene base) in the same solvent. The concentrations should be at least 10 times higher than the carbon acid concentration to ensure pseudo-first-order conditions.

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λ_max) of the carbanion by reacting a small amount of the carbon acid with an excess of the base and recording the UV-Vis spectrum.

    • Set the stopped-flow spectrophotometer to monitor the absorbance at this λ_max.

  • Kinetic Runs:

    • Load the carbon acid solution into one syringe of the stopped-flow apparatus and one of the base solutions into the other.

    • Initiate the reaction by rapidly injecting the solutions into the mixing chamber and then into the observation cell.

    • Record the absorbance as a function of time until the reaction is complete.

  • Data Analysis:

    • The absorbance versus time data for each kinetic run should follow a first-order exponential rise. Fit this data to the equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs * t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, A_∞ is the final absorbance, and k_obs is the pseudo-first-order rate constant.

    • Repeat the kinetic runs for each of the different base concentrations.

    • Plot the calculated k_obs values against the corresponding base concentrations.

    • The slope of this plot will be the second-order rate constant, k₂, for the deprotonation reaction.

Conclusion

The kinetic study of this compound and its analogs is crucial for understanding their reactivity and for the rational design of synthetic routes. Based on the established trends for structurally similar compounds, it is predicted that the deprotonation of this compound will be significantly influenced by the steric hindrance of the cyclopentyl group, leading to a slower reaction rate compared to less hindered analogs. The provided experimental protocol offers a robust methodology for the precise determination of the kinetic parameters of this and related proton transfer reactions. This knowledge is invaluable for researchers and professionals in the field of drug development and organic synthesis, enabling more efficient and controlled chemical transformations.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 1-(4-Nitrophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis and Risk Mitigation

1-(4-Nitrophenyl)cyclopentanecarbonitrile is a molecule that combines the chemical properties of a nitrile and an aromatic nitro compound. This combination necessitates a cautious approach, as compounds in these classes can present significant health and safety risks.

  • Aromatic Nitro Compounds: These are often toxic and can be thermally unstable.[1][2][3] They are known to be harmful if swallowed, toxic in contact with skin, and can cause skin and eye irritation.[1][4] The nitro group makes the aromatic ring electron-deficient, influencing its reactivity and biological activity.[5]

  • Nitriles: This functional group can also be toxic. Organic nitriles can be irritants and may be harmful if inhaled, swallowed, or absorbed through the skin.[6][7]

Given these characteristics, exposure to this compound should be minimized through engineering controls and appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 0.3 mm recommended).[8]Nitrile gloves offer good resistance to weak acids, organic solvents, oils, and greases, making them a suitable choice for handling this compound.[9][10][11][12][13][14][15] For prolonged contact or in case of a spill, consider double-gloving.
Eye Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn if there is a splash hazard.[1]Protects against accidental splashes of the compound, which could cause serious eye irritation.
Body Protection A flame-resistant lab coat, fully buttoned.Provides a barrier against skin contact and protects clothing from contamination.
Respiratory Protection All handling of the solid compound or solutions must be conducted in a certified chemical fume hood.Prevents inhalation of any dust or aerosols, which could be toxic.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a certified chemical fume hood? start->fume_hood ppe_check Assemble required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat fume_hood->ppe_check Yes stop Stop: Do not handle outside of a fume hood. fume_hood->stop No splash_risk Is there a splash risk? ppe_check->splash_risk face_shield Add a face shield to your PPE. splash_risk->face_shield Yes proceed Proceed with handling splash_risk->proceed No face_shield->proceed

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is essential for minimizing risk.

Handling Protocol
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[4]

  • Location: All manipulations of this compound should be performed within a certified chemical fume hood to prevent inhalation exposure.[4]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: When weighing the solid, use a spatula and avoid generating dust. If making a solution, add the solid to the solvent slowly.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water. Decontaminate all surfaces and equipment used.

Storage Protocol

Proper storage is critical to maintain the stability of the compound and prevent accidental release.

  • Container: Keep the compound in its original, tightly sealed container.[2][7][16][17]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2][16][18][19]

  • Segregation: Store this compound away from strong oxidizing agents, strong acids, and strong bases.[3][16][20] Aromatic nitro compounds can react violently with these substances.[1][3]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.

Emergency and Disposal Plan

A clear and concise plan for emergencies and waste disposal is a cornerstone of laboratory safety.

Emergency Procedures
Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[6][16][21] Seek medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][21] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[16][21] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[6][16][21] Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[4][22] Collect the absorbed material into a sealed container for hazardous waste disposal.[4][22]

Emergency_Response_Workflow start Exposure or Spill Occurs exposure_type What is the nature of the incident? start->exposure_type skin_contact Skin Contact: - Wash with soap and water for 15 min - Remove contaminated clothing - Seek medical attention exposure_type->skin_contact Skin Contact eye_contact Eye Contact: - Flush with water for 15 min - Seek immediate medical attention exposure_type->eye_contact Eye Contact inhalation Inhalation: - Move to fresh air - Provide respiratory support if needed - Seek immediate medical attention exposure_type->inhalation Inhalation ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth - Seek immediate medical attention exposure_type->ingestion Ingestion spill Spill: - Evacuate area - Don appropriate PPE - Contain with inert absorbent - Collect for hazardous waste disposal exposure_type->spill Spill

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container.[4] Do not mix with other waste streams.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Incineration under controlled conditions is often the preferred method for the disposal of nitrophenols and other nitroaromatic compounds.[23] Never dispose of this chemical down the drain or in regular trash.[4]

Conclusion

The safe handling of this compound is achievable through a combination of awareness, proper equipment, and strict adherence to established protocols. By understanding the potential hazards associated with its chemical structure and implementing the multi-layered safety measures outlined in this guide, you can mitigate risks and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Nitrophenyl)cyclopentanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(4-Nitrophenyl)cyclopentanecarbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.